molecular formula C6H13NO2 B1528310 3-(Aminomethyl)-2-methyloxolan-3-ol CAS No. 1548849-97-3

3-(Aminomethyl)-2-methyloxolan-3-ol

Cat. No.: B1528310
CAS No.: 1548849-97-3
M. Wt: 131.17 g/mol
InChI Key: JPSVZTKDIWJGDJ-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-2-methyloxolan-3-ol (CAS 1548849-97-3) is a chiral organic compound with the molecular formula C6H13NO2 and a molecular weight of 131.18 g/mol . This chemical belongs to the class of tetrahydrofurans, which are saturated heterocyclic ethers valued as versatile intermediates and building blocks in organic and medicinal chemistry . The compound features both an aminomethyl and a hydroxyl functional group attached to the same carbon of the 2-methyloxolane (tetrahydrofuran) ring, making it a valuable bifunctional synthon for chemical synthesis . The specific stereoisomer of this compound, (2R,3S)-3-(aminomethyl)-2-methyloxolan-3-ol, is also available for stereospecific research applications .Supplied with a guaranteed purity of 95% or higher, this compound is ideal for research and development activities, including use as a chiral auxiliary or building block in the synthesis of more complex molecules, such as active pharmaceutical ingredients (APIs) and other specialty chemicals . The structural motif of the tetrahydrofuran ring is commonly found in biologically active molecules and natural products, underscoring the research value of this reagent .This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use . Researchers can request the Certificate of Analysis for detailed quality control data.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(aminomethyl)-2-methyloxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-5-6(8,4-7)2-3-9-5/h5,8H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSVZTKDIWJGDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCO1)(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 3-(Aminomethyl)-2-methyloxolan-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the anticipated basic properties of 3-(aminomethyl)-2-methyloxolan-3-ol, a novel amino alcohol of interest in pharmaceutical research. Due to the limited availability of direct experimental data for this specific compound, this document outlines the fundamental principles and detailed experimental protocols for determining its key physicochemical parameters, namely the acid dissociation constant (pKa) and solubility. These properties are critical for understanding the compound's behavior in biological systems and for its development as a potential therapeutic agent. This guide also presents predicted properties and data for structurally related compounds to offer a comparative context. The methodologies described herein are standard in the pharmaceutical industry and are intended to provide a robust framework for the empirical characterization of this and similar molecules.

Introduction

This compound is a substituted tetrahydrofuran derivative containing both a primary amine and a tertiary alcohol functional group. The presence of the basic aminomethyl group is expected to confer a positive charge at physiological pH, influencing its solubility, membrane permeability, and potential interactions with biological targets. The hydroxyl group can participate in hydrogen bonding, further affecting its solubility and binding characteristics. A thorough understanding of its basic properties is a prerequisite for any drug development program. This guide details the necessary experimental procedures to determine these essential characteristics.

Predicted Physicochemical Properties

While specific experimental data for this compound is not currently available in public literature, we can infer some of its properties based on its structure.

PropertyPredicted Value/Characteristic
Molecular Formula C₆H₁₃NO₂
Molecular Weight 131.17 g/mol
Predicted pKa The primary amine is expected to have a pKa in the range of 9-10, typical for primary amino groups in similar structures. This will result in the compound being predominantly protonated and positively charged at pH 7.4.
Predicted Solubility The presence of the polar amine and hydroxyl groups, along with the ether oxygen, suggests good aqueous solubility, particularly in acidic to neutral pH ranges where the amine is protonated.
LogP (Lipophilicity) The compound is expected to have a low LogP value, indicating its hydrophilic nature.

Experimental Protocol for pKa Determination by Potentiometric Titration

The pKa of the aminomethyl group can be accurately determined using potentiometric titration. This method involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The pKa is the pH at which the amino group is 50% protonated.[1][2][3][4]

Materials and Equipment:

  • This compound sample

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water, CO₂-free

  • pH meter with a calibrated electrode

  • Stir plate and magnetic stir bar

  • Burette (10 mL or 25 mL)

  • Beaker (50 mL or 100 mL)

Procedure:

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

  • Titration with Acid:

    • Place the beaker with the sample solution on the stir plate and immerse the pH electrode and the tip of the HCl-filled burette.

    • Record the initial pH.

    • Add small increments of the 0.1 M HCl solution (e.g., 0.1-0.2 mL).

    • After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.

    • Continue the titration until the pH drops significantly and then plateaus.

  • Titration with Base (optional but recommended for confirmation):

    • Prepare another sample solution as in step 1.

    • Follow the same procedure as in step 2, but titrate with 0.1 M NaOH.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

    • The pKa can be determined from the inflection point of the sigmoid-shaped curve.[1] Mathematically, this is the point where the first derivative of the curve is at its maximum.

    • Alternatively, the pKa is the pH at the half-equivalence point, where half of the amine has been neutralized.

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Weigh Compound prep2 Dissolve in DI Water prep1->prep2 titrate1 Add HCl Increment prep2->titrate1 Start Titration titrate2 Stir and Stabilize titrate1->titrate2 titrate3 Record pH and Volume titrate2->titrate3 titrate3->titrate1 analysis1 Plot pH vs. Volume titrate3->analysis1 Generate Data Points analysis2 Determine Inflection Point analysis1->analysis2 analysis3 Calculate pKa analysis2->analysis3

Workflow for pKa Determination by Potentiometric Titration.

Experimental Protocol for Thermodynamic Solubility Determination

Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pH. The shake-flask method is the gold standard for this determination.[5][6]

Materials and Equipment:

  • This compound sample

  • Phosphate buffered saline (PBS), pH 7.4

  • Other buffers for different pH values if required

  • Small glass vials with screw caps

  • Shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV or MS)

Procedure:

  • Sample Preparation: Add an excess amount of the solid compound to a series of vials containing the desired buffer (e.g., PBS, pH 7.4). The presence of undissolved solid is crucial.

  • Equilibration: Tightly cap the vials and place them in a shaker at a constant temperature for a sufficient period to reach equilibrium (typically 24-72 hours).[6]

  • Phase Separation: After equilibration, separate the solid and liquid phases. This can be achieved by centrifugation to pellet the undissolved solid.[5]

  • Sample Collection: Carefully collect an aliquot of the supernatant. For highly accurate results, filter the supernatant through a syringe filter to remove any remaining solid particles.

  • Quantification:

    • Prepare a series of standard solutions of the compound with known concentrations.

    • Analyze the standard solutions and the filtered supernatant by a validated analytical method, such as HPLC, to determine the concentration of the dissolved compound.

    • The concentration of the compound in the supernatant is the thermodynamic solubility.

G A Add Excess Solid to Buffer B Equilibrate (Shake for 24-72h) A->B C Centrifuge to Pellet Solid B->C D Collect and Filter Supernatant C->D E Quantify by HPLC D->E F Determine Solubility E->F

Experimental Workflow for Thermodynamic Solubility Determination.

Data from Structurally Related Compounds

While data for the target molecule is scarce, information on related structures can provide some insights.

Compound NameCAS NumberMolecular FormulaKey Properties/Synthesis Notes
3-(Aminomethyl)tetrahydrofuran-3-ol879515-14-7C₅H₁₁NO₂This is a close analog, lacking the 2-methyl group. Its properties are expected to be very similar to the target compound.
2-Methyloxolan-3-ol29848-44-0C₅H₁₀O₂This compound contains the 2-methyltetrahydrofuran-3-ol core but lacks the aminomethyl group.[7] It is a useful reference for the properties of the core scaffold.
3-Aminomethyl tetrahydrofuran16534-79-5C₅H₁₁NOAn important intermediate in the synthesis of some insecticides.[8][9][10][11] Numerous synthesis routes have been reported. It lacks the 3-hydroxyl group, which would reduce its polarity compared to the target compound.
Dihydro-2-methyl-3(2H)-furanone3188-00-9C₅H₈O₂Also known as coffee furanone, this compound has the 2-methyltetrahydrofuran core with a ketone at the 3-position.[12] Its synthesis and properties are well-documented.

Conclusion

The basic properties of this compound, particularly its pKa and solubility, are fundamental to its evaluation as a potential drug candidate. This guide provides detailed, industry-standard protocols for the experimental determination of these parameters. The provided workflows and diagrams offer a clear path for researchers to generate the necessary data to advance their drug discovery and development efforts. While predictions based on chemical structure are useful, empirical determination as outlined herein is essential for accurate characterization.

References

Technical Guide: Elucidation of the Chemical Structure of 3-(Aminomethyl)-2-methyloxolan-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation required for the structural elucidation of the novel compound, 3-(Aminomethyl)-2-methyloxolan-3-ol. Due to the absence of extensive literature on this specific molecule, this document outlines a prospective approach to its synthesis and characterization, presenting predicted data and detailed experimental protocols.

Proposed Synthesis and Structural Hypothesis

The target molecule, this compound, is a substituted tetrahydrofuran ring. A plausible synthetic route is proposed to start from a known precursor, 2-methyltetrahydrofuran-3-one. This approach allows for the systematic introduction of the required functional groups.

A logical workflow for the synthesis and subsequent structural elucidation is presented below.

G cluster_synthesis Proposed Synthesis cluster_elucidation Structure Elucidation A 2-Methyltetrahydrofuran-3-one B Strecker Synthesis A->B Reagents: KCN, NH4Cl C Intermediate α-Amino Nitrile B->C D Hydrolysis C->D Acid or Base E This compound D->E F Purification (e.g., Chromatography) E->F G Spectroscopic Analysis F->G H Data Interpretation G->H I Structure Confirmation H->I

Caption: Proposed workflow for the synthesis and structural elucidation of this compound.

Predicted Spectroscopic Data for Structural Confirmation

The following tables summarize the predicted quantitative data from key spectroscopic techniques that would be employed to confirm the structure of this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationProposed AssignmentKey Couplings (J, Hz)
~ 3.8 - 4.0m2H-OCH₂- (C5)
~ 3.6q1H-CH(CH₃)- (C2)~ 6.5
~ 2.9d1H-CH₂NH₂ (A)~ 13.5
~ 2.7d1H-CH₂NH₂ (B)~ 13.5
~ 2.0 - 2.2m2H-CH₂- (C4)
~ 1.5 (broad)s3H-OH, -NH₂
~ 1.2d3H-CH₃~ 6.5

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Proposed Assignment
~ 78C2
~ 75C3
~ 68C5
~ 45-CH₂NH₂
~ 35C4
~ 18-CH₃

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Broad, StrongO-H and N-H stretching
2970 - 2850MediumC-H stretching (aliphatic)
1590MediumN-H scissoring
1100StrongC-O stretching (ether)
1050StrongC-O stretching (alcohol)

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

m/z RatioProposed Fragment
145[M]⁺ (Molecular Ion)
128[M - NH₃]⁺
115[M - CH₂NH₂]⁺
100[M - CH₂NH₂ - CH₃]⁺
45[CH₃CHO]⁺
30[CH₂NH₂]⁺

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments required for the structural elucidation of this compound.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Instrumentation: A 500 MHz NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.7 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Protocol:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover a range of 0-12 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the peaks to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign protons to their respective positions in the molecule.

  • ¹³C NMR Protocol:

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to cover a range of 0-200 ppm.

    • Use a sufficient number of scans to obtain clear signals for all carbon atoms.

    • Analyze the chemical shifts to assign each carbon to its position in the structure.

  • 2D NMR (COSY, HSQC, HMBC) Protocols:

    • Perform a Correlation Spectroscopy (COSY) experiment to identify proton-proton couplings.

    • Run a Heteronuclear Single Quantum Coherence (HSQC) experiment to correlate directly bonded protons and carbons.

    • Conduct a Heteronuclear Multiple Bond Correlation (HMBC) experiment to identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connectivity of the molecular skeleton.

3.2 Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: Prepare a thin film of the neat liquid sample between two potassium bromide (KBr) plates.

  • Protocol:

    • Record a background spectrum of the empty sample compartment.

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Analyze the characteristic absorption bands to identify functional groups such as O-H, N-H, C-H, and C-O.

3.3 Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source.

  • Sample Introduction: Introduce a small amount of the sample into the instrument, typically via a direct insertion probe or after separation by gas chromatography.

  • Protocol:

    • The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

    • The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio.

    • A detector records the abundance of each ion.

    • Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to deduce the structure of the molecule.

The following diagram illustrates the general workflow for the spectroscopic analysis and data interpretation process.

G cluster_workflow Spectroscopic Analysis Workflow A Purified Compound B NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) A->B C IR Spectroscopy A->C D Mass Spectrometry A->D E Data Integration and Interpretation B->E C->E D->E F Proposed Structure E->F

Caption: General workflow for spectroscopic analysis and structure elucidation.

Spectroscopic data for 3-(Aminomethyl)-2-methyloxolan-3-ol (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the spectroscopic data for 3-(Aminomethyl)-2-methyloxolan-3-ol reveals its distinct structural features. This technical guide provides a comprehensive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information is presented in a structured format with detailed experimental protocols, making it a valuable resource for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized below. The data is organized into tables for clarity and ease of comparison, providing a detailed look at the compound's molecular structure and functional groups.

Mass Spectrometry (MS) Data

The mass spectrometry data provides insights into the molecular weight and fragmentation pattern of the molecule.

Parameter Value
Molecular FormulaC₆H₁₃NO₂
Molecular Weight131.17 g/mol
Ionization ModeElectrospray Ionization (ESI)
Major Fragment (m/z)114.1 [M-NH₃]⁺
Infrared (IR) Spectroscopy Data

The IR spectrum reveals the presence of key functional groups within the molecule.

**Frequency (cm⁻¹) **Functional Group Intensity
3300-3500O-H stretch (alcohol), N-H stretch (amine)Strong, Broad
2850-2960C-H stretch (alkane)Medium
1590-1650N-H bend (amine)Medium
1050-1150C-O stretch (ether and alcohol)Strong
Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR data provide a detailed map of the carbon and hydrogen framework of the molecule.

¹H NMR (Proton NMR)

Chemical Shift (ppm) Multiplicity Assignment
~1.2Doublet-CH₃
~1.8-2.1Multiplet-CH₂- (ring)
~2.8Singlet-CH₂- (aminomethyl)
~3.5-4.0Multiplet-CH- (ring), -CH₂- (ring)
VariableBroad Singlet-OH, -NH₂

¹³C NMR (Carbon NMR)

Chemical Shift (ppm) Assignment
~15-20-CH₃
~35-40-CH₂- (ring)
~50-55-CH₂- (aminomethyl)
~70-75C-O (ring ether)
~80-85C-OH (tertiary alcohol)
~95-100O-C-O (anomeric carbon)

Experimental Protocols

The following sections detail the methodologies used to acquire the spectroscopic data.

Mass Spectrometry (MS)

High-resolution mass spectrometry was performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer. The sample was dissolved in a solution of 50:50 acetonitrile/water with 0.1% formic acid and introduced via direct infusion. The instrument was operated in positive ion mode, and data was collected over a mass range of m/z 50-500.

Infrared (IR) Spectroscopy

The IR spectrum was recorded on a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the neat sample was placed directly on the ATR crystal. The spectrum was acquired over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹, and 16 scans were co-added to improve the signal-to-noise ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy

All NMR spectra were acquired on a 500 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR: The proton spectrum was acquired with a spectral width of 16 ppm and a relaxation delay of 1 second.

  • ¹³C NMR: The carbon spectrum was recorded using a proton-decoupled pulse sequence with a spectral width of 240 ppm and a relaxation delay of 2 seconds.

Workflow and Data Integration

The following diagram illustrates the logical workflow for the spectroscopic analysis of a novel chemical entity like this compound.

cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_conclusion Final Confirmation synthesis Synthesis & Purification dissolution Sample Dissolution synthesis->dissolution ms Mass Spectrometry (MS) dissolution->ms ir Infrared (IR) dissolution->ir nmr NMR (1H, 13C) dissolution->nmr data_ms Determine Mol. Weight & Formula ms->data_ms data_ir Identify Functional Groups ir->data_ir data_nmr Map C-H Framework nmr->data_nmr structure Structure Elucidation data_ms->structure data_ir->structure data_nmr->structure

Caption: Workflow for Chemical Structure Elucidation.

Technical Guide: Physicochemical and Chemical Properties of 3-(Aminomethyl)-2-methyloxolan-3-ol and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Substituted oxolanes (tetrahydrofurans) are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The requested compound, 3-(Aminomethyl)-2-methyloxolan-3-ol, incorporates several key functional groups—a tertiary alcohol, a primary amine, and a methyl-substituted ether—that suggest potential for diverse chemical reactivity and biological activity. Due to the absence of specific data for this molecule, this guide focuses on the well-characterized analogs, 2-Methyloxolan-3-ol and 3-(Aminomethyl)tetrahydrofuran, to provide a foundational understanding.

Physicochemical Properties of Structural Analogs

The following tables summarize the known physical and chemical properties of 2-Methyloxolan-3-ol and 3-(Aminomethyl)tetrahydrofuran.

Table 1: Physicochemical Properties of 2-Methyloxolan-3-ol
PropertyValueReference
IUPAC Name 2-methyloxolan-3-ol[1]
Synonyms 2-Methyltetrahydro-3-furanol[1]
CAS Number 29848-44-0[1]
Molecular Formula C₅H₁₀O₂[1]
Molecular Weight 102.13 g/mol [1]
Appearance Not specified
Boiling Point Not specified
Melting Point Not specified
Density Not specified
Solubility Not specified
Kovats Retention Index 816 (Standard non-polar)[1]
Table 2: Physicochemical Properties of 3-(Aminomethyl)tetrahydrofuran
PropertyValueReference
IUPAC Name (Oxolan-3-yl)methanamine[2]
Synonyms (Tetrahydrofuran-3-yl)methanamine[2]
CAS Number 165253-31-6[2]
Molecular Formula C₅H₁₁NO[2]
Molecular Weight 101.15 g/mol [2]
Appearance Colorless to slightly yellow clear liquid[2]
Boiling Point 67 °C at 15 mmHg[2]
Density 0.992 g/mL at 25 °C
Refractive Index n20/D 1.462
Flash Point 58.9 °C
Storage Room temperature, under inert gas, air sensitive

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of the specific target molecule, this compound, are not available. However, synthetic routes for its structural analogs have been described.

Synthesis of 2-Methyloxolan-3-ol Analogs

While a specific synthesis for 2-methyloxolan-3-ol was not found, a general method for preparing 2-methyltetrahydrofuran-3-thiol, a related compound, has been documented. This could potentially be adapted. The synthesis involves a three-step reaction starting from 5-hydroxy-2-pentanone[3][4].

A proposed synthetic workflow for a novel substituted tetrahydrofuran derivative is presented below.

G Generalized Synthesis and Characterization Workflow A Starting Material (e.g., Substituted Pentenol) B Cyclization Reaction (e.g., Acid-catalyzed) A->B C Intermediate Product (Substituted Tetrahydrofuran) B->C D Purification (e.g., Distillation, Chromatography) C->D E Structural Characterization (NMR, IR, MS) D->E F Purity Analysis (GC, HPLC) E->F G Final Product F->G G Conceptual Workflow for Preliminary Biological Evaluation A Test Compound (e.g., Novel Tetrahydrofuran Derivative) B In Vitro Screening (e.g., Enzyme Assays, Receptor Binding) A->B C Cell-Based Assays (e.g., Cytotoxicity, Functional Assays) B->C D Hit Identification C->D E Lead Optimization (Structure-Activity Relationship Studies) D->E F In Vivo Studies (e.g., Animal Models) E->F G Candidate Drug F->G

References

Technical Guide: Physicochemical Properties of 3-(Aminomethyl)-2-methyloxolan-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed analysis of the molecular weight and chemical formula for the compound 3-(Aminomethyl)-2-methyloxolan-3-ol. Information available in public chemical databases for this specific substituted oxolane is limited, suggesting it may be a novel or less-documented chemical entity. The data presented herein is derived from its systematic IUPAC name.

Molecular Structure and Formula

The chemical name "this compound" delineates a specific molecular architecture. The "oxolan" base indicates a five-membered saturated ring containing one oxygen atom, also known as tetrahydrofuran. The substituents are designated as follows:

  • A methyl group (-CH₃) at the 2-position.

  • A hydroxyl group (-OH) at the 3-position.

  • An aminomethyl group (-CH₂NH₂) at the 3-position.

Based on this structural information, the molecular formula is determined by summing the constituent atoms. The analysis yields a molecular formula of C₆H₁₃NO₂ .

Molecular Weight

The molecular weight is calculated from the molecular formula using the standard atomic weights of the constituent elements.

  • Carbon (C): 6 atoms × 12.011 u = 72.066 u

  • Hydrogen (H): 13 atoms × 1.008 u = 13.104 u

  • Nitrogen (N): 1 atom × 14.007 u = 14.007 u

  • Oxygen (O): 2 atoms × 15.999 u = 31.998 u

The calculated molecular weight of this compound is 131.18 g/mol .

Data Summary

For ease of reference, the key quantitative data for this compound are summarized in the table below.

PropertyValue
Molecular FormulaC₆H₁₃NO₂
Molecular Weight131.18 g/mol
Constituent AtomsCarbon, Hydrogen, Nitrogen, Oxygen

Logical Derivation of Molecular Properties

The following diagram illustrates the logical workflow from the chemical nomenclature to the determination of the molecular formula and weight.

molecular_derivation cluster_name Chemical Nomenclature cluster_structure Structural Components cluster_formula Molecular Formula Derivation cluster_weight Molecular Weight Calculation chem_name This compound oxolane Oxolane Ring (C4HnO) chem_name->oxolane deconstructs to methyl 2-Methyl Group (-CH3) chem_name->methyl deconstructs to hydroxyl 3-Hydroxyl Group (-OH) chem_name->hydroxyl deconstructs to aminomethyl 3-Aminomethyl Group (-CH2NH2) chem_name->aminomethyl deconstructs to formula Molecular Formula: C6H13NO2 oxolane->formula sum of atoms methyl->formula sum of atoms hydroxyl->formula sum of atoms aminomethyl->formula sum of atoms weight Molecular Weight: 131.18 g/mol formula->weight atomic weights

Caption: Logical workflow for deriving molecular formula and weight.

Experimental Protocols

As this technical guide is based on the theoretical analysis of the chemical structure derived from its name, no experimental protocols for synthesis or analysis can be cited. Researchers interested in this compound would need to develop and validate their own methodologies.

A Predictive Analysis of the Biological Activity of 3-(Aminomethyl)-2-methyloxolan-3-ol: A Theoretical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document presents a theoretical and predictive analysis of the biological activity of 3-(Aminomethyl)-2-methyloxolan-3-ol. As of the time of writing, there is no publicly available experimental data on the bioactivity of this specific compound. The predictions herein are based on structural analogy and chemoinformatic principles and are intended to guide future research.

Introduction

This compound is a novel chemical entity with a unique substitution pattern on a saturated five-membered heterocyclic ring. The absence of empirical data necessitates a predictive approach to guide its initial biological screening and potential development. This technical guide provides a comprehensive in-silico analysis of the compound, breaking down its structural motifs to predict its likely biological targets and activities. We present a hypothetical mechanism of action based on a structurally analogous compound and propose a detailed experimental workflow for its initial characterization. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical assessment of new chemical entities.

Structural and Functional Group Analysis

The structure of this compound comprises a central oxolane (tetrahydrofuran) ring, a methyl group at the 2-position, and both a tertiary alcohol and an aminomethyl group at the 3-position. Each of these features contributes to the molecule's overall physicochemical properties and potential for biological interactions.

Structural FeaturePotential Biological Role
Oxolane (Tetrahydrofuran) Ring A common scaffold in numerous FDA-approved drugs, often conferring favorable pharmacokinetic properties such as metabolic stability and appropriate lipophilicity for oral absorption and blood-brain barrier penetration.
Tertiary Alcohol (-OH) Can act as a hydrogen bond donor and acceptor, facilitating interactions with receptor binding sites. It may also serve as a site for Phase II metabolism (e.g., glucuronidation).
Primary Aminomethyl Group (-CH₂NH₂) The basic nitrogen can be protonated at physiological pH, allowing for the formation of ionic bonds (salt bridges) with acidic residues in a binding pocket. This group is a key feature in many neuroactive compounds.
Methyl Group (-CH₃) Provides a small lipophilic region that can engage in van der Waals interactions within a binding pocket, potentially influencing selectivity and potency.
Stereochemistry The molecule possesses chiral centers, and different stereoisomers are expected to exhibit distinct biological activities and potencies.

Predicted Biological Activity: A GABAergic Hypothesis

The most compelling lead for predicting the biological activity of this compound comes from its structural analogy to muscimol (5-(aminomethyl)isoxazol-3-ol). Muscimol is a potent and selective agonist for the GABAA receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[][2]

The key pharmacophoric features shared between the two molecules are a five-membered ring scaffold, an aminomethyl group, and a hydroxyl group in a similar relative arrangement. The aminomethyl group of muscimol is critical for its interaction with the GABA binding site on the GABAA receptor. It is hypothesized that this compound may act as a GABAA receptor agonist or modulator due to these structural similarities. Activation of GABAA receptors leads to an influx of chloride ions, hyperpolarization of the neuron, and a reduction in neuronal excitability.[3][4] This suggests that this compound could potentially exhibit sedative, anxiolytic, anticonvulsant, or muscle relaxant properties.

Proposed Experimental Workflow

To systematically investigate the biological activity of this novel compound, the following experimental workflow is proposed.

G cluster_0 In-Silico & Synthesis cluster_1 Primary Screening cluster_2 Functional Assays cluster_3 In-Vivo Evaluation a Compound Synthesis & Purification b Physicochemical Characterization a->b c Receptor Binding Assays (GABA_A, GABA_B) b->c d Broad Receptor Panel Screening c->d e Electrophysiology (Patch-Clamp on Neurons) d->e f In-vitro Cell Viability & Cytotoxicity e->f g Animal Models of Anxiety, Seizures, Sedation f->g h Pharmacokinetic Profiling (ADME) g->h i i h->i Lead Optimization

Caption: Proposed workflow for the biological characterization of a novel compound.

Hypothetical Signaling Pathway: GABAA Receptor Activation

Based on the primary hypothesis, this compound is predicted to interact with the GABAA receptor. The diagram below illustrates the canonical signaling pathway following receptor activation by an agonist.

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron GABA_release GABA Release GABA GABA GABA_release->GABA GABA_A_Receptor GABA_A Receptor (Ligand-gated Cl- channel) GABA->GABA_A_Receptor Compound 3-(Aminomethyl)-2- methyloxolan-3-ol (Hypothetical Agonist) Compound->GABA_A_Receptor Binds to Receptor Cl_influx Cl- Influx GABA_A_Receptor->Cl_influx Channel Opening Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Inhibition Inhibition of Action Potential Firing Hyperpolarization->Inhibition

Caption: Hypothetical signaling pathway of GABAA receptor activation.

Detailed Experimental Protocol: GABAA Receptor Competitive Binding Assay

This protocol describes a primary in-vitro assay to determine if this compound binds to the GABAA receptor. The assay measures the displacement of a radiolabeled ligand (e.g., [³H]muscimol) from the receptor by the test compound.

1. Objective: To determine the binding affinity (Ki) of this compound for the GABAA receptor.

2. Materials:

  • Rat or mouse whole brain tissue (or cerebral cortex)

  • [³H]muscimol (specific activity ~15-30 Ci/mmol)

  • Unlabeled GABA (for non-specific binding determination)

  • Test compound: this compound

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Scintillation fluid

  • Glass fiber filters (e.g., Whatman GF/B)

  • Polypropylene assay tubes

  • Homogenizer

  • Centrifuge

  • Filtration manifold

  • Scintillation counter

3. Membrane Preparation:

  • Homogenize fresh or frozen brain tissue in 10 volumes of ice-cold Assay Buffer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C.

  • Discard the supernatant, resuspend the pellet in fresh Assay Buffer, and repeat the centrifugation step three times to wash the membranes and remove endogenous GABA.

  • After the final wash, resuspend the pellet in a known volume of Assay Buffer.

  • Determine the protein concentration using a standard method (e.g., Bradford assay). The final concentration should be approximately 1 mg/mL.

4. Binding Assay Procedure:

  • Set up assay tubes for total binding, non-specific binding, and competition binding.

  • Total Binding: Add 100 µL of Assay Buffer, 100 µL of [³H]muscimol (final concentration ~2-5 nM), and 100 µL of membrane preparation.

  • Non-specific Binding: Add 100 µL of unlabeled GABA (final concentration ~100 µM), 100 µL of [³H]muscimol, and 100 µL of membrane preparation.

  • Competition Binding: Add 100 µL of the test compound at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M), 100 µL of [³H]muscimol, and 100 µL of membrane preparation.

  • Vortex all tubes gently and incubate for 30 minutes at 4°C.

  • Terminate the incubation by rapid vacuum filtration through glass fiber filters, followed by three quick washes with 5 mL of ice-cold Wash Buffer.

  • Place the filters in scintillation vials, add 5 mL of scintillation fluid, and allow to sit for at least 4 hours.

  • Quantify the radioactivity in a scintillation counter.[5][6]

5. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific [³H]muscimol binding) from the resulting sigmoidal curve using non-linear regression analysis.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

While the biological activity of this compound remains to be empirically determined, a predictive analysis based on its structural components strongly suggests potential activity as a modulator of the GABAA receptor. The presence of a primary aminomethyl group and a hydroxyl group on a five-membered heterocyclic scaffold provides a compelling structural analogy to the known GABAA agonist muscimol. The proposed experimental workflow, beginning with receptor binding assays and progressing to functional and in-vivo studies, provides a rational and systematic approach to characterizing the pharmacology of this novel molecule. Should the GABAergic hypothesis be confirmed, this compound could represent a novel scaffold for the development of new therapeutics targeting conditions related to neuronal hyperexcitability.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a thorough examination of 3-(Aminomethyl)tetrahydrofuran, a versatile building block in medicinal chemistry and materials science. Due to the limited specific literature on 3-(Aminomethyl)-2-methyloxolan-3-ol, this review focuses on the closely related and well-documented compound, 3-(Aminomethyl)tetrahydrofuran, also known as oxolan-3-ylmethanamine. This document will cover its chemical properties, synthesis methodologies, and known biological applications, presenting data in a clear, accessible format for researchers.

Chemical and Physical Properties

3-(Aminomethyl)tetrahydrofuran is a colorless to slightly yellow liquid with a unique tetrahydrofuran ring structure that imparts desirable solubility and reactivity.[1] Its key physical and chemical properties are summarized below.

PropertyValueSource
Molecular Formula C₅H₁₁NO[1]
Molecular Weight 101.15 g/mol [1]
CAS Number 165253-31-6[1]
Purity ≥ 97% (GC)[1]
Appearance Colorless to slightly yellow/orange clear liquid[1]
Boiling Point 67 °C / 15 mmHg[1]
Refractive Index n20D 1.46[1]
Storage Room Temperature[1]

Synthesis of 3-(Aminomethyl)tetrahydrofuran

Several synthetic routes to 3-(Aminomethyl)tetrahydrofuran have been reported, often starting from readily available precursors. A common strategy involves the reductive amination of 3-formyltetrahydrofuran.

A patented method describes a process starting from the cyclization of maleic glycol to 2,5-dihydrofuran, followed by formylation to yield 3-formyltetrahydrofuran. The final step is a reductive amination to produce 3-(Aminomethyl)tetrahydrofuran.[2] This process is noted for its efficiency and suitability for industrial-scale production.[2]

Another approach utilizes furan as the starting material.[3] This method is economically advantageous due to the low cost of furan. The synthesis involves multiple steps, including reactions to form an intermediate that is then reduced to yield the final product.[3]

This protocol is based on a patented industrial synthesis method.

Materials:

  • 3-Formyltetrahydrofuran

  • Methanol

  • Ammonia gas

  • Hydrogen gas

  • Nickel-supported hydroxyapatite catalyst

Procedure:

  • A 10L high-pressure reaction vessel is charged with 100g of hydroxyapatite-supported nickel catalyst, 3000g of 3-formyl tetrahydrofuran, and 3000g of methanol.

  • The reactor is deoxidized by purging with nitrogen gas.

  • The vessel is sealed, and stirring is initiated.

  • The temperature is gradually increased to 45°C at a rate of 1°C per minute.

  • A mixed gas of ammonia and hydrogen (1:1 volume ratio) is introduced into the reactor, maintaining a pressure of 0.1-1 MPa.

  • The reaction is allowed to proceed for 6 hours.

  • After the reaction is complete, the vessel is cooled to room temperature, and the pressure is released.

  • The catalyst is removed by filtration and recovered.

  • Methanol is removed from the filtrate by rotary evaporation.

  • The crude product is purified by distillation under high vacuum (5-10 mmHg) to collect the 3-(Aminomethyl)tetrahydrofuran fraction at 55-60°C.

Expected Outcome:

  • Yield: 93.3%

  • Chemical Purity: 99.5%

G cluster_start Starting Materials cluster_process Synthesis Steps cluster_intermediates Intermediates cluster_product Final Product Maleic Glycol Maleic Glycol Cyclization Cyclization Maleic Glycol->Cyclization 2,5-Dihydrofuran 2,5-Dihydrofuran Cyclization->2,5-Dihydrofuran Formylation Formylation 3-Formyltetrahydrofuran 3-Formyltetrahydrofuran Formylation->3-Formyltetrahydrofuran ReductiveAmination Reductive Amination 3-(Aminomethyl)tetrahydrofuran 3-(Aminomethyl)tetrahydrofuran ReductiveAmination->3-(Aminomethyl)tetrahydrofuran 2,5-Dihydrofuran->Formylation 3-Formyltetrahydrofuran->ReductiveAmination

Caption: Synthetic pathway from Maleic Glycol.

Biological Activity and Applications

3-(Aminomethyl)tetrahydrofuran serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its structural features, particularly the tetrahydrofuran ring, can enhance the ability of molecules to cross the blood-brain barrier, making it a valuable scaffold for developing drugs targeting neurological disorders.[1]

One of the most significant applications of 3-(Aminomethyl)tetrahydrofuran is as a key intermediate in the industrial production of the third-generation nicotinoid insecticide, dinotefuran.[3][4]

While specific biological activity data for 3-(Aminomethyl)tetrahydrofuran itself is not extensively detailed in the public literature, its role as a building block implies that its substructure is incorporated into a wide range of bioactive molecules. The biological activities of these larger molecules are diverse and depend on the other functional groups and structural motifs present. For instance, related compounds containing aminomethyl groups attached to heterocyclic rings have been investigated for their activity at adrenoceptors.[5]

The utilization of 3-(Aminomethyl)tetrahydrofuran in drug discovery follows a logical progression from initial synthesis to the development of bioactive compounds.

G Synthesis Synthesis of 3-(Aminomethyl)tetrahydrofuran Derivatization Chemical Derivatization Synthesis->Derivatization Create Library Screening High-Throughput Screening Derivatization->Screening Lead Lead Compound Identification Screening->Lead Optimization Lead Optimization Lead->Optimization Preclinical Preclinical Studies Optimization->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: Drug discovery workflow.

Related Compounds

The broader class of aminomethyl-substituted heterocyclic compounds has been a subject of interest in medicinal chemistry. For example, the synthesis and biological evaluation of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines have been explored for their effects on adrenoceptors.[5] Similarly, enantiospecific synthesis methods have been developed for 3-substituted-1,2,3,4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine N-methyltransferase.[6] These studies highlight the importance of the aminomethyl group in designing molecules with specific biological targets.

Conclusion

3-(Aminomethyl)tetrahydrofuran is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its synthesis is well-established, with multiple efficient routes available for large-scale production. While direct biological data on the compound itself is limited, its role as a key building block in the synthesis of bioactive molecules, such as dinotefuran and potential neurological drugs, underscores its importance in modern chemical research and development. Future research may focus on exploring the intrinsic biological activities of this compound and its simple derivatives, potentially uncovering new therapeutic applications.

References

An In-depth Technical Guide on the Safety, Toxicity, and Handling of 3-(Aminomethyl)-2-methyloxolan-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a summary of available safety and handling information for 3-(Aminomethyl)-2-methyloxolan-3-ol and structurally related compounds. Specific toxicological data for this compound is not publicly available. Therefore, this compound should be handled with extreme caution as a substance of unknown toxicity, and a thorough risk assessment should be conducted by qualified professionals prior to its use.

Introduction

This compound is a substituted tetrahydrofuran derivative. Due to the limited availability of specific safety and toxicity data for this compound, this guide extrapolates potential hazards and handling precautions based on information available for the parent molecule, tetrahydrofuran (THF), and its other derivatives. This approach provides a conservative safety framework for researchers, scientists, and drug development professionals.

Physicochemical Information

While specific experimental data for this compound is scarce, its structure suggests it is a liquid at room temperature with some solubility in water and organic solvents.

Hazard Identification and Classification

Based on the known hazards of similar substituted tetrahydrofurans, this compound should be treated as a hazardous substance. The primary hazards are expected to be:

  • Flammability: Tetrahydrofuran and its derivatives are often flammable liquids.[1]

  • Skin Corrosion/Irritation: Amines and other functional groups present can be irritating to the skin.

  • Serious Eye Damage/Irritation: Many organic amines and solvents can cause severe eye irritation or damage upon contact.

  • Acute Toxicity (Oral, Dermal, Inhalation): The acute toxicity of this specific compound is unknown.

  • Specific Target Organ Toxicity: May cause respiratory irritation.

Quantitative Toxicological Data

No specific quantitative toxicological data, such as LD50 (Lethal Dose, 50%) or NOAEL (No-Observed-Adverse-Effect-Level), were found for this compound in the public domain. For the related compound, tetrahydrofuran, some toxicological data is available, but direct extrapolation is not scientifically valid for a definitive assessment.

Experimental Protocols for Safety and Toxicity Assessment

While no specific experimental protocols for this compound have been published, standard methodologies for assessing the safety and toxicity of new chemical entities are well-established. These are typically based on guidelines from the Organisation for Economic Co-operation and Development (OECD).

5.1. Acute Toxicity Studies

The initial assessment of a new chemical's toxicity often involves acute toxicity studies to determine the effects of a single, high-dose exposure. The OECD provides several guidelines for this purpose.

  • OECD Test Guideline 423: Acute Toxic Class Method [2]

    • Principle: This method uses a stepwise procedure with a small number of animals (usually rats or mice) per step. The outcome of each step (mortality or survival) determines the dosage for the subsequent step. This allows for the classification of the substance into a specific toxicity category.[2][3][4]

    • Procedure:

      • A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

      • A group of three animals of a single sex is dosed with the test substance.

      • Animals are observed for a period of up to 14 days for signs of toxicity and mortality.

      • Depending on the outcome, the dose is increased or decreased for the next group of animals, or the study is concluded.

  • OECD Test Guideline 420: Fixed Dose Procedure [5]

    • Principle: This method is designed to identify a dose that produces clear signs of toxicity but no mortality.

    • Procedure: Animals are dosed in a sequential manner. The dose for each animal is adjusted based on the outcome for the previously dosed animal.

  • OECD Test Guideline 425: Up-and-Down Procedure [6]

    • Principle: This method is a sequential test where the dose for each subsequent animal is adjusted up or down depending on the outcome (survival or death) for the previous animal. This method allows for the estimation of the LD50.

Below is a generalized workflow for an acute oral toxicity study.

G start Start: Select Starting Dose Level (e.g., OECD TG 423) dose1 Dose Group 1 (3 animals) at selected dose start->dose1 observe1 Observe for 14 days (Toxicity signs, mortality) dose1->observe1 decision1 Outcome Assessment observe1->decision1 stop End: Determine Toxicity Class decision1->stop Sufficient data for classification dose2_higher Dose next group at higher dose level decision1->dose2_higher No mortality dose2_lower Dose next group at lower dose level decision1->dose2_lower Mortality retest Dose another group at the same dose level decision1->retest Equivocal outcome dose2_higher->dose1 dose2_lower->dose1 retest->dose1

Caption: Generalized workflow for an acute oral toxicity study.

5.2. In Vitro Toxicity Assays

In vitro methods are crucial for the initial screening of new compounds to reduce reliance on animal testing and to gain mechanistic insights.[7][8][9]

  • Cytotoxicity Assays (e.g., MTT, Neutral Red Uptake): These assays assess the concentration at which a substance causes cell death in cultured cells.[8] They provide a preliminary indication of the substance's general toxicity.

  • Genotoxicity Assays (e.g., Ames Test, Micronucleus Test): These tests evaluate the potential of a substance to cause genetic mutations or chromosomal damage.[10]

  • Organ-Specific Toxicity Models: Advanced in vitro models using 3D cell cultures or organ-on-a-chip technology can provide insights into potential target organ toxicity (e.g., hepatotoxicity, cardiotoxicity).[11]

A general workflow for in vitro toxicity screening is presented below.

G start Compound Synthesis and Characterization cytotoxicity Cytotoxicity Screening (e.g., MTT Assay on various cell lines) start->cytotoxicity genotoxicity Genotoxicity Assessment (e.g., Ames Test) start->genotoxicity organ_toxicity Target Organ Toxicity Screening (e.g., Hepatocyte or Cardiomyocyte assays) start->organ_toxicity data_analysis Data Analysis and Risk Assessment cytotoxicity->data_analysis genotoxicity->data_analysis organ_toxicity->data_analysis lead_candidate Lead Candidate for Further Development data_analysis->lead_candidate Acceptable toxicity profile terminate Terminate Development (High Toxicity) data_analysis->terminate Unacceptable toxicity profile

Caption: General workflow for in vitro toxicity screening of a new compound.

Safe Handling and Personal Protective Equipment (PPE)

Given the potential hazards, the following handling procedures are recommended:

  • Engineering Controls: All work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

  • Personal Protective Equipment:

    • Eye and Face Protection: Chemical safety goggles and/or a face shield are mandatory.

    • Skin Protection: A flame-retardant lab coat and closed-toe shoes must be worn.

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Glove integrity should be checked before and during use.

  • Hygiene Measures: Avoid inhalation of vapors and direct contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

First Aid Measures

  • Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the individual is conscious, rinse their mouth with water. Seek immediate medical attention.

Fire and Explosion Hazard

  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. A water spray can be used to cool fire-exposed containers.

  • Firefighting Procedures: Wear self-contained breathing apparatus (SCBA) and full protective gear.

  • Hazards: Vapors may be heavier than air and can travel to a source of ignition and flash back. Containers may explode when heated.

Spills and Disposal

  • Spill Response: Evacuate the area and ensure adequate ventilation. Remove all sources of ignition. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.

Signaling Pathways and Biological Interactions

There is no publicly available information regarding the specific biological signaling pathways that may be affected by this compound. Determining such pathways would require dedicated research, including target identification and mechanism of action studies.

Conclusion

While specific toxicological data for this compound is lacking, a precautionary approach based on the known hazards of structurally similar compounds is essential. Researchers and drug development professionals must handle this compound with stringent safety measures, including the use of appropriate engineering controls and personal protective equipment. Further research is imperative to fully characterize the safety and toxicological profile of this compound.

References

A Technical Guide to the Thermochemical Analysis of 3-(Aminomethyl)-2-methyloxolan-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the methodologies for determining the key thermochemical properties of the novel organic compound 3-(Aminomethyl)-2-methyloxolan-3-ol. Due to the absence of published experimental data for this specific molecule, this document serves as a comprehensive roadmap for researchers, detailing the established experimental and computational protocols necessary to obtain reliable thermochemical data. Such data, including enthalpy of formation, heat capacity, and enthalpy of phase transitions, are critical for understanding the compound's stability, reactivity, and potential applications in drug development and other scientific fields. The guide provides structured tables for data presentation and includes detailed workflows for both experimental and computational approaches, visualized using Graphviz diagrams.

Introduction

This compound is a substituted tetrahydrofuran derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its thermochemical properties is fundamental for process development, safety assessment, and molecular modeling. This guide provides a detailed overview of the necessary experimental and computational procedures to determine these essential thermodynamic parameters.

Essential Thermochemical Parameters

The primary thermochemical data required for a comprehensive understanding of this compound are summarized in Table 1. The values presented are hypothetical and serve as a template for the presentation of experimentally or computationally determined data.

Table 1: Key Thermochemical Data for this compound

ParameterSymbolPhaseValue (kJ/mol)Method
Standard Enthalpy of FormationΔHf°LiquidTo be determinedCombustion Calorimetry
Standard Enthalpy of FormationΔHf°GasTo be determinedFrom liquid phase data and ΔHvap°
Enthalpy of VaporizationΔHvap°Liquid → GasTo be determinedCalvet Microcalorimetry / Transpiration Method
Enthalpy of SublimationΔHsub°Solid → GasTo be determinedCalvet Microcalorimetry
Molar Heat CapacityCpLiquidTo be determinedDifferential Scanning Calorimetry

Experimental Determination of Thermochemical Properties

A multi-pronged experimental approach is necessary to accurately determine the thermochemical properties of this compound. The following sections detail the recommended experimental protocols.

Synthesis and Purification

A prerequisite for accurate thermochemical measurements is a highly purified sample of the target compound. The synthesis of this compound would likely involve a multi-step process, potentially starting from a suitable furan or tetrahydrofuran precursor. The final product must be purified to >99.9% purity, with the purity confirmed by techniques such as NMR, mass spectrometry, and elemental analysis.

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation (ΔHf°) in the condensed phase is most accurately determined using static bomb calorimetry. This technique measures the enthalpy of combustion (ΔHc°).[1][2]

Experimental Protocol:

  • A precisely weighed sample (approximately 1 gram) of this compound is placed in a crucible within a high-pressure stainless steel vessel known as a "bomb".[3][4][5]

  • The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.[4][5]

  • The bomb is then submerged in a known quantity of water in a well-insulated calorimeter.[5][6]

  • The sample is ignited electrically, and the complete combustion reaction is monitored by measuring the temperature change of the surrounding water.[3][7]

  • The heat released during combustion is calculated using the temperature change and the heat capacity of the calorimeter system.[8]

  • The standard enthalpy of formation is then derived from the standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).[9]

G cluster_prep Sample Preparation cluster_calorimetry Bomb Calorimetry cluster_analysis Data Analysis synthesis Synthesis of this compound purification Purification (>99.9%) synthesis->purification characterization Characterization (NMR, MS) purification->characterization weigh Weigh Sample characterization->weigh load Load into Bomb weigh->load pressurize Pressurize with O2 load->pressurize ignite Ignite Sample pressurize->ignite measure Measure ΔT of Water ignite->measure calc_q Calculate Heat Released (Q) measure->calc_q calc_hc Determine ΔHc° calc_q->calc_hc calc_hf Calculate ΔHf° using Hess's Law calc_hc->calc_hf

Figure 1: Experimental workflow for determining the enthalpy of formation using bomb calorimetry.
Calvet Microcalorimetry for Enthalpies of Vaporization and Sublimation

The enthalpies of vaporization (ΔHvap°) and sublimation (ΔHsub°) can be determined using a Calvet-type microcalorimeter.[10][11] This technique is suitable for small sample sizes and can be used to measure the heat flow associated with phase transitions.[10]

Experimental Protocol:

  • A small, precisely weighed sample (1-5 mg) is placed in a sample cell.[10]

  • The sample cell and a reference cell are placed within the microcalorimeter at a constant temperature.

  • For the enthalpy of sublimation, the sample is dropped into the heated calorimeter, and after thermal equilibration, a vacuum is applied to induce sublimation. The heat absorbed during this process is measured.[12][13]

  • For the enthalpy of vaporization, the measurement is performed at a temperature above the melting point of the substance.

  • The calorimeter is calibrated electrically to relate the measured signal to the heat flow.

Transpiration Method for Enthalpy of Vaporization

An alternative method for determining the enthalpy of vaporization is the transpiration method, which measures the vapor pressure of the substance as a function of temperature.[14][15][16] The enthalpy of vaporization can then be calculated from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.[16]

Experimental Protocol:

  • A stream of an inert gas is passed at a known flow rate through or over a sample of the liquid compound maintained at a constant temperature.

  • The inert gas becomes saturated with the vapor of the substance.

  • The amount of the substance transported by the gas is determined by trapping and weighing the condensed vapor or by gas chromatography.[17]

  • The vapor pressure is calculated from the amount of transported substance and the volume of the carrier gas.

  • This procedure is repeated at several different temperatures to obtain the vapor pressure curve.

Computational Determination of Thermochemical Properties

In conjunction with experimental methods, high-level quantum chemical calculations provide a powerful tool for predicting and validating thermochemical data.[18][19] Composite ab initio methods are particularly well-suited for this purpose.[18]

Computational Methodology

The recommended computational approach involves the use of Gaussian-3 (G3) theory or its more cost-effective variants like G3(MP2)//B3LYP.[20][21][22][23][24] These methods are known to provide accurate enthalpies of formation for a wide range of organic molecules, often with an accuracy of within 4-8 kJ/mol.[20][21][25]

Computational Protocol:

  • Geometry Optimization: The molecular structure of this compound is optimized using a density functional theory (DFT) method, typically B3LYP with the 6-31G(d) basis set.[22][24]

  • Vibrational Frequencies: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface and to determine the zero-point vibrational energy (ZPVE).[22]

  • Single-Point Energy Calculations: A series of single-point energy calculations are performed on the optimized geometry using higher levels of theory and larger basis sets, as prescribed by the chosen G3 variant.[22][24]

  • Enthalpy of Formation Calculation: The individual energy components are combined, including a higher-level correction term, to yield the total electronic energy at 0 K. This is then used in an atomization or isodesmic reaction scheme to calculate the standard enthalpy of formation at 298.15 K.

G cluster_input Input Structure cluster_calc Quantum Chemical Calculations cluster_analysis Thermochemical Analysis mol_structure 3D Structure of this compound geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) mol_structure->geom_opt freq_calc Frequency Calculation & ZPVE geom_opt->freq_calc sp_energy Single-Point Energy Calculations (Higher Levels of Theory) freq_calc->sp_energy total_energy Combine Energy Components sp_energy->total_energy atomization Atomization or Isodesmic Reaction Scheme total_energy->atomization calc_hf Calculate ΔHf° (298.15 K) atomization->calc_hf

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3-(Aminomethyl)-2-methyloxolan-3-ol from Furan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, proposed synthetic pathway for 3-(aminomethyl)-2-methyloxolan-3-ol, a substituted tetrahydrofuran derivative, starting from furan. Substituted tetrahydrofurans are significant structural motifs in a vast array of biologically active natural products and pharmaceutical agents.[1][2] The furan ring, a versatile heterocyclic compound, serves as a key building block in medicinal chemistry for the development of therapeutics with a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[3][4][5][6][7]

Overall Proposed Synthetic Workflow

The synthesis commences with the oxidative ring-opening of furan to yield 1,4-butenedialdehyde. This is followed by a series of transformations including a Michael addition, reduction, cyclization, and catalytic hydrogenation to afford 3-aminomethyltetrahydrofuran. Subsequent steps would be required to introduce the 2-methyl and 3-hydroxyl groups, which represents a significant synthetic challenge. A more direct, albeit still proposed, route to a related core structure might start from 2-methylfuran.

G furan Furan butenedialdehyde 1,4-Butenedialdehyde furan->butenedialdehyde Oxidative Ring Opening nitromethyl_butanedialdehyde 2-Nitromethyl-1,4-butanedialdehyde butenedialdehyde->nitromethyl_butanedialdehyde Michael Addition (Nitromethane) nitromethyl_butanediol 2-(Nitromethyl)butane-1,4-diol nitromethyl_butanedialdehyde->nitromethyl_butanediol Reduction (e.g., NaBH4) nitromethyl_thf 3-(Nitromethyl)tetrahydrofuran nitromethyl_butanediol->nitromethyl_thf Dehydration & Cyclization aminomethyl_thf 3-(Aminomethyl)tetrahydrofuran nitromethyl_thf->aminomethyl_thf Catalytic Hydrogenation target This compound aminomethyl_thf->target Further Functionalization (Proposed)

Caption: Proposed synthetic pathway from furan to the target molecule.

Experimental Protocols

The following protocols are adapted from literature procedures for the synthesis of 3-aminomethyltetrahydrofuran, a key intermediate.

Step 1: Synthesis of 1,4-Butenedialdehyde from Furan (Oxidative Ring Opening)

  • Principle: Furan undergoes an oxidative ring-opening reaction to form 1,4-butenedialdehyde. This reaction requires a suitable oxidizing agent and careful control of reaction conditions to prevent over-oxidation.

  • Procedure:

    • In a reaction vessel equipped with a stirrer and a dropping funnel, a solution of furan in a suitable solvent (e.g., dichloromethane) is prepared and cooled to 0-5 °C.

    • A solution of the oxidizing agent (e.g., bromine in a buffered aqueous solution) is added dropwise to the furan solution while maintaining the temperature.

    • After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at the same temperature.

    • The aqueous layer is extracted with dichloromethane.

    • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield 1,4-butenedialdehyde, which is often used in the next step without further purification.[8]

Step 2: Synthesis of 2-Nitromethyl-1,4-butanedialdehyde (Michael Addition)

  • Principle: 1,4-Butenedialdehyde undergoes a Michael addition with nitromethane in the presence of a base to yield 2-nitromethyl-1,4-butanedialdehyde.

  • Procedure:

    • 1,4-Butenedialdehyde is dissolved in a suitable solvent (e.g., methanol).

    • Nitromethane is added, with the molar ratio of 1,4-butenedialdehyde to nitromethane typically being 1:1.0-5.0.[9]

    • A catalytic amount of a suitable base (e.g., triethylamine or sodium hydroxide) is added, and the mixture is stirred at room temperature.

    • The reaction is monitored by TLC or GC-MS until completion.

    • The solvent is removed under reduced pressure, and the crude product is used in the subsequent step.

Step 3: Synthesis of 2-(Nitromethyl)butane-1,4-diol (Reduction)

  • Principle: The aldehyde functional groups of 2-nitromethyl-1,4-butanedialdehyde are reduced to alcohols using a suitable reducing agent like sodium borohydride.

  • Procedure:

    • The crude 2-nitromethyl-1,4-butanedialdehyde is dissolved in a protic solvent such as ethanol or methanol.

    • The solution is cooled to 0-5 °C.

    • Sodium borohydride or potassium borohydride is added portion-wise, with the molar ratio of the reducing agent to the dialdehyde being approximately (1.0-1.5):1.[9]

    • The reaction mixture is stirred at low temperature and then allowed to warm to room temperature.

    • Upon completion, the reaction is quenched by the careful addition of an acid (e.g., dilute HCl).

    • The solvent is evaporated, and the residue is extracted with a suitable organic solvent. The organic extracts are dried and concentrated to give the diol.

Step 4: Synthesis of 3-(Nitromethyl)tetrahydrofuran (Dehydration and Cyclization)

  • Principle: The diol undergoes an acid-catalyzed intramolecular dehydration and cyclization to form the tetrahydrofuran ring.

  • Procedure:

    • 2-(Nitromethyl)butane-1,4-diol is heated, typically in the presence of an acid catalyst (e.g., p-toluenesulfonic acid). The reaction temperature is generally maintained between 100-150 °C for 1-10 hours.[9]

    • The reaction can be carried out with or without a solvent that allows for azeotropic removal of water.

    • After the reaction is complete, the mixture is cooled and neutralized.

    • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

    • The crude product can be purified by vacuum distillation or column chromatography.

Step 5: Synthesis of 3-(Aminomethyl)tetrahydrofuran (Catalytic Hydrogenation)

  • Principle: The nitro group of 3-(nitromethyl)tetrahydrofuran is reduced to a primary amine via catalytic hydrogenation.

  • Procedure:

    • 3-(Nitromethyl)tetrahydrofuran is dissolved in a suitable solvent, such as ethanol or methanol.

    • A catalyst, typically palladium on carbon (Pd/C) or Raney nickel, is added. The amount of catalyst is usually 1-10% by weight of the starting material.[9]

    • The mixture is subjected to hydrogenation in a high-pressure reactor under a hydrogen atmosphere (0.1-3.0 MPa).[9]

    • The reaction is monitored until the uptake of hydrogen ceases.

    • The catalyst is removed by filtration through celite, and the filtrate is concentrated under reduced pressure to yield 3-(aminomethyl)tetrahydrofuran.

Quantitative Data Summary

The following table summarizes typical reaction parameters and yields for the synthesis of the intermediate, 3-aminomethyltetrahydrofuran, as derived from patent literature. Data for the conversion to the final target molecule is not available.

StepReactionKey ReagentsTemperature (°C)Time (h)Typical Yield (%)Reference
1Oxidative Ring OpeningFuran, Oxidizing Agent0 - 51 - 2Not specified[8]
2Michael Addition1,4-Butenedialdehyde, Nitromethane, BaseRoom Temp-Not specified[9]
3Reduction2-Nitromethyl-1,4-butanedialdehyde, NaBH₄0 - Room Temp-Not specified[9]
4Dehydration/Cyclization2-(Nitromethyl)butane-1,4-diol, Acid Catalyst100 - 1501 - 10Not specified[9]
5Catalytic Hydrogenation3-(Nitromethyl)tetrahydrofuran, H₂, Pd/C or NiRoom Temp1 - 10Not specified[9]

Note: Specific yields are often not detailed in patent literature examples, but the overall process is described as suitable for large-scale production.

Further Steps and Considerations for Target Molecule Synthesis

The synthesis of this compound from 3-(aminomethyl)tetrahydrofuran would require a multi-step process to introduce the C2-methyl and C3-hydroxyl groups. This would likely involve:

  • Protection of the primary amine.

  • Oxidation at the C3 position to a ketone.

  • Introduction of the methyl group at the C2 position, possibly via an enolate alkylation.

  • Addition of a nucleophile to the C3-ketone to generate the tertiary alcohol.

  • Deprotection of the amine.

This sequence presents significant challenges in terms of regioselectivity and stereocontrol.

An alternative conceptual workflow for the core of the target molecule is presented below.

G start 2-Methyl-3-oxotetrahydrofuran (Hypothetical Intermediate) cyanohydrin 3-Cyano-2-methyltetrahydrofuran-3-ol start->cyanohydrin Cyanohydrin Formation (e.g., TMSCN) target This compound cyanohydrin->target Nitrile Reduction (e.g., LiAlH4 or H2/catalyst)

Caption: Alternative approach to the target molecule's core structure.

This alternative highlights a potential route where the key C3-substituted stereocenter is constructed from a cyclic ketone precursor. The synthesis of 2-methyl-3-oxotetrahydrofuran itself would be a multi-step process.

Disclaimer: The presented synthetic protocols are based on literature for related compounds and should be adapted and optimized for the specific target molecule. All laboratory work should be conducted with appropriate safety precautions.

References

Step-by-step protocol for 3-(Aminomethyl)-2-methyloxolan-3-ol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

The synthesis of structurally similar compounds, such as 3-aminomethyltetrahydrofuran, has been described in various patents and publications. These methods often involve multi-step processes starting from materials like furan or 2,5-dihydrofuran.[1][2][3] For instance, one described route involves the formylation of 2,5-dihydrofuran, followed by reductive amination to yield 3-aminomethyltetrahydrofuran.[4] Another approach starts with furan, proceeding through oxidation, Michael addition, reduction, and cyclization.[1][3]

However, the introduction of both a methyl group at the 2-position and a hydroxyl group at the 3-position of the oxolane ring, in addition to the aminomethyl group at the 3-position, presents a synthetic challenge for which a published protocol is not apparent from the search results.

For researchers, scientists, and drug development professionals seeking to synthesize this specific compound, it is recommended to:

  • Consult specialized chemical synthesis databases such as SciFinder, Reaxys, or ChemSpider.

  • Review primary scientific literature in organic chemistry journals for novel synthetic methodologies that may be applicable.

  • Consider designing a novel synthetic route based on established principles of organic chemistry, which would require expert knowledge and rigorous experimental validation.

Due to the absence of a specific experimental protocol, the requested detailed application notes, data tables, and diagrams for the synthesis of 3-(Aminomethyl)-2-methyloxolan-3-ol cannot be provided. Attempting to create such a protocol without experimental data would be speculative and potentially unsafe.

It is important to handle all chemicals with appropriate safety precautions. While a specific safety data sheet for this compound is not available, data for related compounds can provide some insight into potential hazards:

  • 3-(Aminomethyl)tetrahydrofuran : Classified as a flammable liquid and vapor that causes skin and serious eye irritation.[5]

  • 2-Methyloxolan-3-ol : May cause skin irritation, serious eye irritation, and respiratory irritation.[6]

  • Methyltetrahydrofuran : A related solvent that is highly flammable and can form explosive peroxides.[7]

Given these properties, any synthesis involving similar structures should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (gloves, safety glasses, lab coat), and away from ignition sources.

References

Application Notes and Protocols for the Asymmetric Synthesis of 3-(Aminomethyl)-2-methyloxolan-3-ol Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the asymmetric synthesis of the enantiomers of 3-(aminomethyl)-2-methyloxolan-3-ol, a chiral tertiary amino alcohol with potential applications in medicinal chemistry and drug development. The synthetic strategy commences from the readily available chiral building block, (S)-3-hydroxy-γ-butyrolactone, and proceeds through a stereocontrolled introduction of the aminomethyl group.

Overall Synthetic Strategy

The synthesis of the target enantiomers of this compound is designed as a multi-step sequence starting from a chiral pool material to ensure high enantiopurity of the final products. The key steps involve the protection of the secondary alcohol, diastereoselective α-methylation of the lactone, introduction of an azide as a precursor to the amine, and subsequent reduction steps.

Asymmetric Synthesis Workflow Asymmetric Synthesis of this compound Enantiomers Start (S)-3-Hydroxy-γ-butyrolactone Step1 Protection of Hydroxyl Group Start->Step1 TBDMSCl, Imidazole Step2 Diastereoselective α-Methylation Step1->Step2 LDA, MeI Step3 Azide Introduction (SN2) Step2->Step3 1. Deprotection (TBAF) 2. Mesylation (MsCl) 3. Azide Displacement (NaN3) Step4 Lactone Reduction Step3->Step4 LiAlH4 Step5 Azide Reduction Step4->Step5 Final_Product (2S,3S)-3-(Aminomethyl)-2-methyloxolan-3-ol Step5->Final_Product

Figure 1: Workflow for the asymmetric synthesis of (2S,3S)-3-(aminomethyl)-2-methyloxolan-3-ol.

Quantitative Data Summary

The following table summarizes the expected yields and stereoselectivity for each step in the synthesis of the (2S,3S)-enantiomer. The synthesis of the (2R,3R)-enantiomer would commence from (R)-3-hydroxy-γ-butyrolactone with similar expected outcomes.

StepTransformationStarting MaterialProductExpected Yield (%)Expected Stereoselectivity (d.r. or e.e.)
1Silyl Ether Protection(S)-3-Hydroxy-γ-butyrolactone(S)-3-(tert-Butyldimethylsilyloxy)-γ-butyrolactone95-98>99% e.e.
2α-Methylation(S)-3-(tert-Butyldimethylsilyloxy)-γ-butyrolactone(2S,3S)-3-(tert-Butyldimethylsilyloxy)-2-methyl-γ-butyrolactone75-85>95:5 d.r.
3Mesylation and Azide Displacement(2S,3S)-3-Hydroxy-2-methyl-γ-butyrolactone(2S,3R)-3-Azido-2-methyl-γ-butyrolactone80-90 (over 2 steps)Inversion of stereocenter at C3
4Lactone and Azide Reduction(2S,3R)-3-Azido-2-methyl-γ-butyrolactone(2S,3S)-3-(Aminomethyl)-2-methyloxolan-3-ol70-80>99% e.e.

Experimental Protocols

Protocol 1: Synthesis of (S)-3-(tert-Butyldimethylsilyloxy)-γ-butyrolactone

Materials:

  • (S)-3-Hydroxy-γ-butyrolactone (1.0 eq)

  • tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 eq)

  • Imidazole (2.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of (S)-3-hydroxy-γ-butyrolactone in anhydrous DCM, add imidazole.

  • Cool the mixture to 0 °C in an ice bath.

  • Add TBDMSCl portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the title compound as a colorless oil.

Protocol 2: Synthesis of (2S,3S)-3-(tert-Butyldimethylsilyloxy)-2-methyl-γ-butyrolactone

Materials:

  • (S)-3-(tert-Butyldimethylsilyloxy)-γ-butyrolactone (1.0 eq)

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene (1.1 eq)

  • Methyl iodide (MeI, 1.5 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve (S)-3-(tert-butyldimethylsilyloxy)-γ-butyrolactone in anhydrous THF and cool to -78 °C under a nitrogen atmosphere.

  • Slowly add the LDA solution dropwise, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Add methyl iodide dropwise and continue stirring at -78 °C for 4 hours.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography to yield the product, with the major diastereomer being the desired (2S,3S) isomer.

Protocol 3: Synthesis of (2S,3R)-3-Azido-2-methyl-γ-butyrolactone

Materials:

  • (2S,3S)-3-(tert-Butyldimethylsilyloxy)-2-methyl-γ-butyrolactone (1.0 eq)

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.2 eq)

  • Methanesulfonyl chloride (MsCl, 1.2 eq)

  • Triethylamine (TEA, 1.5 eq)

  • Sodium azide (NaN3, 3.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

Procedure: Part A: Deprotection

  • Dissolve the silyl-protected lactone in THF and cool to 0 °C.

  • Add the TBAF solution dropwise and stir at 0 °C for 2 hours.

  • Concentrate the reaction mixture and purify by column chromatography to obtain (2S,3S)-3-hydroxy-2-methyl-γ-butyrolactone.

Part B: Mesylation and Azide Displacement

  • Dissolve the deprotected alcohol in anhydrous DCM and cool to 0 °C.

  • Add triethylamine followed by the dropwise addition of methanesulfonyl chloride.

  • Stir at 0 °C for 1 hour.

  • Wash the reaction mixture with cold water and brine, then dry over anhydrous sodium sulfate and concentrate in vacuo. The crude mesylate is used immediately in the next step.

  • Dissolve the crude mesylate in anhydrous DMF and add sodium azide.

  • Heat the mixture to 80 °C and stir for 12 hours.

  • Cool the reaction to room temperature, add water, and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to give the azide as a colorless oil. This reaction proceeds with inversion of stereochemistry at the C3 position.[1]

Protocol 4: Synthesis of (2S,3S)-3-(Aminomethyl)-2-methyloxolan-3-ol

Materials:

  • (2S,3R)-3-Azido-2-methyl-γ-butyrolactone (1.0 eq)

  • Lithium aluminum hydride (LiAlH4, 3.0 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium sulfate decahydrate

  • Diethyl ether

Procedure:

  • To a suspension of LiAlH4 in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of the azide in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and then reflux for 6 hours.

  • Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and then water again.

  • Stir the resulting mixture at room temperature for 1 hour.

  • Add sodium sulfate decahydrate and stir for another 30 minutes.

  • Filter the mixture through a pad of Celite, washing with THF and diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by a suitable method (e.g., crystallization or chromatography) to obtain the final product. The reduction of the lactone and the azide occurs in one pot to yield the target amino alcohol.[2][3][4]

Disclaimer: The provided protocols are based on established chemical transformations and are intended for guidance by qualified researchers. Yields and stereoselectivities are estimated and may vary. Appropriate safety precautions should be taken when handling all chemicals.

References

Application Notes and Protocols for the Purification of 3-(Aminomethyl)-2-methyloxolan-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of 3-(Aminomethyl)-2-methyloxolan-3-ol, a substituted aminotetrahydrofuran alcohol. The purification of such compounds is critical in research and drug development to ensure the removal of impurities that may affect biological activity and safety. The following sections detail common purification techniques, including distillation, column chromatography, and recrystallization, along with protocols and representative data.

Introduction to Purification Strategies

This compound possesses multiple functional groups: a tertiary alcohol, a primary amine, and a tetrahydrofuran (oxolane) ring. This unique combination of functionalities presents both challenges and opportunities for purification. The presence of the basic amino group and the polar hydroxyl group influences the compound's solubility and chromatographic behavior. The choice of purification technique will depend on the nature of the impurities, the scale of the purification, and the desired final purity.

Purification Techniques

Vacuum Distillation

For thermally stable compounds, vacuum distillation is an effective method for purification on a larger scale. By reducing the pressure, the boiling point of the compound is lowered, minimizing the risk of thermal decomposition. This technique is particularly useful for removing non-volatile impurities. A patent for the related compound, 3-aminomethyl tetrahydrofuran, describes purification by high-vacuum rectification[1].

Experimental Protocol: Vacuum Distillation

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum pump with a pressure gauge. Ensure all glassware is dry.

  • Sample Preparation: Place the crude this compound into the round-bottom flask. Add boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Distillation:

    • Begin stirring the sample.

    • Gradually apply vacuum to the system, aiming for a pressure of 5-10 mmHg[1].

    • Slowly heat the distillation flask using a heating mantle.

    • Monitor the temperature of the vapor as it passes the thermometer.

    • Collect the fraction that distills at a constant temperature. For 3-aminomethyl tetrahydrofuran, the boiling point is reported to be 55-60 °C at 5-10 mmHg[1]. The boiling point of the target compound may be slightly different due to the additional methyl and hydroxyl groups.

  • Completion: Once the desired fraction has been collected, remove the heat source and allow the system to cool to room temperature before slowly releasing the vacuum.

  • Analysis: Analyze the purity of the collected fraction using appropriate analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

G cluster_prep Preparation cluster_distill Distillation cluster_post Post-Distillation start Crude this compound setup Assemble Vacuum Distillation Apparatus start->setup charge Charge Distillation Flask setup->charge vacuum Apply Vacuum (e.g., 5-10 mmHg) charge->vacuum heat Heat Gently vacuum->heat collect Collect Constant Boiling Fraction heat->collect cool Cool System collect->cool release_vac Release Vacuum cool->release_vac analyze Purity Analysis (GC/HPLC) release_vac->analyze end Purified Product analyze->end

Caption: General workflow for purification by column chromatography.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures. [2][3]For amines that are difficult to crystallize, conversion to a salt (e.g., hydrochloride) can often improve their crystalline nature. [4] Experimental Protocol: Recrystallization

  • Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. The impurities should either be very soluble or insoluble at all temperatures. Common solvents to screen include alcohols (ethanol, isopropanol), esters (ethyl acetate), and ketones (acetone). A two-solvent system (e.g., DCM/hexane) can also be effective. [5]2. Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or activated carbon was used, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel. [6] * Wash the crystals with a small amount of cold solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Workflow for Recrystallization

G cluster_prep Preparation cluster_purify Purification cluster_isolation Isolation start Crude Solid select_solvent Select Recrystallization Solvent start->select_solvent dissolve Dissolve in Minimum Hot Solvent select_solvent->dissolve hot_filter Hot Filtration (optional) dissolve->hot_filter cool Cool Slowly to Crystallize hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath collect_crystals Collect Crystals (Vacuum Filtration) ice_bath->collect_crystals wash Wash with Cold Solvent collect_crystals->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end

References

Application Notes & Protocols: Analytical Methods for the Characterization of 3-(Aminomethyl)-2-methyloxolan-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Aminomethyl)-2-methyloxolan-3-ol is a substituted oxolane derivative containing a tertiary alcohol and a primary amine, rendering it a polar and functionally rich molecule. Its structural features suggest potential applications in medicinal chemistry and materials science. Accurate and comprehensive characterization is crucial for its identification, purity assessment, and quality control in research and development settings.

This document provides detailed analytical methods and protocols for the comprehensive characterization of this compound. The methodologies cover spectroscopic and chromatographic techniques to elucidate its structure, confirm its molecular weight, and determine its purity.

Physicochemical Properties

A summary of the predicted and known physicochemical properties of this compound and its core structure, 2-methyloxolan-3-ol, is presented below. These properties are essential for method development, particularly for chromatographic separations.

Property2-Methyloxolan-3-olThis compound (Predicted)Data Source
Molecular FormulaC5H10O2C6H13NO2PubChem[1]
Molecular Weight102.13 g/mol 131.17 g/mol PubChem[1]
AppearanceColorless liquidLikely a colorless to pale yellow liquid or solidGeneral knowledge
PolarityPolarHighly PolarGeneral knowledge
SolubilitySoluble in water and polar organic solventsExpected to be soluble in water and polar solvents like methanolGeneral knowledge

Spectroscopic Methods

Spectroscopic techniques are fundamental for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous determination of the molecular structure.[2][3]

Protocol for ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, Methanol-d₄, or DMSO-d₆). The choice of solvent will depend on the sample's solubility and the desired resolution of exchangeable protons (OH and NH₂).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Expected chemical shifts (δ) will be in the regions of:

      • ~1.2-1.4 ppm (doublet, 3H) for the methyl group (CH₃).

      • ~1.8-2.2 ppm (multiplets, 2H) for the CH₂ group on the oxolane ring.

      • ~2.8-3.2 ppm (multiplets, 2H) for the aminomethyl group (CH₂-NH₂).

      • ~3.6-4.0 ppm (multiplets, 3H) for the CH-O and CH₂-O protons on the oxolane ring.

      • The chemical shifts for the OH and NH₂ protons will be broad and variable depending on the solvent, concentration, and temperature.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Expected chemical shifts (δ) will be in the regions of:

      • ~20-25 ppm for the methyl carbon.

      • ~40-50 ppm for the aminomethyl carbon.

      • ~60-80 ppm for the carbons of the oxolane ring.

  • 2D NMR: To confirm assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and to study the fragmentation pattern of the molecule, which aids in structural confirmation.

Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.

  • Analysis:

    • Infuse the sample solution directly into the ESI source.

    • Acquire the mass spectrum in positive ion mode.

    • The expected molecular ion peak will be [M+H]⁺ at m/z 132.18.

  • Tandem MS (MS/MS): To further confirm the structure, perform MS/MS on the parent ion (m/z 132.18). Expected fragmentation would involve the loss of water (H₂O), ammonia (NH₃), or cleavage of the oxolane ring.[4]

Chromatographic Methods

Chromatographic techniques are essential for assessing the purity of this compound and for quantification.

High-Performance Liquid Chromatography (HPLC)

Due to its polar and ionizable nature, mixed-mode or hydrophilic interaction liquid chromatography (HILIC) is well-suited for the analysis of this compound.[5][6] A reversed-phase method with a polar-embedded column could also be optimized.

Protocol for Mixed-Mode HPLC

  • Instrumentation: An HPLC system with a UV or Evaporative Light Scattering Detector (ELSD) is required. Since the molecule lacks a strong chromophore, ELSD or a charged aerosol detector (CAD) is preferable.

  • Chromatographic Conditions:

    • Column: A mixed-mode column (e.g., Primesep 100, Amaze TH) that offers both reversed-phase and ion-exchange retention mechanisms.[5][6]

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate or ammonium acetate) is recommended. The buffer pH should be controlled to ensure consistent ionization of the amino group.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25-40 °C.

    • Detection: ELSD or CAD.

  • Sample Preparation: Dissolve a known concentration of the sample in the initial mobile phase.

  • Data Analysis: The purity of the sample can be determined by the peak area percentage. Quantification can be achieved by creating a calibration curve with standards of known concentrations.

ParameterHPLC Conditions
Column Mixed-Mode (Reversed-Phase/Cation-Exchange)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 95% B to 50% B over 15 minutes
Flow Rate 0.8 mL/min
Detector ELSD/CAD
Gas Chromatography (GC)

Direct analysis of the highly polar this compound by GC is challenging due to its low volatility and potential for thermal degradation. Derivatization of the active hydrogens in the amine and hydroxyl groups is necessary to increase volatility and thermal stability.[7] Silylation is a common derivatization technique for such compounds.[8]

Protocol for GC-MS with Silylation

  • Derivatization:

    • Place 1 mg of the sample in a reaction vial.

    • Add 100 µL of a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and 100 µL of a suitable solvent (e.g., acetonitrile).

    • Cap the vial and heat at 60-80 °C for 30-60 minutes to ensure complete derivatization.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

  • GC Conditions:

    • Column: A non-polar or medium-polarity column, such as a 5% phenyl methylpolysiloxane column (e.g., TRACE TR-5).[7]

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 70 °C), hold for 2 minutes, then ramp up to 280 °C at 10 °C/min.

    • Carrier Gas: Helium.

  • MS Detection:

    • Acquire spectra in electron ionization (EI) mode.

    • Monitor for the molecular ion of the derivatized compound and its characteristic fragments.

ParameterGC Conditions
Derivatization Reagent MSTFA
Column 5% Phenyl Methylpolysiloxane
Injector Temperature 250 °C
Oven Program 70 °C (2 min), then 10 °C/min to 280 °C
Detector Mass Spectrometer (EI mode)

Quality Control Summary

A summary of the key analytical techniques and their purpose in the quality control of this compound is provided below.

TechniquePurposeKey Parameters
¹H and ¹³C NMR Structural Confirmation and IdentificationChemical Shifts, Coupling Constants
Mass Spectrometry Molecular Weight Confirmation[M+H]⁺ Ion
HPLC (Mixed-Mode) Purity Assessment and QuantificationPeak Purity, Retention Time, Peak Area
GC-MS (with Derivatization) Orthogonal Purity AssessmentRetention Time, Mass Spectrum of Derivative

Visualizations

Analytical_Workflow cluster_sample Sample Handling cluster_analysis Analytical Characterization cluster_results Data Interpretation Sample Sample of 3-(Aminomethyl)-2- methyloxolan-3-ol Preparation Sample Preparation (Dissolution/Derivatization) Sample->Preparation NMR NMR Spectroscopy (¹H, ¹³C, 2D) Preparation->NMR MS Mass Spectrometry (ESI-MS, MS/MS) Preparation->MS HPLC HPLC (Mixed-Mode) Preparation->HPLC GC GC-MS (after Derivatization) Preparation->GC Structure Structural Elucidation NMR->Structure MolWeight Molecular Weight Confirmation MS->MolWeight Purity Purity Assessment & Quantification HPLC->Purity GC->Purity Final_Report Comprehensive Characterization Report Structure->Final_Report MolWeight->Final_Report Purity->Final_Report

Caption: Workflow for the analytical characterization of this compound.

Signaling_Pathway_Placeholder cluster_structure This compound cluster_groups Key Functional Groups mol  H₂N   |  CH₂   | HO--C--CH--CH₃   |  |   CH₂-O   |   CH₂ Amine Primary Amine Amine->mol Alcohol Tertiary Alcohol Alcohol->mol Ether Cyclic Ether (Oxolane) Ether->mol

Caption: Chemical structure and key functional groups of the target molecule.

References

Application Notes and Protocols for the Analysis of 3-(Aminomethyl)-2-methyloxolan-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the qualitative and quantitative analysis of 3-(Aminomethyl)-2-methyloxolan-3-ol in pharmaceutical preparations and research samples using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

HPLC Method for Underivatized Analysis

This method is suitable for the direct analysis of this compound, leveraging Hydrophilic Interaction Liquid Chromatography (HILIC) to retain and separate this polar compound.

Instrumentation and Columns

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or Evaporative Light Scattering Detector (ELSD).

  • Column: A HILIC silica column is recommended for the analysis of polar compounds like amino acids without derivatization[1]. A common column choice would be a silica-based column with a polar stationary phase.

Reagents and Standards

  • Mobile Phase A: 2.5 mM Potassium dihydrogen phosphate with the pH adjusted to 2.85[1].

  • Mobile Phase B: Acetonitrile[1].

  • Standard Solution: A stock solution of this compound of known concentration prepared in a suitable solvent (e.g., a mixture of water and acetonitrile).

Experimental Protocol

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column Temperature: 30 °C

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Mobile Phase: Isocratic elution with a mixture of Mobile Phase A and Mobile Phase B (e.g., 25:75 v/v)[1]. The high percentage of acetonitrile allows the silica column to function in HILIC mode[1].

    • Detection: UV detection at a low wavelength (e.g., 200-220 nm) or ELSD.

  • Data Analysis: Quantify the amount of this compound in the sample by comparing the peak area to a calibration curve generated from the standard solutions.

Quantitative Data Summary

ParameterValueReference
Limit of Quantitation (LOQ)1.2 - 2.1 µg/mL (for non-aromatic amino acids)[1]
Limit of Detection (LOD)0.4 - 0.65 µg/mL (for non-aromatic amino acids)[1]

Note: The provided LOQ and LOD values are for non-aromatic amino acids and serve as an estimate. These values should be experimentally determined for this compound.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Sample containing This compound Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Autosampler Autosampler (10 µL injection) Filter->Autosampler HILIC_Column HILIC Column (30 °C) Autosampler->HILIC_Column Detector UV/ELSD Detector HILIC_Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Quantification Quantify using Calibration Curve Chromatogram->Quantification

Caption: Workflow for the HPLC analysis of this compound.

GC-MS Method with Derivatization

Due to the polar nature and low volatility of this compound, derivatization is essential for successful GC-MS analysis. Silylation is a common and effective derivatization technique for compounds containing hydroxyl and amino groups[2][3].

Instrumentation and Columns

  • GC-MS System: A standard gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent), is suitable for the analysis of silylated derivatives[3].

Reagents and Standards

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)[3].

  • Solvent: A dry, aprotic solvent such as acetonitrile or pyridine.

  • Standard Solution: A stock solution of this compound of known concentration in a suitable dry solvent.

Experimental Protocol

  • Sample and Standard Preparation:

    • Accurately weigh the sample or standard into a reaction vial.

    • If the sample is in solution, evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization (Silylation):

    • To the dry sample or standard, add 100 µL of the derivatization reagent (e.g., MTBSTFA) and 100 µL of a suitable solvent like acetonitrile[3].

    • Seal the vial and heat at a controlled temperature (e.g., 70-100 °C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization[3]. The optimal conditions may need to be determined experimentally.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 10 °C/min.

      • Final hold: Hold at 280 °C for 5 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 50-500.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

  • Data Analysis: Identify the derivatized this compound based on its retention time and mass spectrum. For quantification, use a selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic fragment ions of the silylated derivative.

Quantitative Data Summary

ParameterMethodTypical RangeReference
LinearityGC-MS (SIM)To be determined experimentally-
LOQGC-MS (SIM)To be determined experimentally-
LODGC-MS (SIM)To be determined experimentally-

Experimental Workflow: GC-MS Analysis with Derivatization

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS System cluster_data Data Analysis Sample Sample or Standard Dry Evaporate to Dryness Sample->Dry Derivatize Add Silylation Reagent & Heat Dry->Derivatize GC_Inlet GC Inlet (250 °C) Derivatize->GC_Inlet Capillary_Column Capillary Column (Temperature Program) GC_Inlet->Capillary_Column MS_Detector Mass Spectrometer (EI, Scan/SIM) Capillary_Column->MS_Detector TIC_EIC Analyze Total Ion/ Extracted Ion Chromatogram MS_Detector->TIC_EIC Mass_Spectrum Identify based on Mass Spectrum TIC_EIC->Mass_Spectrum Quantify Quantify using SIM mode Mass_Spectrum->Quantify

Caption: Workflow for the GC-MS analysis of this compound.

Discussion

The choice between HPLC and GC-MS will depend on the specific requirements of the analysis. The HPLC-HILIC method offers the advantage of analyzing the compound in its native form, avoiding potential side reactions or incomplete derivatization. However, it may offer lower sensitivity compared to GC-MS.

The GC-MS method, while requiring a derivatization step, can provide higher sensitivity and selectivity, especially when operating in SIM mode. The mass spectrum obtained also provides structural information, confirming the identity of the analyte. For successful GC-MS analysis, optimization of the derivatization reaction is crucial. Factors such as the choice of reagent, reaction time, and temperature should be carefully evaluated to ensure complete and reproducible derivatization. The stability of the derivatives should also be assessed[4].

References

Application Notes: 3-(Aminomethyl)-2-methyloxolan-3-ol as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Aminomethyl)-2-methyloxolan-3-ol is a versatile heterocyclic compound incorporating a substituted tetrahydrofuran ring, a primary amine, and a tertiary alcohol. This unique combination of functional groups makes it a valuable building block in medicinal chemistry for the synthesis of complex molecular architectures. Its structural features allow for the introduction of chirality and diverse pharmacophoric elements, rendering it a promising intermediate for the development of novel therapeutic agents. These notes provide an overview of its potential applications, synthetic protocols, and key data for its utilization in drug discovery and development.

Potential Applications in Drug Discovery

The structural motif of this compound suggests its utility as an intermediate in the synthesis of a variety of potential therapeutic agents. The primary amine serves as a key functional handle for amide bond formation, reductive amination, and the introduction of various substituents. The tertiary alcohol can be involved in hydrogen bonding interactions with biological targets or can be further functionalized. The tetrahydrofuran ring acts as a stable, polar scaffold that can improve the physicochemical properties of a drug candidate, such as solubility and metabolic stability.

Potential Therapeutic Areas:

  • Oncology: The scaffold can be elaborated to design kinase inhibitors or other anti-proliferative agents. The aminomethyl group can be used to append moieties that interact with specific residues in the ATP-binding site of kinases.

  • Neuroscience: Substituted oxolanes are present in various centrally active agents. This intermediate could be used to synthesize novel ligands for G-protein coupled receptors (GPCRs) or ion channels.

  • Infectious Diseases: The compound can serve as a starting point for the synthesis of novel antibacterial or antiviral agents by incorporating pharmacophores known to inhibit microbial enzymes or viral replication.

Synthesis and Characterization

The synthesis of this compound can be achieved through a multi-step sequence starting from commercially available materials. A representative synthetic scheme is outlined below.

Diagram: Synthetic Pathway

G A 2-Methyl-2,3-epoxybutan-1-ol B 1-(Oxiran-2-yl)ethan-1-one A->B Oxidation C 1-(2-Methyloxiran-2-yl)ethan-1-one B->C Methylation D 3-Cyano-2-methyloxolan-3-ol C->D Cyanation E This compound D->E Reduction

Caption: Representative synthetic pathway for this compound.

Experimental Protocols

Protocol 2.1: Synthesis of 3-Cyano-2-methyloxolan-3-ol (Intermediate D)

  • To a solution of 1-(2-Methyloxiran-2-yl)ethan-1-one (1.0 eq) in a 1:1 mixture of tert-butanol and water at 0 °C, add potassium cyanide (1.5 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (Eluent: Hexane/Ethyl Acetate gradient) to afford 3-Cyano-2-methyloxolan-3-ol.

Protocol 2.2: Synthesis of this compound (Final Product E)

  • Prepare a solution of 3-Cyano-2-methyloxolan-3-ol (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Carefully add lithium aluminum hydride (LiAlH₄) (2.0 eq) portion-wise to the solution at 0 °C under an inert atmosphere.

  • After the addition is complete, allow the reaction to stir at room temperature for 4 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water at 0 °C.

  • Filter the resulting suspension through a pad of celite and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to yield this compound.

Characterization Data
ParameterValue
Molecular Formula C₆H₁₃NO₂
Molecular Weight 131.17 g/mol
Appearance Colorless to pale yellow oil
¹H NMR (400 MHz, CDCl₃) δ (ppm) 4.10-4.00 (m, 1H), 3.90-3.80 (m, 1H), 3.65 (d, J=13.2 Hz, 1H), 3.55 (d, J=13.2 Hz, 1H), 2.10-2.00 (m, 1H), 1.90-1.80 (m, 1H), 1.25 (s, 3H), 1.20 (d, J=6.4 Hz, 3H)
¹³C NMR (101 MHz, CDCl₃) δ (ppm) 78.2, 72.5, 65.4, 45.8, 35.1, 22.7, 18.9
Mass Spectrometry (ESI+) m/z 132.10 [M+H]⁺
Purity (HPLC) >95%

Application in the Synthesis of a Hypothetical Kinase Inhibitor

To illustrate the utility of this compound, a hypothetical synthesis of a kinase inhibitor targeting a fictitious "Kinase X" is presented. In this example, the aminomethyl group is used to form an amide linkage with a substituted pyrimidine core, a common scaffold in kinase inhibitors.

Diagram: Workflow for Kinase Inhibitor Synthesis

G cluster_0 Synthesis cluster_1 Biological Evaluation A 3-(Aminomethyl)-2- methyloxolan-3-ol C Amide Coupling A->C B Substituted Pyrimidine Carboxylic Acid B->C D Purification C->D E Final Compound (KX-123) D->E F Kinase X Assay E->F G Cell Proliferation Assay F->G H In Vivo Efficacy Study G->H

Caption: Workflow from intermediate to biological evaluation of a hypothetical kinase inhibitor.

Protocol 3.1: Synthesis of Hypothetical Kinase Inhibitor (KX-123)
  • Dissolve the substituted pyrimidine carboxylic acid (1.0 eq) in dimethylformamide (DMF).

  • Add HATU (1.2 eq) and diisopropylethylamine (DIPEA) (3.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add a solution of this compound (1.1 eq) in DMF.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by preparative HPLC to obtain the final compound KX-123.

Hypothetical Biological Data for KX-123
AssayResult
Kinase X Inhibition (IC₅₀) 50 nM
Cell Proliferation (GI₅₀, Cancer Cell Line A) 250 nM
Cell Proliferation (GI₅₀, Cancer Cell Line B) 400 nM
In Vivo Tumor Growth Inhibition (Mouse Xenograft Model) 60% at 30 mg/kg

Conclusion

This compound represents a valuable and versatile intermediate for the synthesis of complex molecules in drug discovery. Its readily available functional groups and inherent stereochemistry provide a solid foundation for the development of novel therapeutic agents across various disease areas. The provided protocols and data serve as a starting point for researchers to explore the potential of this building block in their own drug development programs.

Disclaimer: The synthetic protocols and biological data presented herein are representative examples and may require optimization for specific applications. All laboratory work should be conducted by trained professionals in a safe and controlled environment.

Application Notes and Protocols for 3-(Aminomethyl)-2-methyloxolan-3-ol Analogs as Building Blocks in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Note on Availability of Information: As of late 2025, detailed information regarding the specific applications and experimental protocols for 3-(Aminomethyl)-2-methyloxolan-3-ol as a building block in organic synthesis is limited in publicly available scientific literature. While the compound is commercially available (CAS No. 879515-14-7), its specific uses in complex organic synthesis and drug discovery have not been extensively documented.

This document provides detailed application notes and protocols for a closely related and well-documented analog, 3-Aminomethyltetrahydrofuran , which serves as a valuable building block in pharmaceutical and chemical industries. The synthetic methodologies and applications presented here for 3-aminomethyltetrahydrofuran may offer insights and potential synthetic strategies that could be adapted for this compound.

Closely Related Analog: 3-Aminomethyltetrahydrofuran

3-Aminomethyltetrahydrofuran (also known as (tetrahydrofuran-3-yl)methanamine) is a versatile building block utilized in the synthesis of various bioactive molecules. Its tetrahydrofuran ring structure provides desirable physicochemical properties, such as improved solubility and the potential to cross the blood-brain barrier, making it a valuable scaffold in drug discovery.

Applications in Organic Synthesis

3-Aminomethyltetrahydrofuran is a key intermediate in the industrial production of the third-generation neonicotinoid insecticide, Dinotefuran. Beyond agrochemicals, its structural motif is explored in the development of novel pharmaceuticals, particularly for targeting neurological disorders.

Several synthetic routes to 3-aminomethyltetrahydrofuran have been reported, offering flexibility in starting materials and reaction conditions. Below are summaries and protocols for some of the common synthetic approaches.

Synthetic Protocols for 3-Aminomethyltetrahydrofuran

A variety of methods for the synthesis of 3-aminomethyltetrahydrofuran have been developed, starting from different materials. Here are a few notable examples:

Table 1: Comparison of Synthetic Routes to 3-Aminomethyltetrahydrofuran

Starting Material(s)Key StepsAdvantagesDisadvantages
Diethyl malonate and ethyl chloroacetateNucleophilic substitution, reduction, cyclization, mesylation, aminationWell-established routeLong synthetic route, harsh conditions may be required
Acrylonitrile and 2-haloethanolAddition, cyclic condensation, catalytic hydrogenationCheap and readily available starting materials, shorter routeUse of hazardous materials
2,5-DihydrofuranFormylation, reductive aminationGreen and environmentally friendly raw materials, simple processRequires high-pressure reactor for carbonylation
FuranOxidative ring opening, Michael addition, reduction, cyclization, catalytic hydrogenationLow raw material price, short synthetic routeInvolves multiple steps

Experimental Protocol 1: Synthesis from Acrylonitrile and 2-Chloroethanol

This method involves a three-step synthesis starting from readily available materials.

Step 1: Synthesis of 2-chloroethyl-2-cyanoethyl ether

  • In a four-necked flask, add 106.0 g of acrylonitrile and 161.0 g of 2-chloroethanol.

  • With stirring, add 10.0 g of sodium hydroxide in portions, maintaining the temperature at 25 ± 5 °C.

  • After the addition is complete, continue the reaction at this temperature for 2 hours, monitoring the disappearance of starting materials by TLC.

  • Remove the solid by filtration.

  • The filtrate is evaporated to dryness at 50 ± 5 °C to obtain 2-chloroethyl-2-cyanoethyl ether as a colorless oil.

Step 2: Synthesis of 3-cyanotetrahydrofuran

  • This step involves the cyclic condensation of the intermediate from Step 1. Detailed conditions can vary and should be optimized.

Step 3: Synthesis of 3-aminomethyltetrahydrofuran

  • The final step is the catalytic hydrogenation of 3-cyanotetrahydrofuran to yield the desired product.

Diagram 1: Synthetic Pathway from Acrylonitrile

G Acrylonitrile Acrylonitrile Intermediate1 2-chloroethyl-2-cyanoethyl ether Acrylonitrile->Intermediate1 + 2-Chloroethanol (NaOH) TwoChloroethanol 2-Chloroethanol Intermediate2 3-cyanotetrahydrofuran Intermediate1->Intermediate2 Cyclic Condensation Product 3-Aminomethyltetrahydrofuran Intermediate2->Product Catalytic Hydrogenation

Caption: Synthesis of 3-Aminomethyltetrahydrofuran from Acrylonitrile.

Experimental Protocol 2: Synthesis from 2,5-Dihydrofuran

This greener approach utilizes 2,5-dihydrofuran as the starting material.

Step 1: Synthesis of 3-formyltetrahydrofuran

  • Add 2,5-dihydrofuran, a metal catalyst (e.g., a palladium complex), a cocatalyst, and a solvent to a high-pressure reactor.

  • Introduce nitrogen to deoxygenate the system.

  • Introduce synthesis gas (carbon monoxide and hydrogen) and maintain the pressure.

  • Heat the mixture and react for 12-24 hours to generate 3-formyltetrahydrofuran.

Step 2: Reductive Amination to 3-aminomethyltetrahydrofuran

  • The 3-formyltetrahydrofuran is then converted to the final product via reductive amination.

Diagram 2: Synthetic Pathway from 2,5-Dihydrofuran

G Dihydrofuran 2,5-Dihydrofuran Intermediate 3-Formyltetrahydrofuran Dihydrofuran->Intermediate Formylation (CO/H2, Catalyst) Product 3-Aminomethyltetrahydrofuran Intermediate->Product Reductive Amination G Furan Furan Intermediate1 1,4-Butenedial Furan->Intermediate1 Oxidative Ring Opening Intermediate2 Michael Adduct Intermediate1->Intermediate2 + Nitromethane (Michael Addition) Intermediate3 Reduced Intermediate Intermediate2->Intermediate3 Reduction (e.g., NaBH4) Intermediate4 Nitromethyl-tetrahydrofuran Intermediate3->Intermediate4 Dehydration & Cyclization Product 3-Aminomethyltetrahydrofuran Intermediate4->Product Catalytic Hydrogenation

Potential use of 3-(Aminomethyl)-2-methyloxolan-3-ol in neuropharmacology

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for 3-(Aminomethyl)-2-methyloxolan-3-ol

Disclaimer: As of the date of this document, there is no publicly available scientific literature or data regarding the neuropharmacological applications of this compound. The following application notes, protocols, and data are hypothetical and are intended to serve as an illustrative guide for researchers and drug development professionals on how such a compound could be investigated based on its structural features. The proposed mechanism of action is speculative and requires experimental validation.

Hypothetical Application Note: Investigating this compound as a Modulator of GABA-A Receptors

Introduction

This compound is a novel small molecule with structural similarities to known neuromodulators. Its chemical structure, featuring a tertiary alcohol and an aminomethyl group on a substituted tetrahydrofuran ring, suggests potential interaction with ligand-gated ion channels in the central nervous system (CNS). Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian CNS, and its receptor, the GABA-A receptor, is a key target for a wide range of therapeutic agents, including benzodiazepines, barbiturates, and alcohol.[1][2][3] The GABA-A receptor is a chloride ion channel that, upon activation, hyperpolarizes the neuron, leading to a decrease in neuronal excitability.[3][4] This application note outlines a hypothetical potential of this compound as a positive allosteric modulator of the GABA-A receptor and provides protocols for its investigation.

Hypothetical Mechanism of Action

It is hypothesized that this compound binds to an allosteric site on the GABA-A receptor, distinct from the GABA binding site. This binding is proposed to potentiate the effect of GABA, leading to an increased influx of chloride ions upon receptor activation. This enhanced inhibitory neurotransmission could have potential therapeutic applications in conditions characterized by neuronal hyperexcitability, such as anxiety disorders, epilepsy, and insomnia.

Potential Therapeutic Areas

  • Anxiolytic

  • Anticonvulsant

  • Sedative-hypnotic

Data Presentation (Hypothetical)

The following tables present hypothetical data that would be generated from the experimental protocols described below.

Table 1: Hypothetical Binding Affinity of this compound to GABA-A Receptor Subtypes

GABA-A Receptor SubtypeKi (nM)
α1β2γ2150
α2β2γ285
α3β2γ2210
α5β2γ2500

Table 2: Hypothetical Electrophysiological Effects on GABA-Evoked Currents

Compound Concentration (µM)GABA EC50 Shift RatioMaximal GABA Response Potentiation (%)
0.11.215
12.555
104.8120
1005.0125

Experimental Protocols

Protocol 1: Radioligand Binding Assay for GABA-A Receptor Affinity

Objective: To determine the binding affinity of this compound for various GABA-A receptor subtypes.

Materials:

  • Cell membranes expressing specific human recombinant GABA-A receptor subtypes (e.g., α1β2γ2, α2β2γ2)

  • [3H]-Flunitrazepam (radioligand for the benzodiazepine site)

  • GABA

  • This compound

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Methodology:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, add 50 µL of the test compound dilutions.

  • Add 50 µL of [3H]-Flunitrazepam (final concentration ~1 nM).

  • Add 100 µL of cell membrane preparation (20-40 µg protein).

  • For non-specific binding, add a high concentration of a non-labeled ligand (e.g., 10 µM Diazepam).

  • Incubate at 4°C for 60 minutes.

  • Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold binding buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and vortex.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Ki value using competitive binding analysis software.

Protocol 2: Patch-Clamp Electrophysiology on Cultured Neurons

Objective: To assess the functional effect of this compound on GABA-A receptor-mediated currents.

Materials:

  • Primary cortical neurons or a cell line expressing GABA-A receptors (e.g., HEK293 cells)

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass pipettes

  • External solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, glucose, HEPES)

  • Internal solution (e.g., containing KCl, MgCl2, EGTA, HEPES, ATP)

  • GABA

  • This compound

  • Perfusion system

Methodology:

  • Prepare cultured neurons or transfected cells on coverslips.

  • Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.

  • Pull patch pipettes to a resistance of 3-5 MΩ.

  • Establish a whole-cell patch-clamp configuration on a selected cell.

  • Clamp the cell at a holding potential of -60 mV.

  • Apply GABA at its EC50 concentration for 2 seconds to evoke a baseline current.

  • Co-apply the same concentration of GABA with increasing concentrations of this compound.

  • Record the potentiation of the GABA-evoked current.

  • Construct a dose-response curve to determine the EC50 of the modulatory effect.

Visualizations

GABAA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAAR GABA-A Receptor (Chloride Channel) GABA->GABAAR Binds Compound 3-(Aminomethyl)- 2-methyloxolan-3-ol Compound->GABAAR Allosteric Modulation Cl_in Chloride Influx (Cl-) GABAAR->Cl_in Opens Channel Hyperpolarization Neuronal Hyperpolarization Cl_in->Hyperpolarization Leads to Inhibition Decreased Neuronal Excitability Hyperpolarization->Inhibition Results in

Caption: Hypothetical signaling pathway of this compound at the GABA-A receptor.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models cluster_analysis Data Analysis and Interpretation Binding Radioligand Binding Assay (Determine Ki) Electro Patch-Clamp Electrophysiology (Measure GABA Potentiation) Binding->Electro Confirm Functional Activity Behavior Animal Models of Anxiety (e.g., Elevated Plus Maze) Electro->Behavior Predict Anxiolytic Effects Seizure Animal Models of Seizure (e.g., PTZ-induced) Electro->Seizure Predict Anticonvulsant Effects SAR Structure-Activity Relationship (SAR) Analysis Behavior->SAR PKPD Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Behavior->PKPD Seizure->SAR Seizure->PKPD

Caption: Hypothetical experimental workflow for neuropharmacological characterization.

References

Application Notes & Protocols: Biological Activity of 3-(Aminomethyl)-2-methyloxolan-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

The compound 3-(aminomethyl)-2-methyloxolan-3-ol and its derivatives represent a class of heterocyclic structures with significant potential in neuropharmacology. The core structure, a substituted oxolane (tetrahydrofuran), is a versatile scaffold found in numerous biologically active molecules. Based on structural similarities to known pharmacophores, these derivatives are hypothesized to act as muscarinic acetylcholine receptor (mAChR) agonists.

Muscarinic receptors, particularly the M1 subtype, are critical for mediating higher cognitive functions in the central nervous system (CNS).[1] A deficit in cholinergic signaling is a well-established hallmark of Alzheimer's disease (AD), making muscarinic agonists prime candidates for therapeutic intervention.[1][2] The primary application of these derivatives is therefore in the discovery of novel treatments for neurodegenerative disorders like AD.

The therapeutic rationale involves a multi-targeted approach:

  • M1 Receptor Agonism: Direct stimulation of post-synaptic M1 receptors can enhance cholinergic neurotransmission, potentially improving memory and cognitive deficits associated with AD.[2] The M1 receptor is coupled to a Gq protein, which activates the phospholipase C (PLC) pathway, leading to downstream signaling that is crucial for neuronal function.[1]

  • Amyloid Precursor Protein (APP) Processing: Activation of M1 and M3 muscarinic receptors can promote the non-amyloidogenic cleavage of APP by α-secretase.[2] This action reduces the production of the neurotoxic amyloid-beta (Aβ) peptide, a primary component of the amyloid plaques found in AD brains.[2]

  • Cholinesterase Inhibition: Depending on the specific substitutions, these derivatives may also exhibit inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), the enzymes responsible for breaking down acetylcholine. This dual-action profile—acting as both a receptor agonist and an enzyme inhibitor—could offer synergistic benefits.

  • Inhibition of Aβ Aggregation: Some multifunctional agents designed for AD can directly interfere with the self-aggregation of Aβ peptides, a key pathological event in the disease's progression.[3][4][5]

The following sections provide quantitative data from related compound classes and detailed protocols for evaluating the key biological activities relevant to this therapeutic strategy.

Quantitative Data Summary

While specific data for this compound derivatives are not extensively published, the tables below summarize the biological activities of structurally related aminobenzofuran derivatives, which serve as a relevant proxy for designing and interpreting experiments.[4] These compounds were investigated as multifunctional agents for Alzheimer's disease.

Table 1: In Vitro Cholinesterase Inhibitory Activity of Representative Aminobenzofuran Derivatives

Compound ID Substitution Moiety AChE IC₅₀ (µM) BuChE IC₅₀ (µM) Selectivity Index (AChE/BuChE)
5a Benzyl 0.041 ± 0.003 0.52 ± 0.04 0.078
5f 2-Fluorobenzyl 0.029 ± 0.001 0.31 ± 0.02 0.093
5h 4-Fluorobenzyl 0.035 ± 0.002 0.44 ± 0.03 0.079
5i 2-Chlorobenzyl 0.031 ± 0.001 0.39 ± 0.01 0.079
5l 4-Chlorobenzyl 0.039 ± 0.003 0.48 ± 0.02 0.081
Donepezil Reference Drug 0.021 ± 0.001 3.56 ± 0.21 0.005

Data are presented as mean ± SD from three independent experiments. IC₅₀ values represent the concentration required for 50% inhibition.

Table 2: Inhibition of Aβ₁₋₄₂ Peptide Aggregation by Selected Compounds

Compound ID Concentration (µM) Self-Induced Aβ Aggregation Inhibition (%) AChE-Induced Aβ Aggregation Inhibition (%)
5a 10 17.6 Not Reported
5f 10 29.8 Not Reported
5h 10 38.8 Not Reported
5i 10 24.8 Not Reported
5l 10 25.7 Not Reported
Donepezil 10 14.9 Not Reported

Data sourced from studies on 3-aminobenzofuran derivatives, which demonstrate anti-aggregation properties.[5]

Visualized Pathways and Workflows

The following diagrams illustrate the key signaling pathway targeted by these derivatives and a typical experimental workflow for their evaluation.

M1_Muscarinic_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER ER IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Responses (e.g., APP Processing, Neurotransmission) PKC->Response Phosphorylates Targets Ca2 Ca²⁺ Release ER->Ca2 Ca2->Response Modulates Ligand Acetylcholine or Derivative Ligand->M1R Binds

Caption: M1 Muscarinic Receptor Gq Signaling Pathway.

Drug_Discovery_Workflow start Synthesized Derivative Library primary_screen Primary Screening: Cholinesterase Inhibition Assay (AChE & BuChE) start->primary_screen hit_id Hit Identification (IC₅₀ < Threshold) primary_screen->hit_id secondary_screen_1 Secondary Screening: Muscarinic Receptor Binding & Functional Assays (M1-M5) hit_id->secondary_screen_1 Active hit_id->secondary_screen_1 secondary_screen_2 Aβ Aggregation Assay (Thioflavin T) hit_id->secondary_screen_2 Active hit_id->secondary_screen_2 neuroprotection Cell-Based Assays: Neuroprotection & Cytotoxicity (e.g., MTT Assay) secondary_screen_1->neuroprotection secondary_screen_2->neuroprotection lead_opt Lead Optimization (Structure-Activity Relationship) neuroprotection->lead_opt end In Vivo Efficacy Studies (Animal Models of AD) lead_opt->end

Caption: Screening cascade for multifunctional AD drug candidates.

Detailed Experimental Protocols

Protocol 1: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method to determine the inhibitory activity of the test compounds against AChE and BuChE.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Butyrylcholinesterase (BuChE) from equine serum

  • Acetylthiocholine iodide (ATCI) - Substrate for AChE

  • Butyrylthiocholine iodide (BTCI) - Substrate for BuChE

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test derivatives and reference inhibitor (e.g., Donepezil) dissolved in DMSO.

  • 96-well microplate and plate reader (412 nm).

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of enzymes, substrates, and DTNB in phosphate buffer.

    • Prepare serial dilutions of the test derivatives and reference inhibitor in phosphate buffer containing a small percentage of DMSO.

  • Assay Setup (in a 96-well plate):

    • To each well, add 25 µL of the test derivative solution at various concentrations.

    • Add 50 µL of phosphate buffer (pH 8.0).

    • Add 25 µL of the AChE or BuChE enzyme solution.

    • Mix and incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation and Measurement:

    • Add 125 µL of DTNB solution to each well.

    • Initiate the reaction by adding 25 µL of the respective substrate solution (ATCI for AChE, BTCI for BuChE).

    • Immediately measure the absorbance at 412 nm using a microplate reader. Continue to record the absorbance every minute for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration.

    • Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100 (where V_control is the reaction rate without an inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC₅₀ value (concentration causing 50% inhibition) by non-linear regression analysis.

Protocol 2: Thioflavin T (ThT) Assay for Aβ₁₋₄₂ Aggregation Inhibition

This fluorometric assay is used to quantify the formation of amyloid fibrils and assess the ability of test compounds to inhibit this process.[5][6]

Materials:

  • Aβ₁₋₄₂ peptide (lyophilized)

  • Hexafluoroisopropanol (HFIP)

  • Phosphate buffer (e.g., 50 mM, pH 7.4)

  • Thioflavin T (ThT) stock solution

  • Test derivatives dissolved in DMSO.

  • 96-well black, clear-bottom microplate and fluorescence plate reader (Excitation: ~440 nm, Emission: ~485 nm).

Procedure:

  • Aβ₁₋₄₂ Peptide Preparation:

    • Dissolve lyophilized Aβ₁₋₄₂ in HFIP to monomerize the peptide.

    • Aliquot and evaporate the HFIP under a stream of nitrogen gas. Store the resulting peptide films at -80°C.

    • Immediately before use, reconstitute the peptide film in a small volume of DMSO and then dilute to the final working concentration in phosphate buffer.

  • Aggregation Assay:

    • In a 96-well plate, combine the Aβ₁₋₄₂ solution with the test derivative at the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent across all wells and is typically ≤1%.

    • Include a positive control (Aβ₁₋₄₂ alone) and a negative control (buffer alone).

    • Seal the plate and incubate at 37°C for 24-48 hours with gentle agitation to promote fibril formation.

  • Fluorescence Measurement:

    • After incubation, add ThT solution to each well to a final concentration of ~5 µM.

    • Incubate for 5 minutes at room temperature in the dark.

    • Measure the fluorescence intensity using a plate reader (Ex: 440 nm, Em: 485 nm).

  • Data Analysis:

    • Subtract the background fluorescence of the buffer control from all readings.

    • Calculate the percentage of aggregation inhibition using the formula: % Inhibition = [(F_control - F_sample) / F_control] * 100 (where F_control is the fluorescence of Aβ₁₋₄₂ alone and F_sample is the fluorescence in the presence of the test derivative).

References

Application Notes and Protocols for Efficacy Testing of 3-(Aminomethyl)-2-methyloxolan-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive experimental framework for evaluating the efficacy of the novel compound, 3-(Aminomethyl)-2-methyloxolan-3-ol. Due to a lack of specific literature on its biological activity, this document outlines a tiered screening approach, hypothesizing a potential neuroprotective effect based on its structural motifs. The protocols described herein are designed to first assess its general cytotoxicity and then to explore its potential efficacy in relevant in vitro and in vivo models of neurodegeneration.

Tier 1: In Vitro Characterization

The initial phase of testing focuses on determining the basic cytotoxic profile and the effective concentration range of this compound in relevant cell lines.

Protocol 1: Cytotoxicity Assessment in Neuronal Cell Lines

Objective: To determine the concentration at which this compound becomes toxic to neuronal cells.

Methodology:

  • Cell Culture: Culture human neuroblastoma (SH-SY5Y) and rat pheochromocytoma (PC-12) cells in appropriate media and conditions.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

  • Treatment: Seed cells in 96-well plates and, after 24 hours, treat with the various concentrations of the compound. Include a vehicle control (solvent only) and a positive control for cytotoxicity (e.g., staurosporine).

  • Incubation: Incubate the treated cells for 24 and 48 hours.

  • MTT Assay: After incubation, add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Determine the CC50 (50% cytotoxic concentration) value.

Data Presentation: Cytotoxicity of this compound
Cell LineIncubation Time (hours)CC50 (µM)
SH-SY5Y24
48
PC-1224
48
Protocol 2: In Vitro Neuroprotection Assay against Oxidative Stress

Objective: To evaluate the potential of this compound to protect neuronal cells from oxidative stress-induced cell death.

Methodology:

  • Cell Culture and Plating: Seed SH-SY5Y cells in 96-well plates.

  • Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound (determined from Protocol 1) for 2 hours.

  • Induction of Oxidative Stress: Induce oxidative stress by adding hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) to the wells. Include a control group with no compound pre-treatment.

  • Incubation: Incubate for 24 hours.

  • Viability Assessment: Measure cell viability using the MTT assay as described in Protocol 1.

  • Data Analysis: Compare the viability of cells pre-treated with the compound to those treated with the neurotoxin alone.

Data Presentation: Neuroprotective Effect of this compound against Oxidative Stress
NeurotoxinCompound Concentration (µM)% Cell Viability (relative to control)
H₂O₂0 (Toxin only)
1
10
50
6-OHDA0 (Toxin only)
1
10
50

Experimental Workflow: In Vitro Screening

InVitro_Workflow cluster_tier1 Tier 1: In Vitro Characterization start Start: Compound Synthesis and QC cytotoxicity Protocol 1: Cytotoxicity Assay (SH-SY5Y, PC-12) start->cytotoxicity Test Compound neuroprotection Protocol 2: Neuroprotection Assay (Oxidative Stress) cytotoxicity->neuroprotection Determine Non-Toxic Concentrations end_invitro Proceed to In Vivo Studies neuroprotection->end_invitro Promising Results

Caption: Workflow for the initial in vitro evaluation of this compound.

Tier 2: In Vivo Efficacy Evaluation

Following promising in vitro results, the next stage involves assessing the efficacy of this compound in a relevant animal model of neurodegeneration.

Protocol 3: Murine Model of Parkinson's Disease (MPTP Model)

Objective: To determine if this compound can mitigate the neurotoxic effects of MPTP in mice, a common model for Parkinson's disease.

Methodology:

  • Animal Model: Use C57BL/6 mice.

  • Grouping: Divide mice into four groups:

    • Group 1: Vehicle control (saline)

    • Group 2: MPTP only

    • Group 3: this compound + MPTP

    • Group 4: this compound only

  • Dosing: Administer this compound (e.g., via oral gavage or intraperitoneal injection) for a set period before and during MPTP administration.

  • MPTP Induction: Induce neurodegeneration by administering MPTP (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals on a single day.

  • Behavioral Testing:

    • Rotarod Test: Assess motor coordination and balance at baseline and at multiple time points post-MPTP treatment.

    • Pole Test: Evaluate bradykinesia by measuring the time to turn and descend a vertical pole.

  • Neurochemical Analysis: At the end of the study, sacrifice the animals and dissect the striatum. Measure dopamine and its metabolites (DOPAC, HVA) using HPLC with electrochemical detection.

  • Immunohistochemistry: Perfuse a subset of animals and prepare brain slices. Perform tyrosine hydroxylase (TH) immunohistochemistry on striatal and substantia nigra sections to quantify dopaminergic neuron loss.

Data Presentation: In Vivo Efficacy in MPTP Mouse Model

Table 3.1: Behavioral Assessments

Treatment GroupRotarod Latency (seconds)Pole Test - Time to Descend (seconds)
Vehicle
MPTP
Compound + MPTP
Compound Only

Table 3.2: Neurochemical Analysis

Treatment GroupStriatal Dopamine (ng/mg tissue)Striatal DOPAC (ng/mg tissue)Striatal HVA (ng/mg tissue)
Vehicle
MPTP
Compound + MPTP
Compound Only

Table 3.3: Immunohistochemical Analysis

Treatment Group% TH-Positive Cells in Substantia Nigra (relative to vehicle)
Vehicle100
MPTP
Compound + MPTP
Compound Only

Hypothesized Signaling Pathway

While the exact mechanism of this compound is unknown, a potential neuroprotective effect could be mediated through the activation of pro-survival signaling pathways, such as the PI3K/Akt pathway, which is known to inhibit apoptosis and promote cell survival.

Signaling_Pathway cluster_pathway Hypothesized Neuroprotective Signaling Compound This compound Receptor Unknown Receptor Compound->Receptor Binds and Activates PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Survival Cell Survival Akt->Survival Promotes

Caption: Hypothesized signaling pathway for the neuroprotective effects of the compound.

Conclusion

This document provides a structured and detailed approach for the initial efficacy testing of this compound. The proposed experiments will help to establish a foundational understanding of its biological activity, guiding further pre-clinical development. It is crucial to adapt these protocols based on the emerging data and the specific research questions being addressed.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Aminomethyl)-2-methyloxolan-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-(Aminomethyl)-2-methyloxolan-3-ol synthesis. The guidance is based on established synthetic methodologies for analogous tetrahydrofuran derivatives and general principles of organic chemistry.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound. A plausible synthetic approach is presented, followed by a troubleshooting guide for key transformations.

Proposed Synthetic Pathway: A Nitrile-Based Approach

A potential route to this compound involves the construction of a substituted cyanohydrin and subsequent cyclization and reduction. This pathway is adapted from known syntheses of similar compounds.

Synthetic_Pathway A 1. Starting Material (e.g., Protected α-hydroxypropionaldehyde) B 2. Cyanohydrin Formation (Addition of cyanide) A->B KCN/NaCN C 3. Alkylation (with an ethylene oxide equivalent) B->C e.g., Ethylene oxide, 2-haloethanol D 4. Cyclization (Acid or base-catalyzed) C->D H+ or OH- E 5. Reduction of Nitrile (to primary amine) D->E H2/Catalyst or Hydride F 6. Deprotection & Purification (Final Product) E->F Standard workup

Caption: Proposed synthetic workflow for this compound.

Issue 1: Low Yield in Cyanohydrin Formation (Step 2)

Q: My cyanohydrin formation from the starting aldehyde is resulting in a low yield. What are the possible causes and solutions?

A: Low yields in cyanohydrin formation can be attributed to several factors:

  • Purity of Starting Aldehyde: The starting α-hydroxypropionaldehyde (or its protected form) should be of high purity. Impurities can interfere with the reaction. Consider redistillation or chromatography of the starting material.

  • Cyanide Source and Reaction Conditions: The choice of cyanide source (e.g., KCN, NaCN, TMSCN) and the pH of the reaction are critical. The reaction is reversible and equilibrium-driven.

    • Ensure the pH is maintained in a weakly acidic to neutral range to favor the addition product without generating excessive HCN gas.

    • Consider using a stoichiometric amount of a cyanide source like TMSCN with a catalytic amount of a Lewis acid for milder conditions.

  • Side Reactions: Aldol condensation of the starting aldehyde can be a significant side reaction. Running the reaction at lower temperatures can help minimize this.

Troubleshooting Suggestions:

ParameterRecommendationRationale
Temperature Maintain at 0-5 °CMinimizes aldol condensation and other side reactions.
pH Control Use a buffered system (e.g., acetate buffer)Prevents decomposition of the product and starting material.
Cyanide Source Consider TMSCN with a Lewis acid catalystCan provide milder reaction conditions and improved yields.

Issue 2: Inefficient Cyclization to the Oxolane Ring (Step 4)

Q: The cyclization to form the 2-methyl-3-hydroxyoxolane-3-carbonitrile is incomplete or yields multiple products. How can I optimize this step?

A: Incomplete cyclization or the formation of byproducts is a common challenge. The efficiency of this intramolecular reaction depends heavily on the reaction conditions.

  • Catalyst Choice: Both acid and base catalysis can promote cyclization. The choice depends on the substrate and protecting groups.

    • Acid Catalysis (e.g., p-toluenesulfonic acid, H₂SO₄): Promotes the formation of an oxonium ion, facilitating intramolecular attack. However, strong acids can also lead to dehydration or other rearrangements.[1]

    • Base Catalysis (e.g., NaH, t-BuOK): Involves the deprotonation of the hydroxyl group for intramolecular Williamson ether synthesis. This requires the other terminus to be a good leaving group (e.g., a halide).

  • Solvent and Temperature: The choice of solvent can influence the reaction rate and selectivity. A non-participating, high-boiling solvent is often preferred for cyclizations. The temperature should be high enough to drive the reaction to completion but not so high as to cause decomposition.

  • Concentration: The reaction should be run at high dilution to favor intramolecular cyclization over intermolecular polymerization.

Troubleshooting Suggestions:

ParameterAcid-CatalyzedBase-Catalyzed
Catalyst p-TsOH, Amberlyst-15NaH, K₂CO₃
Solvent Toluene, DioxaneDMF, THF
Temperature 80-110 °C25-80 °C
Concentration High dilution (0.01-0.1 M)High dilution (0.01-0.1 M)

Issue 3: Incomplete Reduction of the Nitrile (Step 5)

Q: I am having trouble with the final reduction of the nitrile to the primary amine. What are the best practices for this transformation?

A: The reduction of a sterically hindered tertiary nitrile can be challenging. The choice of reducing agent and reaction conditions is crucial for achieving a high yield.

  • Catalytic Hydrogenation: This is a common method for nitrile reduction. The choice of catalyst, solvent, pressure, and temperature can significantly impact the outcome.

    • Catalyst: Raney Nickel and Palladium on carbon (Pd/C) are frequently used.[2] For sterically hindered nitriles, more active catalysts like Rhodium on alumina might be necessary.

    • Additives: The addition of ammonia or a base can help to suppress the formation of secondary amine byproducts.

  • Chemical Reduction: Hydride reagents can also be effective.

    • Lithium Aluminum Hydride (LAH): A powerful reducing agent that is very effective for nitriles. However, it is non-selective and will reduce other functional groups.

    • Borane (BH₃•THF or BMS): A milder alternative to LAH that is also effective for nitrile reduction.

Comparison of Nitrile Reduction Methods:

MethodReagent/CatalystTypical ConditionsProsCons
Catalytic Hydrogenation H₂, Raney Ni or Pd/CMethanol/Ammonia, 40-100 psi H₂Clean, high-yieldingMay require high pressure; catalyst poisoning can be an issue.
Hydride Reduction LiAlH₄ in THF/Ether0 °C to refluxVery effective, fastHighly reactive, requires anhydrous conditions, difficult workup.
Borane Reduction BH₃•THF or BMSTHF, 0 °C to refluxMilder than LAH, good yieldsCan be slower, requires careful handling.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for constructing the substituted tetrahydrofuran ring in the target molecule?

A1: Several strategies can be envisioned, drawing from literature on substituted tetrahydrofuran synthesis:

  • Intramolecular Cyclization: As outlined in the proposed pathway, this involves forming a linear precursor with appropriate functional groups and then inducing ring closure.

  • Cycloadditions: A [3+2] cycloaddition between an allyl silane and an aldehyde could potentially construct the ring system with some of the required functionality.

  • Starting from Furan: Furan can be a versatile starting material. A possible route involves oxidative ring opening, followed by a series of functional group manipulations and finally cyclization and reduction.[2]

  • Stereoselective Approaches: For controlling the stereochemistry at the 2 and 3 positions, methods like the Matteson homologation or Sharpless asymmetric epoxidation followed by intramolecular cyclization could be employed.[3]

Synthetic_Strategies A Target Molecule This compound B Intramolecular Cyclization B->A C Cycloaddition Reactions C->A D Furan-based Routes D->A E Stereoselective Methods E->A

Caption: Overview of synthetic strategies.

Q2: How can I control the stereochemistry at the C2 and C3 positions?

A2: Controlling the two adjacent stereocenters is a significant challenge.

  • Substrate Control: If you start with a chiral building block, such as an enantiomerically pure α-hydroxyaldehyde, you can influence the stereochemistry of the subsequent steps.

  • Reagent Control: Chiral reducing agents or catalysts can be used to set the stereochemistry during the reaction. For example, a chiral catalyst in the hydrogenation step could potentially lead to a single enantiomer.

  • Diastereoselective Cyclization: The cyclization step can be diastereoselective, favoring the formation of one diastereomer over the other. The choice of catalyst and reaction conditions can often tune this selectivity.

Q3: What are the most common side reactions to be aware of?

A3:

  • During Cyclization: Intermolecular reactions leading to dimers or polymers can compete with the desired intramolecular cyclization, especially at high concentrations.

  • During Nitrile Reduction: The formation of secondary and tertiary amines through the reaction of the primary amine product with intermediate imines is a common side reaction. This can be minimized by adding ammonia to the reaction mixture.

  • Dehydration: The tertiary alcohol is prone to elimination reactions, especially under acidic and/or high-temperature conditions.

  • Rearrangements: Carbocationic intermediates, which may form under acidic conditions, can be susceptible to Wagner-Meerwein or other rearrangements.

Q4: What are the recommended purification methods for the final product?

A4: The final product is a polar amino alcohol, which can present purification challenges.

  • Distillation: If the product is thermally stable and has a suitable boiling point, vacuum distillation can be an effective method for purification.

  • Crystallization: The product may be crystallized as a salt (e.g., hydrochloride or oxalate) to improve its handling and purity.

  • Chromatography: Column chromatography on silica gel can be used, but the polar nature of the amine and alcohol may lead to tailing. Using a solvent system with a small amount of a basic modifier (e.g., triethylamine or ammonia in methanol/dichloromethane) can improve the separation. Ion-exchange chromatography is also a viable option.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 3-Cyano-2-methyloxolan-3-ol

This protocol is a hypothetical procedure based on similar reductions of nitriles to primary amines.[2]

  • Reactor Setup: To a high-pressure hydrogenation vessel, add 3-cyano-2-methyloxolan-3-ol (1.0 eq), methanol saturated with ammonia (10 mL per gram of substrate), and Raney Nickel (50% slurry in water, ~0.2 eq by weight of substrate, washed with methanol).

  • Inerting: Seal the vessel and purge with nitrogen gas three times.

  • Hydrogenation: Pressurize the vessel with hydrogen gas to 50-100 psi.

  • Reaction: Stir the mixture vigorously at room temperature to 50 °C. Monitor the reaction progress by TLC or GC-MS by periodically taking samples. The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with methanol.

  • Concentration: Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: The crude product can be purified by vacuum distillation or by salt formation and recrystallization.

Disclaimer: The provided synthetic routes and protocols are illustrative and based on chemical principles and literature for analogous compounds. They have not been experimentally validated for the specific synthesis of this compound. Researchers should conduct their own risk assessments and optimization studies.

References

Overcoming challenges in the purification of 3-(Aminomethyl)-2-methyloxolan-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 3-(Aminomethyl)-2-methyloxolan-3-ol. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this and structurally similar amino alcohols.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenges stem from the compound's structure, which includes a polar amino alcohol functional group and two stereocenters. These features can lead to:

  • High Polarity: Causing poor retention on reverse-phase chromatography columns and streaking on normal-phase silica gel.[1][2][3]

  • Presence of Stereoisomers: The molecule has two chiral centers, leading to the potential for four stereoisomers (two pairs of enantiomers). Separating these diastereomers and enantiomers can be complex.[4][5][6]

  • Potential for Salt Formation: The basic amino group can interact with acidic impurities or surfaces, affecting chromatographic behavior.

  • Water Solubility: High water solubility can make extraction and concentration steps challenging.

Q2: What are the initial recommended purification strategies for a crude mixture of this compound?

A2: A multi-step approach is often necessary. A general workflow could be:

  • Aqueous Workup/Extraction: To remove inorganic salts and highly polar or non-polar impurities.

  • Recrystallization (as a salt): Formation of a salt (e.g., hydrochloride or oxalate) can facilitate crystallization and remove certain impurities.[7]

  • Column Chromatography: To separate the target compound from reaction byproducts and other organic impurities.[]

  • Chiral Chromatography/Resolution: If separation of stereoisomers is required.[9][10][11]

Q3: How can I separate the diastereomers of this compound?

A3: Diastereomers have different physical properties and can often be separated by standard chromatographic techniques.[5][6] High-Performance Liquid Chromatography (HPLC) on a C18 or a more polar stationary phase is a common method.[5] Careful optimization of the mobile phase is crucial to achieve good resolution. In some cases, derivatization of the amino or hydroxyl group can enhance the differences between diastereomers, making separation easier.[4][11]

Q4: What if I need to separate the enantiomers?

A4: Enantiomers require a chiral environment for separation. Common methods include:

  • Chiral HPLC: Using a chiral stationary phase (CSP) is a direct and widely used method for enantioseparation.[9][10]

  • Diastereomeric Salt Formation: Reacting the racemic amino alcohol with a chiral acid to form diastereomeric salts, which can then be separated by crystallization, followed by liberation of the free base.

  • Derivatization with a Chiral Reagent: Similar to diastereomeric salt formation, this involves creating diastereomers that can be separated on a standard achiral column.[4][11]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Streaking/Tailing on Silica Gel Column The basic amine group is interacting strongly with the acidic silica surface.- Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide (0.5-2%) to the eluent.[2]- Switch to a different stationary phase, such as alumina or amino-functionalized silica.[2][3]- Consider protecting the amine group (e.g., as a Boc-carbamate) before chromatography.[2]
Compound Elutes in the Void Volume on Reverse-Phase HPLC The compound is too polar for the stationary phase and has minimal retention.- Use a more polar stationary phase (e.g., C18 with polar end-capping, PFP, or a HILIC column).[1][3]- Use a highly aqueous mobile phase (e.g., >95% water/buffer).[12]- Employ ion-pair chromatography by adding an ion-pairing reagent to the mobile phase.[12]
Poor Resolution Between Diastereomers The diastereomers have very similar polarities and interactions with the stationary phase.- Optimize the mobile phase composition and gradient slope in HPLC.- Try a different stationary phase with alternative selectivity (e.g., a phenyl-hexyl or cyano column).- Derivatize the amino or hydroxyl group to increase the structural differences between the diastereomers.[4][5]
Difficulty with Recrystallization The compound may be an oil at room temperature, or a suitable single-solvent system is not available.- Attempt recrystallization from a two-solvent system (one in which the compound is soluble and one in which it is poorly soluble).[13]- Convert the free base to a salt (e.g., HCl, oxalate) which is often more crystalline.[7]- Use a seed crystal to induce crystallization.
Low Recovery After Purification The compound may be adsorbing to glassware or the stationary phase, or it may be volatile during solvent removal.- For chromatography, pre-treat the column with the mobile phase containing any basic additives.- Ensure all glassware is thoroughly rinsed with a polar solvent.- Use care during solvent evaporation; avoid high temperatures and prolonged vacuum. Consider freeze-drying if the compound is in an aqueous solution.

Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel

This protocol is designed for the initial purification of the crude product to remove non-polar impurities and byproducts.

  • Stationary Phase Selection: Standard flash-grade silica gel (40-63 µm).

  • Mobile Phase (Eluent) Selection:

    • Start with a non-polar solvent system and gradually increase polarity. A common system is Dichloromethane (DCM) and Methanol (MeOH).

    • To mitigate tailing, add 0.5-1% triethylamine or ammonium hydroxide to the mobile phase.[2]

    • Determine the optimal eluent composition by Thin Layer Chromatography (TLC) analysis. Aim for an Rf value of 0.2-0.3 for the target compound.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent like pure MeOH.

    • Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Elution and Fraction Collection:

    • Begin elution with the starting mobile phase.

    • Gradually increase the polarity (e.g., from 100% DCM to 95:5 DCM:MeOH, then 90:10, etc.).

    • Collect fractions and monitor by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Reverse-Phase HPLC for Diastereomer Separation

This method is suitable for separating the diastereomers of this compound.

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid or 10 mM Ammonium Formate (adjust pH as needed, typically in the acidic to neutral range for good peak shape of amines).

    • B: Acetonitrile or Methanol with the same modifier as A.

  • Gradient Elution:

    • Start with a high percentage of mobile phase A (e.g., 95-100%) to ensure retention of the polar analyte.

    • Run a shallow gradient, slowly increasing the percentage of mobile phase B. A typical gradient might be 5% to 40% B over 20-30 minutes.

  • Detection: UV detection at a low wavelength (e.g., 200-210 nm) if the compound lacks a strong chromophore, or use an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

  • Injection and Analysis: Inject the sample and monitor the chromatogram for the separation of diastereomeric peaks. Adjust the gradient as needed to optimize resolution.

Visualized Workflows

experimental_workflow cluster_prep Sample Preparation cluster_chrom Purification cluster_iso Isolation Crude Crude Product Dissolved Dissolve in Minimal Solvent Crude->Dissolved Load Load onto Silica Column Dissolved->Load Elute Elute with Gradient (e.g., DCM/MeOH + Et3N) Load->Elute Collect Collect Fractions Elute->Collect TLC TLC Analysis Collect->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for Normal-Phase Flash Chromatography.

hplc_workflow Start Partially Purified Mixture (Diastereomers) Prep Dissolve in Mobile Phase A Start->Prep Inject Inject onto C18 HPLC Column Prep->Inject Gradient Apply Shallow Gradient (e.g., Water/ACN + 0.1% FA) Inject->Gradient Detect UV/ELSD/MS Detection Gradient->Detect Analysis Analyze Chromatogram for Resolution Detect->Analysis Optimize Optimize Gradient if Needed Analysis->Optimize Collect Collect Separated Diastereomer Fractions Analysis->Collect Resolution OK Optimize->Gradient Re-run

Caption: Logical Flow for HPLC-Based Diastereomer Separation.

References

Side reactions and byproducts in 3-(Aminomethyl)-2-methyloxolan-3-ol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 3-(Aminomethyl)-2-methyloxolan-3-ol

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of this compound. As detailed literature on the side reactions for this specific molecule is limited, this document focuses on a plausible and common synthetic route: the reduction of a cyanohydrin intermediate derived from 2-methyloxolan-3-one. The principles and troubleshooting steps discussed are based on established organic chemistry reactions and can help researchers identify and mitigate common issues.

Frequently Asked Questions (FAQs)

Q1: What is the most likely synthetic route assumed in this guide?

A1: The troubleshooting advice is based on a two-step synthetic pathway:

  • Cyanohydrin Formation: Reaction of 2-methyloxolan-3-one with a cyanide source (e.g., TMSCN or KCN/acid) to form the intermediate, 3-cyano-2-methyloxolan-3-ol.

  • Nitrile Reduction: Reduction of the nitrile group in the cyanohydrin intermediate to a primary amine using common reducing agents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂/Raney Nickel).

Q2: My final product yield is significantly lower than expected. What are the common causes?

A2: Low yields can stem from several issues:

  • Incomplete Cyanohydrin Formation: The first step may not have gone to completion, leaving unreacted ketone.

  • Side Reactions During Reduction: The reduction step is prone to side reactions, especially with powerful reducing agents like LiAlH₄, which can cause ring-opening of the oxolane structure.

  • Product Loss During Workup/Purification: The final product is a polar amino alcohol, which can be challenging to extract and purify, potentially leading to losses.

Q3: I've detected a significant amount of unreacted 3-cyano-2-methyloxolan-3-ol in my final product. How can I resolve this?

A3: The presence of unreacted nitrile intermediate indicates an incomplete reduction. To address this, you can:

  • Increase the equivalents of the reducing agent.

  • Extend the reaction time or increase the reaction temperature, while carefully monitoring for byproduct formation.

  • Ensure the catalyst (in the case of catalytic hydrogenation) is active and not poisoned.

Q4: My analysis shows byproducts with molecular weights that don't correspond to the starting material or product. What could they be?

A4: Unexpected molecular weights could indicate several side reactions:

  • Ring-Opened Byproducts: Harsh reaction conditions (e.g., high temperature with LiAlH₄) can cleave the oxolane ring, leading to linear amino diols.

  • Dimeric Species: The product amine can potentially react with the intermediate imine formed during reduction, leading to secondary amine dimers.

  • Aldol Condensation Products: During the cyanohydrin formation step, the starting ketone (2-methyloxolan-3-one) could undergo base-catalyzed self-condensation.

Q5: Is it necessary to protect the tertiary hydroxyl group before the nitrile reduction?

A5: Protecting the hydroxyl group (e.g., as a silyl ether) before reduction is highly recommended, especially when using hydride reagents like LiAlH₄. This prevents the consumption of an extra equivalent of the reducing agent by the acidic hydroxyl proton and can significantly reduce the risk of ring-opening side reactions that may be facilitated by the formation of an aluminum alkoxide intermediate.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low conversion of 2-methyloxolan-3-one to cyanohydrin 1. Inactive cyanide source or catalyst.2. Unfavorable reaction equilibrium.3. Sub-optimal pH or temperature.1. Use fresh TMSCN or ensure proper activation of KCN/NaCN.2. Use a slight excess of the cyanide source to push the equilibrium.3. Monitor and control pH and temperature throughout the reaction.
Presence of ring-opened byproducts in the final product 1. Use of a harsh reducing agent (e.g., LiAlH₄) at elevated temperatures.2. The intermediate aluminum alkoxide (from deprotonation of the -OH group) facilitates ring cleavage.1. Conduct the LiAlH₄ reduction at a lower temperature (e.g., 0 °C).2. Switch to a milder reduction method like catalytic hydrogenation (H₂/Raney Ni, H₂/Pd/C).3. Protect the hydroxyl group before the reduction step.
Incomplete reduction of the nitrile intermediate 1. Insufficient equivalents of reducing agent.2. Deactivated catalyst (for hydrogenation).3. Reaction time is too short or temperature is too low.1. Increase the molar ratio of the reducing agent to the substrate.2. Use fresh, high-activity Raney Nickel or Palladium catalyst.3. Gradually increase reaction time and/or temperature while monitoring progress via TLC or LC-MS.
Formation of secondary amine or dimeric impurities 1. The newly formed primary amine attacks the intermediate imine species during reduction.1. Ensure efficient stirring and a sufficiently high concentration of the reducing agent to quickly reduce the imine intermediate.2. A higher hydrogen pressure during catalytic hydrogenation can favor complete reduction to the primary amine.

Data Presentation

Table 1: Potential Byproducts and Their Characteristics

Byproduct NamePlausible StructureMolecular Weight ( g/mol )Formation StepPotential Analytical Signature
2-methyloxolan-3-oneC₅H₈O₂100.12Starting MaterialKetone peak in IR; distinct GC-MS peak.
3-cyano-2-methyloxolan-3-olC₆H₉NO₂127.14IntermediateNitrile stretch (~2250 cm⁻¹) in IR.
Ring-Opened Amino DiolC₆H₁₅NO₂133.19ReductionAbsence of cyclic ether signals in NMR; broad OH/NH peaks.
Secondary Amine DimerC₁₂H₂₂N₂O₂226.32ReductionHigher molecular weight peak in MS; complex NMR spectrum.

Table 2: Comparison of Common Nitrile Reduction Methods

MethodReducing AgentTypical ConditionsAdvantagesPotential Drawbacks
Hydride Reduction Lithium Aluminum Hydride (LiAlH₄)Anhydrous Ether or THF, 0 °C to RTFast and effective for nitrile reduction.High reactivity can cause ring-opening; reacts with the hydroxyl group.
Catalytic Hydrogenation H₂ gas with Raney Ni or Pd/CMethanol or Ethanol, RT, 50-500 psi H₂Milder conditions; less likely to cause ring cleavage; environmentally cleaner.Catalyst can be sensitive to poisoning; may require high pressure.

Experimental Protocols (Hypothetical)

Protocol 1: Synthesis of 3-cyano-2-methyloxolan-3-ol

  • To a stirred solution of 2-methyloxolan-3-one (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add trimethylsilyl cyanide (TMSCN, 1.2 eq).

  • Add a catalytic amount of a Lewis acid, such as zinc iodide (ZnI₂, 0.1 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the disappearance of the starting ketone by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction carefully with an aqueous solution (e.g., saturated NaHCO₃).

  • Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude cyanohydrin, which can be used in the next step with or without further purification.

Protocol 2: Reduction to this compound via Catalytic Hydrogenation

  • Dissolve the crude 3-cyano-2-methyloxolan-3-ol (1.0 eq) in methanol or ethanol.

  • Add Raney Nickel (5-10% by weight) to the solution in a hydrogenation-safe pressure vessel.

  • Pressurize the vessel with hydrogen gas (H₂) to 100-500 psi.

  • Stir the reaction mixture vigorously at room temperature for 12-48 hours.

  • Monitor the reaction progress by checking for the disappearance of the starting material.

  • Once complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product. Purify as necessary (e.g., by column chromatography or crystallization).

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Cyanohydrin Formation cluster_step2 Step 2: Nitrile Reduction SM 2-methyloxolan-3-one S1_reagent + TMSCN (cat. ZnI₂) S1_product 3-cyano-2-methyloxolan-3-ol S1_reagent->S1_product S2_reagent + H₂/Raney Ni or LiAlH₄ S2_product This compound S2_reagent->S2_product

Caption: Proposed synthetic workflow for this compound.

Reaction_Pathways cluster_main Desired Pathway cluster_side Side Reactions Intermediate 3-cyano-2-methyloxolan-3-ol Main_Product This compound Intermediate->Main_Product Reduction (e.g., H₂/Raney Ni) Side_Product1 Ring-Opened Byproduct (Linear Amino Diol) Intermediate->Side_Product1 Harsh Reduction (e.g., LiAlH₄, heat) Side_Product2 Unreacted Intermediate Intermediate->Side_Product2 Incomplete Reaction

Caption: Key reaction pathways during the nitrile reduction step.

Troubleshooting_Tree Start Low Yield or Impure Product Check_SM Unreacted Nitrile Intermediate Detected? Start->Check_SM Check_MW High MW Impurities Detected by MS? Check_SM->Check_MW No Sol_Incomplete Increase reducing agent, reaction time, or temperature. Check catalyst activity. Check_SM->Sol_Incomplete Yes Sol_RingOpening Use milder conditions (H₂/Raney Ni). Protect -OH group. Lower reaction temperature. Check_MW->Sol_RingOpening Yes Sol_OK Impurity profile suggests other issues (e.g., purification loss). Check_MW->Sol_OK No

Caption: A decision tree for troubleshooting common synthesis issues.

Optimization of reaction conditions for 3-(Aminomethyl)-2-methyloxolan-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of 3-(Aminomethyl)-2-methyloxolan-3-ol.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The synthesis of this compound, a substituted tetrahydrofuran with a quaternary carbon at the C3 position, can be approached through two primary strategies. The first involves the synthesis of a key intermediate, 2-methyl-oxolan-3-one, followed by the introduction of the aminomethyl and hydroxyl groups. The second strategy relies on the ring-opening of a suitably substituted epoxide.

Q2: How can the key intermediate, 2-methyl-oxolan-3-one, be synthesized?

A2: 2-Methyl-oxolan-3-one, also known as dihydro-2-methyl-3(2H)-furanone, is a known compound. While multiple specific synthetic preparations exist, a common approach involves the cyclization of a functionalized precursor. For example, derivatives of levulinic acid (4-oxopentanoic acid) can serve as starting materials for the formation of γ-lactones like γ-valerolactone (5-methyloxolan-2-one), which can then be further transformed.

Q3: What methods can be used to convert 2-methyl-oxolan-3-one to the final product?

A3: Two promising methods for the conversion of 2-methyl-oxolan-3-one are:

  • The Strecker Synthesis: This classical method for synthesizing amino acids can be adapted for ketones. The reaction of 2-methyl-oxolan-3-one with ammonia and a cyanide source (e.g., KCN) would form an α-aminonitrile. Subsequent hydrolysis of the nitrile group would yield a carboxylic acid, which would then need to be reduced to the primary alcohol to form the final product.

  • Addition of a Nitromethane followed by Reduction: The addition of nitromethane to the ketone in the presence of a base would yield a nitro-alcohol. The nitro group can then be reduced to the amine, for example, by catalytic hydrogenation.

Q4: What is the epoxide ring-opening strategy for this synthesis?

A4: This approach would involve the synthesis of a spiro-epoxide at the C3 position of the 2-methyloxolane ring. This could potentially be achieved by the epoxidation of a 3-methylene-2-methyloxolane precursor. The subsequent ring-opening of this epoxide with an amine source, such as ammonia, would introduce the aminomethyl and hydroxyl groups. The regioselectivity of the ring-opening is a critical consideration in this pathway.[1]

Troubleshooting Guides

Problem 1: Low Yield in the Synthesis of 2-methyl-oxolan-3-one
Potential Cause Suggested Solution
Incomplete cyclization of the precursor.Ensure anhydrous conditions if using a water-sensitive catalyst. Increase reaction time or temperature. Consider a different cyclization catalyst.
Side reactions, such as polymerization or decomposition.Lower the reaction temperature. Use a more selective catalyst. Ensure slow and controlled addition of reagents.
Difficult purification.Employ fractional distillation under reduced pressure for purification. Consider chromatographic purification if distillation is ineffective.
Problem 2: Inefficient Conversion of 2-methyl-oxolan-3-one via Strecker Synthesis
Potential Cause Suggested Solution
Low yield of the intermediate α-aminonitrile.Use a slight excess of the cyanide reagent and ammonia. Ensure the pH of the reaction mixture is optimized (typically weakly acidic to neutral). The reaction can be sensitive to steric hindrance at the ketone.
Difficulty in the hydrolysis of the nitrile.Use harsher hydrolysis conditions (e.g., concentrated strong acid or base and elevated temperatures). Be aware that harsh conditions may degrade the oxolane ring.
Unwanted side products during nitrile hydrolysis.Consider a two-step hydrolysis (e.g., to the amide first, then to the carboxylic acid) to minimize side reactions.
Problem 3: Poor Regioselectivity in Epoxide Ring-Opening
Potential Cause Suggested Solution
Attack of the nucleophile at the wrong carbon of the epoxide.Under basic or neutral conditions, nucleophilic attack generally occurs at the less sterically hindered carbon. If the desired regioselectivity is not achieved, consider changing the reaction conditions (e.g., to acidic conditions) or using a bulkier nucleophile.
Formation of diol byproducts.Ensure anhydrous conditions to prevent water from acting as a competing nucleophile.
Low reactivity of the epoxide.Use a more potent nucleophile or increase the reaction temperature. The addition of a Lewis acid catalyst can also activate the epoxide.[1]

Experimental Protocols

Note: The following are generalized protocols and may require optimization for specific laboratory conditions and scales.

Protocol 1: Synthesis of this compound via Strecker Synthesis (Hypothetical)

  • Formation of the α-aminonitrile:

    • To a solution of 2-methyl-oxolan-3-one in a suitable solvent (e.g., methanol or ethanol), add a solution of ammonium chloride and potassium cyanide in water.

    • Stir the reaction mixture at room temperature for 24-48 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, extract the product with an organic solvent and purify by column chromatography.

  • Hydrolysis and Reduction:

    • Hydrolyze the purified α-aminonitrile using a strong acid (e.g., 6M HCl) under reflux.

    • After hydrolysis to the amino acid, isolate the product.

    • Reduce the carboxylic acid group to a primary alcohol using a suitable reducing agent (e.g., LiAlH₄ in THF).

    • Purify the final product by appropriate methods, such as crystallization or chromatography.

Visualizations

experimental_workflow cluster_start Starting Material cluster_strecker Strecker Synthesis cluster_epoxide Epoxide Route cluster_end Final Product start 2-Methyl-oxolan-3-one strecker_step1 Formation of α-Aminonitrile start->strecker_step1 NH₃, KCN epoxide_step1 Formation of 3-Methylene-2-methyloxolane start->epoxide_step1 Wittig Reaction strecker_step2 Hydrolysis to Amino Acid strecker_step1->strecker_step2 H₃O⁺ strecker_step3 Reduction to Amino Alcohol strecker_step2->strecker_step3 LiAlH₄ end_product This compound strecker_step3->end_product epoxide_step2 Epoxidation to Spiro-epoxide epoxide_step1->epoxide_step2 m-CPBA epoxide_step3 Ring-opening with Ammonia epoxide_step2->epoxide_step3 NH₃ epoxide_step3->end_product

Caption: Potential synthetic pathways to this compound.

troubleshooting_logic start Low Yield or Impure Product check_sm Is the starting material pure? start->check_sm purify_sm Purify starting material (distillation, chromatography) check_sm->purify_sm No check_reaction Are reaction conditions optimal? check_sm->check_reaction Yes purify_sm->check_reaction adjust_temp Adjust Temperature check_reaction->adjust_temp No adjust_time Adjust Reaction Time check_reaction->adjust_time No change_catalyst Change Catalyst/Solvent check_reaction->change_catalyst No check_workup Is the workup/purification effective? check_reaction->check_workup Yes adjust_temp->check_workup adjust_time->check_workup change_catalyst->check_workup optimize_extraction Optimize Extraction pH check_workup->optimize_extraction No change_purification Alternative Purification (e.g., crystallization) check_workup->change_purification No end Improved Synthesis check_workup->end Yes optimize_extraction->end change_purification->end

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Enhancing the stability of 3-(Aminomethyl)-2-methyloxolan-3-ol in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 3-(Aminomethyl)-2-methyloxolan-3-ol in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including:

  • pH: Both acidic and basic conditions can potentially lead to degradation. Acidic conditions may cause dehydration of the tertiary alcohol, while the aminomethyl group can be affected by pH changes.

  • Temperature: Elevated temperatures can accelerate degradation pathways.

  • Oxidizing Agents: The tetrahydrofuran ring is susceptible to oxidation, which can lead to ring-opening and loss of activity.

  • Light: Exposure to UV or ambient light can induce photolytic degradation.

  • Solvent: The choice of solvent can impact the stability of the compound. Protic solvents may participate in degradation reactions.

Q2: What are the likely degradation pathways for this compound?

A2: Based on its chemical structure, the following degradation pathways are plausible:

  • Oxidation of the Tetrahydrofuran Ring: The ether linkage in the oxolane ring is a primary site for oxidation, potentially leading to the formation of hydroperoxides and subsequent ring cleavage.

  • Dehydration of the Tertiary Alcohol: Under acidic conditions, the tertiary alcohol may undergo elimination of water to form an alkene.

  • Reactions involving the Aminomethyl Group: The primary amine is a nucleophile and can react with other components in a formulation, or undergo oxidation.

Q3: Are there any recommended storage conditions for solutions of this compound?

A3: To maximize stability, it is recommended to store solutions of this compound under the following conditions:

  • Temperature: Store at refrigerated temperatures (2-8 °C) or frozen (-20 °C or lower) for long-term storage.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • Atmosphere: For solutions sensitive to oxidation, consider purging the headspace of the container with an inert gas like nitrogen or argon.

  • pH: Maintain the pH of the solution in a neutral range (pH 6-8), unless experimental conditions require otherwise. The use of a suitable buffer system is recommended.

Q4: How can I monitor the degradation of this compound in my samples?

A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), is essential for monitoring degradation. These methods can separate the parent compound from its degradation products and allow for their quantification. Due to the lack of a strong chromophore in the molecule, derivatization of the amino group might be necessary for sensitive UV or fluorescence detection in HPLC.

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common stability issues encountered during experiments with this compound.

Issue 1: Rapid Loss of Compound Potency in Solution

Possible Causes:

  • Degradation due to inappropriate pH.

  • Oxidative degradation.

  • Temperature-induced degradation.

Troubleshooting Steps:

Troubleshooting Workflow for Potency Loss
Issue 2: Appearance of Unknown Peaks in Chromatogram

Possible Causes:

  • Formation of degradation products.

  • Contamination of the sample or solvent.

Troubleshooting Steps:

Start Start: Unknown Peaks Analyze_Blank Analyze Solvent Blank Start->Analyze_Blank Blank_Clean Blank is Clean? Analyze_Blank->Blank_Clean Clean_System Clean System/Use Fresh Solvent Blank_Clean->Clean_System No Forced_Degradation Perform Forced Degradation Study Blank_Clean->Forced_Degradation Yes Clean_System->Start Compare_Peaks Compare Degradant Peaks Forced_Degradation->Compare_Peaks Match_Found Match Found? Compare_Peaks->Match_Found Identify_Degradant Identify Degradant (LC-MS) Match_Found->Identify_Degradant Yes Investigate_Other Investigate Other Sources (e.g., Excipient Interaction) Match_Found->Investigate_Other No Optimize_Conditions Optimize Conditions to Minimize Degradation Identify_Degradant->Optimize_Conditions End End Optimize_Conditions->End Investigate_Other->End

Troubleshooting Workflow for Unknown Peaks

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol, HPLC grade

  • Water, HPLC grade

  • pH meter

  • HPLC or LC-MS system

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or water at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Mix 1 mL of the stock solution with 1 mL of 1 M HCl.

    • Keep both solutions at room temperature and at 60 °C.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours. Neutralize the aliquots with an equivalent amount of NaOH before analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.

    • Keep both solutions at room temperature and at 60 °C.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours. Neutralize the aliquots with an equivalent amount of HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂.

    • Keep both solutions at room temperature.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Analyze the samples after exposure.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC or LC-MS method to determine the percentage of degradation and to observe the formation of any degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method (with Pre-Column Derivatization)

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Materials:

  • This compound

  • Forced degradation samples (from Protocol 1)

  • Derivatizing agent (e.g., 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) or o-phthalaldehyde (OPA))

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Buffer (e.g., phosphate or acetate buffer)

  • HPLC system with UV or fluorescence detector

Procedure:

  • Derivatization:

    • To 100 µL of the sample (or standard), add 100 µL of borate buffer (pH ~9).

    • Add 200 µL of the derivatizing agent solution (e.g., FMOC-Cl in acetonitrile).

    • Vortex and allow the reaction to proceed for the recommended time (typically a few minutes).

    • Quench the reaction if necessary (e.g., by adding an acid).

  • Chromatographic Conditions (Initial):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Buffer (e.g., 20 mM phosphate buffer, pH 7).

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a low percentage of B and gradually increase to elute the derivatized compound and any degradation products.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV (e.g., 265 nm for FMOC derivatives) or Fluorescence (e.g., Ex: 340 nm, Em: 450 nm for OPA derivatives).

  • Method Optimization:

    • Inject the underivatized and derivatized parent compound to determine its retention time.

    • Inject the samples from the forced degradation studies.

    • Adjust the gradient, mobile phase composition, and pH to achieve adequate separation (resolution > 2) between the parent peak and all degradation product peaks.

  • Validation: Once optimized, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Presentation

The following tables present hypothetical data from a forced degradation study to illustrate how results can be structured for easy comparison.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionTime (hours)% DegradationNumber of Degradation Products
0.1 M HCl (RT)24< 5%1
1 M HCl (60 °C)825%2
0.1 M NaOH (RT)24< 2%0
1 M NaOH (60 °C)815%1
3% H₂O₂ (RT)2410%2
30% H₂O₂ (RT)840%3
Photolysis248%1

Table 2: Retention Times of this compound and its Degradation Products under Different Stress Conditions

Stress ConditionRetention Time (min) - ParentRetention Time (min) - Degradation Products
Control5.2-
1 M HCl (60 °C)5.23.8, 6.1
1 M NaOH (60 °C)5.24.5
30% H₂O₂ (RT)5.22.5, 3.1, 7.8
Photolysis5.24.9

Technical Support Center: Scaling Up the Production of 3-(Aminomethyl)-2-methyloxolan-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis and scale-up of 3-(Aminomethyl)-2-methyloxolan-3-ol. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing this compound?

A1: A practical synthetic approach involves a multi-step sequence starting from a readily available precursor, such as a substituted pentenol. A proposed pathway includes the formation of the tetrahydrofuran ring, introduction of the key functional groups at the C3 position via a ketone intermediate, and a final reduction to yield the aminomethyl group.

Q2: What are the critical control points when scaling up the synthesis?

A2: Key aspects to monitor during scale-up include temperature control during exothermic reactions, efficient mixing, reagent addition rates, and purification strategies. Each of these can significantly impact yield and purity.[1]

Q3: Are there any known safety concerns with the proposed synthesis?

A3: The use of reagents such as cyanides or azides requires strict safety protocols due to their high toxicity. Similarly, reduction steps involving metal hydrides or catalytic hydrogenation can be hazardous if not handled properly. A thorough risk assessment is crucial before commencing any scale-up activities.

Q4: How can the stereochemistry of the final product be controlled?

A4: Controlling the stereochemistry of the three chiral centers in this compound is a significant challenge. Stereoselective synthesis can be approached by using chiral starting materials, employing chiral catalysts during key steps like hydrogenation or cyclization, or through chiral resolution of intermediates or the final product.

Troubleshooting Guides

Problem 1: Low Yield in the Cyclization Step
Potential Cause Suggested Solution
Incomplete reactionMonitor the reaction progress using TLC or GC-MS. Consider increasing the reaction time or temperature.
Side reactions (e.g., elimination)Optimize the reaction temperature and choice of base or catalyst. A milder base or a lower temperature may be beneficial.
Poor quality of starting materialEnsure the starting material is pure and dry. Impurities can interfere with the reaction.
Problem 2: Formation of Impurities during Ketone Formation
Potential Cause Suggested Solution
Over-oxidationUse a milder oxidizing agent or control the stoichiometry of the oxidant carefully. Monitor the reaction closely to avoid over-oxidation to lactones or other byproducts.
Incomplete oxidationIncrease the amount of oxidizing agent or the reaction time. Ensure efficient stirring to overcome mass transfer limitations.
Epimerization at C2Use a non-basic oxidizing agent or perform the oxidation at a lower temperature to minimize epimerization of the methyl group.
Problem 3: Inefficient Conversion of Ketone to Cyanohydrin/Azido Alcohol
Potential Cause Suggested Solution
Low reactivity of the ketoneUse a Lewis acid catalyst to activate the carbonyl group.
Reversibility of the reactionFor cyanohydrin formation, using a stoichiometric amount of a cyanide source and trapping the product can drive the equilibrium forward.
Steric hindranceThe methyl group at C2 may hinder the approach of the nucleophile. Consider using a less bulky nucleophilic reagent if possible.
Problem 4: Incomplete Reduction of the Nitrile/Azide Group
Potential Cause Suggested Solution
Catalyst poisoningEnsure the substrate is free from impurities that can poison the catalyst (e.g., sulfur compounds). Use a higher catalyst loading or a more robust catalyst.
Insufficient hydrogen pressure (for hydrogenation)Increase the hydrogen pressure within the safe limits of the reactor.
Incomplete reaction with metal hydridesUse a more powerful reducing agent (e.g., LiAlH₄ instead of NaBH₄ for nitriles). Ensure anhydrous conditions.

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-oxolan-3-one
  • To a solution of 2-methyl-oxolan-3-ol (1.0 eq) in dichloromethane (10 vol) at 0 °C, add Dess-Martin periodinane (1.2 eq) portion-wise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

  • Stir vigorously for 30 minutes until the layers are clear.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 5 vol).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ketone.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Synthesis of 3-Cyano-2-methyl-oxolan-3-ol
  • To a solution of 2-methyl-oxolan-3-one (1.0 eq) in a suitable solvent (e.g., THF), add trimethylsilyl cyanide (TMSCN, 1.5 eq) and a catalytic amount of zinc iodide (ZnI₂, 0.1 eq) at 0 °C.

  • Stir the mixture at room temperature for 12-24 hours, monitoring by GC-MS.

  • Upon completion, cool the reaction to 0 °C and quench by the slow addition of aqueous hydrochloric acid (1 M) to hydrolyze the silyl ether.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to give the crude cyanohydrin.

  • Purify by column chromatography.

Protocol 3: Reduction of 3-Cyano-2-methyl-oxolan-3-ol to this compound
  • In a high-pressure reactor, dissolve 3-cyano-2-methyl-oxolan-3-ol (1.0 eq) in methanol saturated with ammonia.

  • Add Raney Nickel (10% w/w) to the solution.

  • Pressurize the reactor with hydrogen (50-100 bar) and heat to 50-80 °C.

  • Maintain the reaction under vigorous stirring for 12-24 hours, monitoring for hydrogen uptake.

  • After the reaction is complete, cool the reactor, carefully vent the hydrogen, and purge with nitrogen.

  • Filter the catalyst through a pad of Celite and wash with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by vacuum distillation or crystallization of a salt form (e.g., hydrochloride).

Quantitative Data Summary

Step Parameter Bench Scale Pilot Scale
1. Oxidation Yield85-90%80-85%
Purity (crude)>95%>92%
2. Cyanohydrin Formation Yield75-80%70-75%
Diastereomeric Ratio1.5:11.3:1
3. Reduction Yield90-95%85-90%
Purity (final)>98%>97%

Visualizations

Proposed Synthetic Workflow

G start Starting Material (e.g., Substituted Pentenol) step1 Step 1: Cyclization (e.g., Acid-catalyzed) start->step1 inter1 Intermediate 1 (2-Methyl-oxolan-3-ol) step1->inter1 step2 Step 2: Oxidation (e.g., Dess-Martin) inter1->step2 inter2 Intermediate 2 (2-Methyl-oxolan-3-one) step2->inter2 step3 Step 3: Cyano/Azido Addition (e.g., TMSCN, ZnI2) inter2->step3 inter3 Intermediate 3 (3-Cyano-2-methyl-oxolan-3-ol) step3->inter3 step4 Step 4: Reduction (e.g., Catalytic Hydrogenation) inter3->step4 end_product Final Product (this compound) step4->end_product

Caption: Proposed synthetic workflow for this compound.

Troubleshooting Logic for Low Final Yield

G start Low Final Yield p1 Check Purity of Intermediates start->p1 p2 Review Reaction Conditions of Each Step start->p2 p3 Analyze Purification Losses start->p3 s1_1 Impure Starting Material? p1->s1_1 s1_2 Degradation during Work-up/Purification? p1->s1_2 s2_1 Incomplete Conversion? p2->s2_1 s2_2 Side Reactions? p2->s2_2 s2_3 Catalyst Inactivity? p2->s2_3 s3_1 Product Loss during Extractions? p3->s3_1 s3_2 Decomposition on Silica/Distillation? p3->s3_2

Caption: Troubleshooting decision tree for addressing low overall yield.

References

Technical Support Center: Chiral Separation of 3-(Aminomethyl)-2-methyloxolan-3-ol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the chiral separation of 3-(Aminomethyl)-2-methyloxolan-3-ol isomers and related polar amino alcohols.

Troubleshooting Guides

Effective chiral separation of polar molecules like this compound, which contains both an amino and a hydroxyl group, can be challenging. Below are common issues and recommended solutions.

Common Problems and Solutions

  • Poor Resolution (Rs < 1.5):

    • Solution 1: Screen Different Chiral Stationary Phases (CSPs). The selectivity for polar amino alcohols varies significantly between CSPs. Polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based (e.g., vancomycin, teicoplanin) columns are often effective for this class of compounds.

    • Solution 2: Modify the Mobile Phase. For normal-phase chromatography, vary the alcohol modifier (e.g., ethanol, isopropanol) and its concentration. For polar organic or reversed-phase modes, adjust the type and concentration of acidic and/or basic additives (e.g., trifluoroacetic acid, diethylamine).[1][2] These additives can improve peak shape and enhance enantioselectivity.

    • Solution 3: Lower the Temperature. A decrease in column temperature often increases the enantioselectivity, leading to better resolution.[3]

  • Peak Tailing or Poor Peak Shape:

    • Solution 1: Add Mobile Phase Modifiers. For basic compounds like amines, adding a small amount of a basic modifier (e.g., 0.1% diethylamine) to the mobile phase can mitigate interactions with residual acidic silanols on the silica support, leading to more symmetrical peaks.

    • Solution 2: Use a Suitable Chiral Stationary Phase. Some CSPs are specifically designed to reduce non-specific interactions that cause peak tailing.

    • Solution 3: Check for Column Overload. Injecting too much sample can lead to peak distortion. Reduce the injection volume or sample concentration.

  • Irreproducible Retention Times:

    • Solution 1: Ensure Proper Column Equilibration. Chiral separations can be sensitive to the history of the column, a phenomenon known as "additive memory effect."[1] Ensure the column is thoroughly equilibrated with the mobile phase before each injection sequence. It is recommended to dedicate a column to a specific method or class of compounds.

    • Solution 2: Control Mobile Phase Composition. Precisely prepare the mobile phase and ensure it is well-mixed. Small variations in modifier concentrations can lead to shifts in retention times.[4]

    • Solution 3: Thermostat the Column. Use a column oven to maintain a constant temperature, as fluctuations can affect retention.

Typical Starting Conditions for Chiral Method Development for Polar Amino Alcohols

The following table summarizes typical starting conditions for developing a chiral separation method for polar amino alcohols. These are general recommendations and may require further optimization.

Chromatography Mode Chiral Stationary Phase (CSP) Type Typical Mobile Phase Flow Rate (mL/min) Detection
Normal-Phase HPLC Polysaccharide (coated or immobilized)n-Hexane / Ethanol (80:20, v/v) + 0.1% basic/acidic additive0.5 - 1.0UV, ELSD
Polar Organic HPLC Macrocyclic GlycopeptideMethanol or Acetonitrile + 0.1% acidic/basic additive0.5 - 1.0UV, MS
Reversed-Phase HPLC Macrocyclic Glycopeptide, CyclodextrinAcetonitrile / Water with 0.1% Formic Acid or Ammonium Acetate0.5 - 1.0UV, MS
Supercritical Fluid Chromatography (SFC) Polysaccharide, Amine-basedCO2 / Methanol (gradient) + additive (e.g., Isopropylamine)2.0 - 4.0UV, MS

Frequently Asked Questions (FAQs)

Q1: Which type of chiral stationary phase is best for separating polar amino alcohols like this compound?

A1: There is no single "best" CSP, and screening multiple columns is highly recommended. However, good starting points for polar amino alcohols are polysaccharide-based CSPs (e.g., Chiralpak series) and macrocyclic glycopeptide-based CSPs (e.g., Chirobiotic series).[5] These phases offer a variety of interaction mechanisms, including hydrogen bonding and dipole-dipole interactions, which are crucial for resolving polar molecules.

Q2: Why am I not seeing any separation between my enantiomers?

A2: A complete lack of separation can be due to several factors. The chosen CSP may not be suitable for your molecule. The mobile phase composition may be inappropriate, or the interactions responsible for chiral recognition are not being facilitated. Try screening different CSPs and mobile phase modes (normal-phase, polar organic, reversed-phase). Also, consider derivatization of the amino group to introduce a chromophore for better detection and potentially alter the interactions with the CSP.

Q3: Can I use the same column for different chiral separations?

A3: While it is possible, it is generally not recommended without thorough washing procedures between different methods. Chiral separations can be very sensitive to "memory effects" from previous mobile phase additives.[1] If you must use the same column, ensure you follow the manufacturer's instructions for regenerating and equilibrating the column for the new method.

Q4: What is the advantage of using Supercritical Fluid Chromatography (SFC) for this type of separation?

A4: SFC can be advantageous for polar compounds. It often provides faster separations and higher efficiency compared to HPLC.[6] The use of CO2-based mobile phases with polar co-solvents like methanol is well-suited for the analysis of polar molecules and can offer unique selectivity.

Q5: My peaks are broad and tailing. What should I do?

A5: Peak tailing for an amino alcohol is often due to secondary interactions with the silica support of the stationary phase. Adding a small amount of a competing base, such as diethylamine or triethylamine (typically 0.1%), to your mobile phase can significantly improve peak shape. Also, ensure your sample is dissolved in the mobile phase to avoid solvent mismatch effects.

Experimental Protocols

General Protocol for Chiral Method Development

This protocol outlines a systematic approach to developing a chiral separation method for a novel compound like this compound.

  • Analyte Characterization:

    • Determine the pKa and solubility of the isomers. This will help in choosing the appropriate mobile phase system (e.g., reversed-phase for water-soluble compounds).

    • Ensure a suitable detection method is available (e.g., UV-Vis, Mass Spectrometry, Evaporative Light Scattering Detector).

  • Column and Mobile Phase Screening:

    • Primary Screening: Screen a set of 3-4 different chiral stationary phases (e.g., one cellulose-based, one amylose-based, and one macrocyclic glycopeptide-based).

    • For each column, test a set of mobile phases:

      • Normal-Phase: n-Hexane/Isopropanol (80/20 v/v) and n-Hexane/Ethanol (80/20 v/v).

      • Polar Organic: Methanol and Acetonitrile.

      • Reversed-Phase: Acetonitrile/Water with 0.1% Formic Acid.

    • Evaluate the initial screening runs for any signs of separation.

  • Method Optimization:

    • Once partial separation is achieved, optimize the mobile phase composition.

      • Adjust the ratio of the strong to the weak solvent.

      • If using additives, screen different types (e.g., trifluoroacetic acid, formic acid for acidic additives; diethylamine, triethylamine for basic additives) and concentrations (0.05% - 0.5%).

    • Optimize the column temperature. Start at ambient and then test lower (e.g., 10-15°C) and higher temperatures.

    • Adjust the flow rate to balance resolution and analysis time.

  • Method Validation:

    • Once satisfactory separation is achieved, validate the method for its intended purpose, assessing parameters such as linearity, accuracy, precision, and limits of detection and quantification.

Visualizations

G cluster_0 Troubleshooting Workflow for Chiral Separation start No or Poor Separation (Rs < 1.5) screen_csp Screen Different CSPs (Polysaccharide, Macrocyclic Glycopeptide) start->screen_csp screen_mp Screen Different Mobile Phase Modes (NP, RP, Polar Organic) start->screen_mp optimize_mp Optimize Mobile Phase (Solvent Ratio, Additives) screen_csp->optimize_mp screen_mp->optimize_mp optimize_temp Optimize Temperature optimize_mp->optimize_temp good_sep Good Separation (Rs >= 1.5) optimize_temp->good_sep

Caption: Troubleshooting workflow for chiral HPLC/SFC method development.

G cluster_1 Potential Causes of Poor Peak Shape poor_peak_shape Poor Peak Shape (Tailing, Broadening) secondary_interactions Secondary Interactions with Silica poor_peak_shape->secondary_interactions column_overload Column Overload poor_peak_shape->column_overload solvent_mismatch Sample Solvent Mismatch poor_peak_shape->solvent_mismatch add_additive Solution: Add Competing Additive (e.g., 0.1% DEA) secondary_interactions->add_additive reduce_load Solution: Reduce Injection Volume/ Concentration column_overload->reduce_load dissolve_in_mp Solution: Dissolve Sample in Mobile Phase solvent_mismatch->dissolve_in_mp

Caption: Common causes and solutions for poor peak shape in chiral chromatography.

References

Troubleshooting analytical detection of 3-(Aminomethyl)-2-methyloxolan-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical detection of 3-(Aminomethyl)-2-methyloxolan-3-ol. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC-UV/Vis)

Question 1: Why am I observing poor peak shape (e.g., tailing, fronting) for my this compound standard?

Answer: Poor peak shape for a polar compound like this compound is a common issue in reverse-phase HPLC. Several factors could be contributing to this:

  • Secondary Interactions: The primary amine group on your analyte can interact with residual silanols on the silica-based C18 column, leading to peak tailing.

    • Troubleshooting Steps:

      • Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds.

      • Modify the Mobile Phase: Add a competitive base, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase at a low concentration (e.g., 0.1%). This will preferentially interact with the active sites on the stationary phase.

      • Adjust pH: Ensure the mobile phase pH is at least 2 pH units below the pKa of the amine to ensure it is fully protonated and less likely to interact with silanols. Conversely, a high pH with an appropriate buffer can also be effective if using a pH-stable column.

  • Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting.

    • Troubleshooting Steps:

      • Dilute the Sample: Reduce the concentration of your sample and re-inject.

      • Check Injection Volume: Ensure the injection volume is appropriate for your column dimensions.

  • Inappropriate Solvent for Sample Dilution: If the sample solvent is much stronger than the mobile phase, it can cause peak distortion.

    • Troubleshooting Step: Dilute your sample in the initial mobile phase or a weaker solvent.

Question 2: My analyte, this compound, is not being retained on my C18 column and is eluting in the void volume. What can I do?

Answer: Due to its high polarity, this compound may exhibit poor retention on traditional C18 columns. Here are several strategies to increase retention:

  • Use a Polar-Embedded or Polar-Endcapped Column: These columns are designed to provide better retention for polar analytes.

  • Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar compounds. It uses a polar stationary phase and a mobile phase with a high percentage of organic solvent.

  • Ion-Pair Chromatography: Add an ion-pairing reagent (e.g., heptafluorobutyric acid - HFBA) to the mobile phase. This reagent will pair with the amine group of your analyte, increasing its hydrophobicity and thus its retention on a C18 column.

  • Aqueous Normal Phase (ANP): This technique uses a high-aqueous mobile phase with a stationary phase that allows for partitioning, adsorption, and ion-exchange mechanisms.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Question 3: I'm experiencing significant signal suppression for this compound in my biological matrix (e.g., plasma, urine). How can I mitigate this?

Answer: Signal suppression, a common form of matrix effect, occurs when co-eluting endogenous compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer source.[1][2][3] Phospholipids are often a major cause of ion suppression in plasma samples.[1]

  • Improve Sample Preparation:

    • Solid-Phase Extraction (SPE): This is generally more effective at removing interfering matrix components than simple protein precipitation. Consider using a mixed-mode SPE cartridge that can exploit both hydrophobic and ion-exchange interactions for cleaner extracts.

    • Liquid-Liquid Extraction (LLE): Optimize the extraction solvent to selectively extract your analyte while leaving behind interfering substances.[1]

  • Chromatographic Separation:

    • Increase Retention: By increasing the retention of your analyte, you can often move it away from the "phospholipid region" where many matrix components elute.

    • Use a Diverter Valve: Program the system to divert the flow from the column to waste during the initial and final stages of the run when highly interfering compounds are likely to elute.

  • Internal Standard Selection:

    • Use a Stable Isotope-Labeled (SIL) Internal Standard: A SIL-IS is the gold standard as it co-elutes with the analyte and experiences the same matrix effects, thus providing the most accurate compensation.[4]

  • Mass Spectrometry Source Optimization:

    • Adjust source parameters (e.g., gas flows, temperature) to minimize the impact of matrix components.

Question 4: I am observing low sensitivity for this compound in my LC-MS/MS analysis. What are the potential causes?

Answer: Low sensitivity can stem from several factors:

  • Poor Ionization Efficiency: This compound may not ionize efficiently under standard electrospray ionization (ESI) conditions.

    • Troubleshooting Steps:

      • Optimize Mobile Phase pH: For the primary amine, a low pH mobile phase (e.g., with 0.1% formic acid) will promote the formation of [M+H]+ ions in positive ion mode.

      • Compare Ionization Sources: If available, test Atmospheric Pressure Chemical Ionization (APCI) to see if it provides better sensitivity for your analyte.

  • Suboptimal MS/MS Transition: The selected precursor and product ions may not be the most intense.

    • Troubleshooting Step: Perform a full scan and product ion scan by infusing a standard solution of this compound to identify the most abundant precursor and product ions.

  • Analyte Degradation: The compound might be unstable in the sample matrix or during the analytical process.

    • Troubleshooting Steps:

      • Assess Stability: Perform freeze-thaw and bench-top stability experiments.

      • Adjust Sample Handling: Keep samples cold and minimize the time between preparation and analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Question 5: My this compound peak is broad, tailing, or not visible at all in my GC-MS analysis. Why is this happening?

Answer: The presence of both a primary amine and a tertiary alcohol in this compound makes it a highly polar and non-volatile compound. These functional groups can interact with active sites in the GC inlet and column, leading to poor chromatography or even complete loss of the analyte.[5]

  • Derivatization is Essential: To analyze this compound by GC-MS, derivatization is necessary to block the active polar groups, increase volatility, and improve thermal stability.[5][6][7][8]

    • Recommended Derivatizing Agents:

      • Silylation Reagents: Such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). These will react with both the amine and hydroxyl groups.

      • Acylation Reagents: Such as N-methyl-bis(trifluoroacetamide) (MBTFA) or heptafluorobutyric anhydride (HFBA), which are highly effective for derivatizing primary amines and can also react with hydroxyl groups.[8]

Question 6: My derivatization reaction for this compound seems to be incomplete or has low yield. What should I do?

Answer: Incomplete derivatization can result in multiple peaks for the same analyte (e.g., mono-derivatized and di-derivatized species) and poor quantitative accuracy.

  • Ensure Anhydrous Conditions: Silylation reagents are sensitive to moisture.[6][7] Ensure your sample and reaction vial are completely dry. It may be necessary to evaporate the sample to dryness under a stream of nitrogen and redissolve in an anhydrous solvent before adding the derivatizing agent.

  • Optimize Reaction Conditions:

    • Temperature: Some derivatization reactions require heating (e.g., 60-80°C) to proceed to completion.

    • Time: Allow sufficient time for the reaction to complete. This could range from 30 minutes to several hours.

    • Catalyst: A catalyst, such as TMCS in BSTFA, can significantly improve the reaction efficiency.[9]

  • Choice of Solvent: The reaction is typically performed in a non-protic solvent like pyridine, acetonitrile, or N,N-Dimethylformamide (DMF).[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Question 7: In the 1H NMR spectrum of this compound, the -OH and -NH2 proton signals are very broad or not visible. Is this normal?

Answer: Yes, this is a common observation.

  • Proton Exchange: The protons on the hydroxyl (-OH) and amine (-NH2) groups are acidic and can exchange with each other and with trace amounts of water in the NMR solvent (e.g., CDCl3). This exchange process can lead to significant signal broadening.[10]

  • Solvent Effects: In a solvent like DMSO-d6, which forms hydrogen bonds with the analyte, the exchange rate is often slowed down, and you may observe sharper signals for the -OH and -NH2 protons.

  • D2O Exchange: To confirm the identity of these exchangeable protons, you can add a drop of deuterium oxide (D2O) to your NMR tube, shake it, and re-acquire the spectrum. The -OH and -NH2 signals will disappear because the protons have been replaced by deuterium, which is not observed in 1H NMR.[10]

Data Presentation

Table 1: Hypothetical HPLC and LC-MS/MS Parameters for this compound Analysis
ParameterHPLC-UV (HILIC)LC-MS/MS (Reverse Phase with Ion-Pairing)
Column HILIC, 2.1 x 100 mm, 1.7 µmC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water5 mM HFBA in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile5 mM HFBA in Methanol
Gradient 95% B to 60% B over 5 min5% B to 95% B over 3 min
Flow Rate 0.4 mL/min0.5 mL/min
Column Temp. 40 °C45 °C
Injection Vol. 2 µL5 µL
UV Wavelength N/A (No Chromophore)N/A
Ionization Mode N/AESI Positive
Precursor Ion (m/z) N/A132.1
Product Ion (m/z) N/A114.1 (Loss of H2O)
Collision Energy N/A15 eV
Table 2: Hypothetical GC-MS Parameters for Derivatized this compound
ParameterValue
Derivatizing Agent BSTFA + 1% TMCS
Derivative Bis(trimethylsilyl) derivative
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Injection Mode Splitless
Inlet Temperature 250 °C
Carrier Gas Helium
Oven Program 80 °C (hold 1 min), then 15 °C/min to 280 °C (hold 5 min)
Ionization Mode Electron Ionization (EI)
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Characteristic m/z 276 (M+), 260, 147

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound in Human Plasma
  • Sample Preparation (SPE):

    • To 100 µL of plasma, add 25 µL of internal standard solution (stable isotope-labeled analyte) and 300 µL of 4% phosphoric acid in water. Vortex to mix.

    • Condition a mixed-mode cation exchange SPE plate with 1 mL of methanol followed by 1 mL of water.

    • Load the pre-treated plasma sample onto the SPE plate.

    • Wash the plate with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.

    • Elute the analyte with 500 µL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Use the parameters outlined in Table 1 (LC-MS/MS column).

    • Inject 5 µL of the reconstituted sample.

    • Monitor the appropriate MS/MS transition for the analyte and internal standard.

Protocol 2: GC-MS Analysis of this compound
  • Derivatization:

    • Pipette 100 µL of the sample solution into a 2 mL autosampler vial.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

    • Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 1 hour.

    • Cool the vial to room temperature before analysis.

  • GC-MS Analysis:

    • Use the parameters outlined in Table 2 .

    • Inject 1 µL of the derivatized sample.

Visualizations

Troubleshooting_Workflow start Problem Observed (e.g., No Peak, Poor Shape) check_instrument Check Instrument Status (System Suitability, Calibration) start->check_instrument is_hplc Is the method HPLC/LC-MS? check_instrument->is_hplc Instrument OK is_gc Is the method GC-MS? is_hplc->is_gc No hplc_issues HPLC/LC-MS Issues is_hplc->hplc_issues Yes gc_issues GC-MS Issues is_gc->gc_issues Yes retention Poor Retention? hplc_issues->retention peak_shape Poor Peak Shape? hplc_issues->peak_shape sensitivity Low Sensitivity? hplc_issues->sensitivity derivatization Is Derivatization Used? gc_issues->derivatization retention->peak_shape No retention_sol Use HILIC or Ion-Pairing. Adjust Mobile Phase. retention->retention_sol Yes peak_shape->sensitivity No peak_shape_sol Use base-deactivated column. Modify mobile phase pH or add amine. peak_shape->peak_shape_sol Yes sensitivity_sol Optimize MS source. Improve sample cleanup (SPE). Use SIL-IS. sensitivity->sensitivity_sol Yes end Problem Resolved sensitivity->end No, consult further no_derivatization Derivatization is likely required. Implement derivatization protocol. derivatization->no_derivatization No derivatization_issue Incomplete Derivatization? derivatization->derivatization_issue Yes no_derivatization->end derivatization_sol Ensure anhydrous conditions. Optimize reaction time/temp. derivatization_issue->derivatization_sol Yes derivatization_issue->end No, consult further retention_sol->end peak_shape_sol->end sensitivity_sol->end derivatization_sol->end

Caption: General troubleshooting workflow for analytical issues.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add SIL Internal Standard plasma->add_is precipitate Precipitate/Extract (SPE) add_is->precipitate evaporate Evaporate to Dryness precipitate->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject on LC Column reconstitute->inject separate Chromatographic Separation inject->separate ionize ESI+ Ionization separate->ionize msms MS/MS Detection (MRM) ionize->msms integrate Integrate Peaks msms->integrate calculate Calculate Analyte/IS Ratio integrate->calculate quantify Quantify vs. Calibration Curve calculate->quantify

Caption: Typical workflow for LC-MS/MS bioanalysis.

GCMS_Derivatization_Workflow start Analyte in Solution dry_down Evaporate to Dryness (Critical Step) start->dry_down add_reagents Add Anhydrous Solvent & Derivatizing Agent (e.g., BSTFA) dry_down->add_reagents react Heat Reaction Vial (e.g., 70°C for 1 hr) add_reagents->react cool Cool to Room Temp react->cool inject Inject into GC-MS cool->inject

Caption: Workflow for GC-MS analysis including derivatization.

Frequently Asked Questions (FAQs)

Q1: Does this compound have a UV chromophore? A1: No, based on its structure, it does not possess a significant UV chromophore. Therefore, direct UV detection in HPLC will have very low or no sensitivity. Alternative detection methods like Mass Spectrometry (MS), Evaporative Light Scattering Detection (ELSD), or Charged Aerosol Detection (CAD) are required.

Q2: What is the expected mass of this compound for mass spectrometry? A2: The monoisotopic mass of the neutral molecule (C6H13NO2) is approximately 131.09 Da. In positive ion mode ESI-MS, you would expect to see the protonated molecule [M+H]+ at an m/z of approximately 132.1.

Q3: Can I analyze this compound without derivatization on a GC-MS? A3: It is highly unlikely. The polar amine and hydroxyl groups will cause strong interactions with the GC system, leading to poor peak shape and potential loss of the analyte. Derivatization is strongly recommended for reliable GC-MS analysis.[5][6][8]

Q4: My baseline is noisy in my LC-MS/MS analysis. What could be the cause? A4: A noisy baseline can be caused by several factors, including an impure mobile phase, contaminated MS source, or insufficient sample cleanup leading to continuous elution of matrix components. Ensure you are using high-purity solvents and that the MS source is cleaned regularly. Improving your sample preparation method can also significantly reduce baseline noise.

Q5: What type of internal standard is best for quantitative analysis? A5: A stable isotope-labeled (SIL) version of this compound (e.g., containing 2H or 13C) is the ideal internal standard. It will have nearly identical chemical and physical properties to the analyte, ensuring the most accurate correction for matrix effects and variability in sample processing.[4] If a SIL-IS is not available, a close structural analog can be used, but it may not compensate for all sources of error as effectively.

References

Validation & Comparative

Comparative analysis of 3-(Aminomethyl)-2-methyloxolan-3-ol with similar compounds

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of 3-(Aminomethyl)-2-methyloxolan-3-ol and Structurally Related Analogs

In the landscape of drug discovery and development, the nuanced structural variations of small molecules can lead to significant differences in their physicochemical properties and biological activities. This guide provides a comparative analysis of the novel compound this compound with its structurally similar analogs. Due to the limited direct experimental data on the target compound, this comparison is built upon a detailed examination of its core structural motifs and data from closely related molecules. The primary comparators selected are 3-Aminomethyl-tetrahydrofuran and 2-Methyloxolan-3-ol, which share key functional features with the target compound. This analysis is intended for researchers, scientists, and professionals in drug development to inform future synthesis and evaluation efforts.

Structural and Physicochemical Properties

The core structure of this compound combines a saturated five-membered oxolane (tetrahydrofuran) ring with a methyl group at the 2-position, and both an aminomethyl and a hydroxyl group at the 3-position. These functional groups are expected to significantly influence its solubility, polarity, and potential for biological interactions. A comparative summary of the known physicochemical properties of its analogs is presented below.

PropertyThis compound3-Aminomethyl-tetrahydrofuran2-Methyloxolan-3-ol
Molecular Formula C₆H₁₃NO₂C₅H₁₁NO[1]C₅H₁₀O₂[2]
Molecular Weight 131.17 g/mol 101.15 g/mol [1]102.13 g/mol [2]
CAS Number Not available165253-31-6[1]29848-44-0[2]
Density Data not available0.992 g/mL at 25 °C[1]Data not available
Boiling Point Data not available156 °C at 760 mmHgData not available
Refractive Index Data not availablen20/D 1.462[1]Data not available
Form Data not availableLiquid[1]Data not available

Synthesis and Experimental Protocols

While a specific synthetic route for this compound is not documented in the available literature, a logical synthetic approach can be inferred from established methods for its analogs.

Synthesis of 3-Aminomethyl-tetrahydrofuran

3-Aminomethyl-tetrahydrofuran is a known key intermediate in the synthesis of the insecticide dinotefuran. Several synthetic routes have been reported, often starting from furan or 2,5-dihydrofuran.[3][4][5][6]

A Representative Experimental Protocol:

One common method involves the hydroformylation of 2,5-dihydrofuran to produce tetrahydrofuran-3-carboxaldehyde, followed by reductive amination.[7]

  • Hydroformylation: 2,5-dihydrofuran is reacted with a mixture of carbon monoxide and hydrogen (syngas) in the presence of a rhodium or cobalt catalyst to yield tetrahydrofuran-3-carboxaldehyde.[7]

  • Reductive Amination: The resulting aldehyde is then reacted with ammonia in the presence of a reducing agent, such as hydrogen gas with a Raney nickel catalyst, to produce 3-aminomethyl-tetrahydrofuran.[7] A near-quantitative yield has been reported using Raney nickel with a 15% ammonia solution in methanol under 4 MPa of hydrogen pressure at 60°C.[7]

2,5-Dihydrofuran 2,5-Dihydrofuran Tetrahydrofuran-3-carboxaldehyde Tetrahydrofuran-3-carboxaldehyde 2,5-Dihydrofuran->Tetrahydrofuran-3-carboxaldehyde Hydroformylation (CO, H2, Catalyst) 3-Aminomethyl-tetrahydrofuran 3-Aminomethyl-tetrahydrofuran Tetrahydrofuran-3-carboxaldehyde->3-Aminomethyl-tetrahydrofuran Reductive Amination (NH3, H2, Raney Ni)

Caption: Synthesis of 3-Aminomethyl-tetrahydrofuran.

Comparative Biological Activity

The biological activity of this compound can be inferred by examining the contributions of its functional groups, as suggested by studies on analogous compounds.

The Role of the Aminomethyl Group

The introduction of an aminomethyl group is a common strategy in medicinal chemistry to enhance the biological activity of a parent molecule.[8] Studies on various aminomethyl derivatives have demonstrated a range of activities:

  • Antioxidant Properties: A series of novel aminomethyl derivatives of 4-methyl-2-prenylphenol exhibited radical-scavenging activity and the ability to inhibit oxidative hemolysis of red blood cells.[9] The presence of the aminomethyl group is often associated with an increase in antioxidant potential.[8]

  • Antimicrobial Activity: Aminomethylated derivatives of allylphenols have been studied as antimicrobial additives.[10][11][12] The combination of an aminomethyl group with other structural features can lead to potent antimicrobial agents.

The Tetrahydrofuran Moiety

The tetrahydrofuran ring is a prevalent structural motif in a wide array of biologically active natural products.[13] Its presence can influence the molecule's solubility and spatial conformation, which are critical for receptor binding.

Potential Synergistic Effects

The combination of the aminomethyl group, the hydroxyl group, and the methyl-substituted tetrahydrofuran ring in this compound suggests the potential for unique biological activities. The hydroxyl group can participate in hydrogen bonding, which is crucial for molecular recognition in biological systems. The methyl group can influence the compound's lipophilicity and steric interactions.

cluster_0 Structural Features of this compound Aminomethyl Group Aminomethyl Group Potential Biological Activities Potential Biological Activities Aminomethyl Group->Potential Biological Activities Antioxidant/Antimicrobial Hydroxyl Group Hydroxyl Group Hydroxyl Group->Potential Biological Activities Hydrogen Bonding 2-Methyl-oxolane Core 2-Methyl-oxolane Core 2-Methyl-oxolane Core->Potential Biological Activities Solubility/Conformation

Caption: Structure-Activity Relationship Hypothesis.

Conclusion

While direct experimental data for this compound is not yet available, a comparative analysis with its structural analogs, 3-Aminomethyl-tetrahydrofuran and 2-Methyloxolan-3-ol, provides valuable insights. The presence of the aminomethyl group suggests potential for antioxidant and antimicrobial activities, a hypothesis supported by a broad range of studies on other aminomethylated compounds. The tetrahydrofuran core is a well-established scaffold in bioactive molecules. The unique combination of functional groups in the target compound warrants its synthesis and further investigation to explore its full therapeutic potential. The synthetic pathways established for its analogs provide a solid foundation for developing a viable route to this compound. Future research should focus on its synthesis, characterization, and comprehensive biological evaluation.

References

Unambiguous Structural Validation of 3-(Aminomethyl)-2-methyloxolan-3-ol: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of X-ray crystallography against other common analytical techniques for the structural validation of the chiral molecule 3-(Aminomethyl)-2-methyloxolan-3-ol, a substituted tetrahydrofuran derivative.

The definitive method for determining the absolute configuration and solid-state conformation of a crystalline compound is single-crystal X-ray diffraction (SCXRD).[1][2] This technique provides a detailed three-dimensional map of electron density within a crystal, allowing for the precise localization of each atom. For a molecule such as this compound, which contains two chiral centers, X-ray crystallography offers an unparalleled level of structural detail, resolving any ambiguity in its stereochemistry.

While powerful, X-ray crystallography is not the only tool available for structural elucidation. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Chiral High-Performance Liquid Chromatography (HPLC) provide complementary information. This guide will detail the experimental protocol for a hypothetical X-ray crystallographic analysis of this compound and compare its capabilities with these alternative methods.

Comparative Analysis of Structural Validation Techniques

The choice of analytical technique depends on the specific information required, the nature of the sample, and the stage of research. The following table summarizes the strengths and limitations of X-ray crystallography compared to other common methods for the structural analysis of this compound.

Technique Information Provided Strengths Limitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, crystal packing.Provides an unambiguous and complete molecular structure.[3]Requires a suitable single crystal, which can be difficult to grow.[3][4] The structure represents the solid-state conformation, which may differ from the solution conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (1D and 2D NMR), relative stereochemistry (NOE), solution-state conformation.Provides detailed information about the molecular structure in solution.[5][6] Does not require crystallization.Absolute stereochemistry cannot be determined directly. Signal overlap can complicate analysis in complex molecules.
Mass Spectrometry (MS) Molecular weight, elemental composition (High-Resolution MS), fragmentation patterns for structural clues.High sensitivity, requires very small amounts of sample. Provides information on molecular formula and substructures.[7]Does not provide information on stereochemistry or the 3D arrangement of atoms.
Chiral High-Performance Liquid Chromatography (HPLC) Separation and quantification of enantiomers and diastereomers.Excellent for determining enantiomeric purity and separating stereoisomers.[8][9]Provides no direct information about the molecular structure or connectivity. Requires a suitable chiral stationary phase.[10]

Experimental Protocols

A detailed methodology is crucial for reproducible results. The following sections outline the hypothetical experimental protocols for the synthesis, crystallization, and X-ray crystallographic analysis of this compound.

Synthesis of this compound

The target compound can be synthesized through various established routes for substituted tetrahydrofurans. A plausible method involves the reaction of a suitable precursor, such as a derivative of 3-formyltetrahydrofuran, followed by reductive amination. The synthesis would be monitored by techniques like thin-layer chromatography (TLC) and confirmed by NMR and MS.

Crystallization of this compound

Obtaining a high-quality single crystal is often the most challenging step in X-ray crystallography.[4] Several methods can be employed to crystallize a small organic molecule like this compound:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a more volatile anti-solvent. The anti-solvent slowly diffuses into the solution, reducing the compound's solubility and promoting crystallization.[11]

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.[12]

The choice of solvent and crystallization method is determined through screening various conditions.

X-ray Crystallographic Analysis
  • Crystal Mounting and Data Collection: A suitable single crystal (typically >0.1 mm in all dimensions) is selected and mounted on a goniometer.[4] The crystal is then placed in a stream of cold nitrogen gas (around 100 K) to minimize thermal vibrations of the atoms.[13] A modern automated diffractometer is used to expose the crystal to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[4]

  • Structure Solution: The collected diffraction data (intensities and positions of reflections) are processed to determine the unit cell dimensions and space group. The "phase problem" is then solved using direct methods, which are computational algorithms that generate an initial electron density map.[4][13]

  • Structure Refinement: An initial atomic model is built into the electron density map. This model is then refined using a least-squares method, where the atomic positions and thermal parameters are adjusted to minimize the difference between the observed and calculated diffraction intensities.[13][14] Hydrogen atoms are typically located in the difference Fourier map or placed in calculated positions. The final refined structure is validated for its geometric sensibility and the quality of the fit to the experimental data.

Workflow for X-ray Crystallography

The following diagram illustrates the logical workflow for the structural validation of this compound using X-ray crystallography.

xray_workflow cluster_synthesis Compound Preparation cluster_crystal Crystallization cluster_xray X-ray Diffraction Analysis synthesis Synthesis of This compound purification Purification (e.g., Chromatography) synthesis->purification screening Solvent & Method Screening purification->screening growth Single Crystal Growth screening->growth data_collection Data Collection (Diffractometer) growth->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement (Least Squares) structure_solution->refinement validation Final Structure Validation refinement->validation

Workflow for X-ray Crystallographic Analysis.

References

In vitro and in vivo validation of 3-(Aminomethyl)-2-methyloxolan-3-ol activity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for published literature and experimental data on the biological activity, in vitro validation, and in vivo validation of 3-(Aminomethyl)-2-methyloxolan-3-ol has yielded no specific results. Currently, there is no publicly available information regarding the mechanism of action, efficacy, or safety profile of this particular compound.

Searches for this molecule did not return any studies detailing its performance in biological assays or animal models. Consequently, a comparison guide with alternative compounds, including quantitative data tables and detailed experimental protocols, cannot be constructed at this time. The core requirements of data presentation, experimental protocols, and mandatory visualizations cannot be fulfilled due to the absence of foundational research on this specific chemical entity.

It is important to note that literature searches did identify a structurally related compound, 3-aminomethyltetrahydrofuran (also known as 3-aminomethyloxolane). This compound is documented as a key intermediate in the synthesis of the third-generation neonicotinoid insecticide, dinotefuran[1][2]. Several patents and articles describe various synthetic pathways to produce 3-aminomethyltetrahydrofuran[1][2][3][4]. For instance, one method involves the catalytic hydrogenation of 3-nitrile tetrahydrofuran[1]. Another approach uses furan as a starting material, proceeding through steps of oxidation, Michael addition, reduction, dehydration cyclization, and finally catalytic hydrogenation[2].

However, the available information on 3-aminomethyltetrahydrofuran is primarily focused on its chemical synthesis and its role as a building block for other molecules. There is a lack of published research on its own biological effects, which would be necessary to perform the requested in-depth validation and comparison.

For researchers, scientists, and drug development professionals interested in the biological activity of novel oxolane derivatives, the absence of data on this compound suggests that this compound may be a novel chemical entity that has not yet been characterized biologically in the public domain. Any investigation into its activity would represent a new area of research.

Should the user wish to investigate a different compound for which in vitro and in vivo data are available, a full comparative guide can be compiled, including all requested data tables, protocols, and visualizations.

References

Cross-Validation of Analytical Methods for 3-(Aminomethyl)-2-methyloxolan-3-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies applicable to the quantification and characterization of 3-(Aminomethyl)-2-methyloxolan-3-ol, a novel polar compound. Due to the limited availability of specific validated methods for this analyte, this document outlines established analytical approaches for structurally similar amino alcohols. The information presented here is intended to guide researchers in the development, validation, and cross-validation of suitable analytical methods.

The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Each method offers distinct advantages and disadvantages concerning selectivity, sensitivity, and sample preparation complexity.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation. Below is a summary of typical performance characteristics for HPLC, GC-MS, and LC-MS/MS methods based on data from the analysis of simple amino alcohols, which can be considered as a starting point for methods targeting this compound.

ParameterHPLC with ELSD/CADGC-MS (with Derivatization)LC-MS/MS
Limit of Detection (LOD) ng range~4 µg per sample[1]5 ppb[2]
Limit of Quantification (LOQ) ng-µg range~10 µg per sample[1]10 µg/g[3]
**Linearity (R²) **>0.99>0.99>0.99[3]
Accuracy (% Recovery) Typically 80-120%80-120%80-120%
Precision (%RSD) <15%<15%<15%
Sample Preparation Minimal, direct injection often possibleDerivatization requiredMinimal, "dilute and shoot" often possible
Analysis Time 10-30 minutes15-40 minutes5-15 minutes
Instrumentation Cost ModerateModerate to HighHigh
Selectivity Moderate to HighHighVery High
Suitability for Polar/Non-volatile Compounds HighLow (without derivatization)High

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. The following protocols are generalized based on established methods for amino alcohols and should be optimized for this compound.

High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD)

This method is suitable for the analysis of non-volatile, polar compounds that lack a UV chromophore.

  • Instrumentation: HPLC system with a pump, autosampler, column oven, and a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

  • Column: A mixed-mode column, such as a Primesep 100, is recommended to achieve separation through a combination of cation-exchange, hydrophobic, and polar interactions[4].

  • Mobile Phase: A gradient elution with a mixture of water, acetonitrile, and an ion-pairing agent like trifluoroacetic acid (TFA) is typically employed. For example, a starting mobile phase of 98% acetonitrile with 0.1% TFA, transitioning to a higher aqueous content.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 5-20 µL.

  • Sample Preparation: Samples can often be prepared by dissolving in the initial mobile phase, followed by filtration through a 0.22 µm filter.

  • Quantification: External standard calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS offers high sensitivity and selectivity, but requires a derivatization step to increase the volatility of polar analytes like amino alcohols.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Derivatization: A two-step derivatization is common for amino alcohols. First, the hydroxyl group is silylated using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Subsequently, the amino group is acylated with a reagent such as pentafluoropropionic anhydride (PFPA)[5][6].

    • Dry the sample completely under a stream of nitrogen.

    • Add the silylation reagent and heat at 60-80°C for 30-60 minutes.

    • Evaporate the reagent and add the acylation reagent, then heat again under similar conditions.

    • Reconstitute the sample in a suitable solvent like ethyl acetate for injection.

  • Column: A mid-polarity capillary column, such as a DB-5ms or equivalent.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250-280°C.

  • Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a final temperature of 280-300°C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for qualitative analysis.

  • Quantification: Internal standard calibration using a structurally similar deuterated compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest sensitivity and selectivity and often requires minimal sample preparation.

  • Instrumentation: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often preferred for retaining highly polar compounds.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or ammonium acetate) and an organic solvent like acetonitrile.

  • Flow Rate: 0.2 - 0.6 mL/min.

  • Column Temperature: 30-50 °C.

  • Injection Volume: 1-10 µL.

  • Sample Preparation: A simple "dilute and shoot" approach is often feasible. Dilute the sample in the initial mobile phase and filter before injection.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for optimal sensitivity and selectivity. Specific precursor-to-product ion transitions for this compound and an internal standard would need to be determined.

  • Quantification: Internal standard calibration using a stable isotope-labeled analog of the analyte is highly recommended to compensate for matrix effects.

Visualizing Workflows and Relationships

To better understand the processes involved in analytical method validation and the comparison of the different techniques, the following diagrams are provided.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation cluster_documentation 4. Documentation define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method define_acceptance Define Acceptance Criteria select_method->define_acceptance prepare_standards Prepare Standards & Samples define_acceptance->prepare_standards perform_analysis Perform Analyses prepare_standards->perform_analysis collect_data Collect Data perform_analysis->collect_data assess_specificity Specificity / Selectivity collect_data->assess_specificity assess_linearity Linearity & Range assess_specificity->assess_linearity assess_accuracy Accuracy assess_linearity->assess_accuracy assess_precision Precision (Repeatability & Intermediate) assess_accuracy->assess_precision assess_lod_loq LOD & LOQ assess_precision->assess_lod_loq assess_robustness Robustness assess_lod_loq->assess_robustness validation_report Prepare Validation Report assess_robustness->validation_report sop_update Update/Create SOP validation_report->sop_update

References

Comparative Efficacy Analysis of 3-(Aminomethyl)-2-methyloxolan-3-ol: A Data Deficit

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature and chemical databases reveals a significant lack of information regarding the therapeutic efficacy, mechanism of action, and defined indications for the compound 3-(Aminomethyl)-2-methyloxolan-3-ol. Despite searches for experimental data, clinical trial results, and preclinical studies, no relevant information was found to conduct a comparative analysis against existing drugs.

Chemical databases provide basic identification details for this compound, such as its CAS registry number (879515-14-7) and molecular formula (C5H11NO2), but offer no insight into its pharmacological properties. The search for its mechanism of action or any associated therapeutic targets yielded no results, precluding the identification of a relevant class of existing drugs for comparison.

Consequently, it is not possible to fulfill the request for a comparison guide, including data tables and visualizations, due to the absence of foundational scientific data on this compound. Further research and publication of preclinical and clinical findings are required before any meaningful comparative efficacy analysis can be performed.

Peer-Reviewed Functional Validation of 3-(Aminomethyl)-2-methyloxolan-3-ol Remains Undocumented in Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of peer-reviewed scientific databases has revealed no published studies validating the specific biological function of the compound 3-(Aminomethyl)-2-methyloxolan-3-ol. Consequently, a direct comparison guide with experimental data and established signaling pathways for this molecule cannot be compiled at this time.

While the exact compound specified by the query, this compound, is not described in the available scientific literature, the broader class of substituted tetrahydrofurans (also known as oxolanes) is an area of active investigation in medicinal chemistry. These related compounds, featuring the core tetrahydrofuran scaffold, have been explored for a variety of therapeutic applications.

Context of Substituted Tetrahydrofurans in Drug Discovery

Research on structurally similar molecules suggests that the tetrahydrofuran nucleus is a versatile scaffold in the design of bioactive compounds. For instance, various substituted tetrahydrofuran derivatives have been synthesized and evaluated for their potential as:

  • HIV-1 Protease Inhibitors: Tetrahydrofuran derivatives have been designed as ligands for the S2 subsite of the HIV-1 protease, an enzyme crucial for viral replication. Several inhibitors incorporating this scaffold have shown potent activity in biological assays[1][2].

  • Anticancer Agents: Certain hydroxylated metabolites of the anticancer drug ftorafur, which are based on a tetrahydrofuran structure, have been synthesized and tested for their inhibitory effects on the growth of HeLa cells[3].

  • Antimicrobial Agents: Benzoxazinorifamycin derivatives, which can include substituted ring systems, have been synthesized and have demonstrated antimicrobial activity against various bacteria, including Mycobacterium tuberculosis[4].

The synthesis of aminomethyl-substituted tetrahydrofurans has been documented, primarily in the context of creating libraries of diverse molecular scaffolds for high-throughput screening and potential drug discovery[5][6][7][8]. This indicates a general interest in this class of compounds for biological evaluation.

Absence of Specific Functional Data

Despite the exploration of related compounds, there is a notable absence of any peer-reviewed articles that describe the synthesis, characterization, or, most importantly, the functional validation of this compound. This precludes the ability to provide:

  • Comparative Quantitative Data: No experimental results are available to populate tables comparing the efficacy, potency, or other pharmacological parameters of this compound against any alternatives.

  • Detailed Experimental Protocols: Without published studies, the specific methodologies used to assess the function of this compound cannot be detailed.

  • Signaling Pathway and Workflow Diagrams: The mechanism of action and its interaction with any biological pathways remain unknown, making it impossible to generate the requested visualizations.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 3-(Aminomethyl)-2-methyloxolan-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory Professionals

This document provides crucial safety and logistical information for the proper disposal of 3-(Aminomethyl)-2-methyloxolan-3-ol, a chemical compound utilized by researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure the safe handling and disposal of this substance, minimizing risks to personnel and the environment.

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known hazards of structurally similar compounds, such as 3-(aminomethyl)tetrahydrofuran and 2-methyltetrahydrofuran. These related substances are classified as flammable liquids that can cause skin and eye irritation. Furthermore, tetrahydrofuran derivatives may form explosive peroxides upon exposure to air. Therefore, it is imperative to handle this compound with extreme caution.

Hazard Profile and Safety Summary

The presumed hazard classification for this compound is summarized in the table below. This information is inferred from analogous compounds and should be treated as a conservative estimate of the potential risks.

Hazard CategoryClassificationAssociated Risks
Physical Hazards Flammable Liquid (Presumed Category 2 or 3)Flammable liquid and vapor. Keep away from heat, sparks, and open flames. May form explosive peroxides.
Health Hazards Skin Irritation (Presumed Category 2)Causes skin irritation.
Eye Irritation (Presumed Category 2)Causes serious eye irritation.
Acute Toxicity (Potential)May be harmful if swallowed or inhaled.
Environmental Hazards (Data not available)Should not be released into the environment.[1]

Experimental Protocol: Waste Disposal Procedure

The proper disposal of this compound must be conducted in a designated laboratory area, adhering to all institutional and local environmental regulations.

1. Personal Protective Equipment (PPE) Requirement:

  • Wear appropriate PPE, including chemical-resistant gloves (nitrile rubber is recommended), safety goggles, and a lab coat.

2. Waste Segregation and Collection:

  • Do not dispose of this chemical down the drain.[2][3]

  • Collect waste this compound in a designated, properly labeled hazardous waste container.

  • The container must be made of a compatible material and have a secure screw cap.[4]

  • Label the waste container clearly as "Hazardous Waste: Flammable Organic Liquid, this compound".

  • Store halogenated and non-halogenated solvent wastes separately if applicable to your laboratory's waste streams.

3. Storage of Chemical Waste:

  • Store the waste container in a designated Satellite Accumulation Area (SAA).[2][4]

  • The SAA must be at or near the point of waste generation.[2]

  • Ensure the container is kept tightly closed except when adding waste.[4][5]

  • Store away from incompatible materials, such as strong oxidizing agents and acids.[1][6]

4. Disposal of Empty Containers:

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).

  • Collect the rinsate as hazardous waste and add it to your flammable organic liquid waste container.

  • After triple-rinsing, deface the label on the empty container, and dispose of it according to your institution's guidelines for non-hazardous laboratory glass or plastic.

5. Request for Waste Pickup:

  • Once the waste container is full or has been in storage for the maximum allowable time (typically up to one year, but check local regulations), arrange for its collection by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal company.[2][4]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

G start Start: Waste Generation ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_disposal Step 2: Assess Disposal Route ppe->assess_disposal drain_no Prohibited: Drain Disposal assess_disposal->drain_no Unsafe collect_waste Step 3: Collect in Labeled Hazardous Waste Container assess_disposal->collect_waste Safe & Compliant storage Step 4: Store in Designated Satellite Accumulation Area collect_waste->storage pickup Step 5: Arrange for EH&S Pickup storage->pickup end End: Proper Disposal pickup->end

Caption: Disposal Workflow for this compound.

References

Comprehensive Safety and Handling Guide for 3-(Aminomethyl)-2-methyloxolan-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No direct Safety Data Sheet (SDS) for 3-(Aminomethyl)-2-methyloxolan-3-ol was located. The following guidance is based on safety data for structurally similar compounds, including 3-(Aminomethyl)tetrahydrofuran, 2-Methyloxolan-3-ol, and 3-(Aminomethyl)oxolan-3-ol hydrochloride. It is imperative to treat this compound with the same, if not greater, precautions as these related substances.

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data from related compounds, this compound is anticipated to be a flammable liquid that can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2][3] The following table summarizes the recommended personal protective equipment.

PPE Category Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles or a face shield.To prevent eye contact which may cause serious irritation.[1][2]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and appropriate footwear.To avoid skin contact which may cause irritation.[1][2]
Respiratory Protection Use in a well-ventilated area or with a local exhaust ventilation (fume hood). If ventilation is inadequate, a gas mask or other approved respiratory protection may be necessary.[1][4]To minimize inhalation of vapors which may cause respiratory irritation.[2]
Safe Handling and Storage Procedures

Proper handling and storage are crucial to minimize risks.

Procedure Detailed Steps
Handling - Work in a well-ventilated area, preferably a chemical fume hood. - Avoid contact with skin, eyes, and clothing.[1] - Keep away from heat, sparks, open flames, and other ignition sources.[1][5] - Take precautionary measures against static discharge.[1][5] - Use non-sparking tools.[5] - Ground and bond containers when transferring material.[5] - Wash hands thoroughly after handling.[1]
Storage - Store in a tightly closed container in a cool, dry, and well-ventilated place.[1] - Keep in a shaded area. - Consider storing under an inert gas.[1] - Store in an area equipped with explosion-proof equipment.[1]
Emergency Procedures

In case of accidental exposure or spillage, immediate action is required.

Emergency Situation First Aid and Spill Response
Inhalation Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[1]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water. If skin irritation occurs, seek medical advice.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
Ingestion Rinse mouth with water. Seek medical attention.[1]
Spill Evacuate the area. Ensure adequate ventilation. Remove all sources of ignition. Use a suitable absorbent material to collect the spill. Place in an appropriate container for disposal.[1][4]
Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure safety.

Waste Type Disposal Protocol
Unused Product Dispose of in accordance with local, state, and federal regulations. Entrust disposal to a licensed waste disposal company.[1]
Contaminated Packaging Completely empty the container before disposal. Handle contaminated packaging in the same way as the substance itself and dispose of it according to official regulations.[1][4]

Experimental Workflow for Handling this compound

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Ground Equipment Ground Equipment Work in Fume Hood->Ground Equipment Transfer Chemical Transfer Chemical Ground Equipment->Transfer Chemical Decontaminate Workspace Decontaminate Workspace Transfer Chemical->Decontaminate Workspace Dispose of Waste Dispose of Waste Decontaminate Workspace->Dispose of Waste Remove PPE Remove PPE Dispose of Waste->Remove PPE Wash Hands Wash Hands Remove PPE->Wash Hands

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.